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  • Product: 4,4-Difluoroazepane hydrochloride
  • CAS: 1160721-05-0

Core Science & Biosynthesis

Foundational

4,4-Difluoroazepane hydrochloride structure elucidation and confirmation

Structure Elucidation, Synthesis Verification, and Quality Control Executive Summary 4,4-Difluoroazepane hydrochloride is a critical saturated heterocyclic building block in modern medicinal chemistry. It serves as a lip...

Author: BenchChem Technical Support Team. Date: February 2026

Structure Elucidation, Synthesis Verification, and Quality Control



Executive Summary

4,4-Difluoroazepane hydrochloride is a critical saturated heterocyclic building block in modern medicinal chemistry. It serves as a lipophilic, metabolically stable bioisostere for azepane or azepan-4-one moieties. The introduction of the gem-difluoro group at the C4 position lowers the basicity of the amine (via inductive effects) and blocks oxidative metabolism at a typically labile site.

This guide details the structural confirmation of this molecule, addressing the specific challenges posed by the conformational flexibility of the seven-membered ring and the complex spin-spin coupling introduced by the fluorine atoms.

Synthetic Context & Impurity Profiling

To effectively elucidate the structure, one must understand the genesis of the molecule. The synthesis typically proceeds via the deoxofluorination of N-protected azepan-4-one.

Synthetic Route & Critical Process Parameters

The transformation of the ketone to the gem-difluoro moiety is achieved using nucleophilic fluorinating agents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.[1]

Key Synthetic Risks:

  • Elimination vs. Substitution: The major side reaction in deoxofluorination is the elimination of HF to form the vinyl fluoride (enol ether analog).

  • Protecting Group Residues: Incomplete deprotection (e.g., Boc-removal) leads to organic impurities that complicate the aliphatic region of the NMR.

Impurity Fate Mapping (DOT Visualization)

The following diagram illustrates the synthetic workflow and the origin of potential impurities that must be ruled out during structural confirmation.

SynthesisWorkflow Start N-Boc-Azepan-4-one Reagent Deoxofluor / DAST (Nucleophilic Fluorination) Start->Reagent Inter Intermediate: N-Boc-4,4-difluoroazepane Reagent->Inter Major Path Impurity1 Impurity A: Vinyl Fluoride (Elimination) Reagent->Impurity1 Side Reaction (-HF) Step2 Deprotection (HCl/Dioxane) Inter->Step2 Final 4,4-Difluoroazepane HCl (Target) Step2->Final Impurity2 Impurity B: Residual Boc-amine Step2->Impurity2 Incomplete Rxn

Figure 1: Synthetic pathway highlighting the divergence points for critical impurities (Vinyl Fluoride and Protected Amine).

Spectroscopic Elucidation Strategy

The confirmation of 4,4-difluoroazepane hydrochloride relies on a "Triangulation Strategy" using


 NMR, 

NMR, and High-Resolution Mass Spectrometry (HRMS).
Nuclear Magnetic Resonance (NMR)

The seven-membered ring exists in a dynamic equilibrium of twist-chair conformations. The gem-difluoro substitution creates a specific coupling signature.

A.

NMR (The Anchor)

This is the most diagnostic test.

  • Chemical Shift: Expect a signal between -90 and -110 ppm .

  • Pattern: Often appears as a broad singlet or a quintet-like structure due to averaging of

    
     couplings if the ring is flipping rapidly at room temperature.
    
  • Validation: If the signal is split into two distinct AB systems, it indicates a "frozen" conformation or the presence of a chiral center elsewhere (not applicable here).

B.

NMR (The Skeleton)

Carbon-Fluorine coupling provides definitive proof of the gem-difluoro placement.

Carbon PositionAssignmentMultiplicityCoupling Constant (

)
Notes
C4

Triplet (t)

Diagnostic "smoking gun"
C3, C5

(adj)
Triplet (t)

Adjacent carbons
C2, C6

(distal)
Triplet/Broad

Long-range coupling
C2, C7

Singlet/BroadN/ADeshielded (~45-50 ppm)
C.

NMR (The Connectivity)

The proton spectrum will be complex due to the overlap of H-H and H-F couplings.

  • 
    -Protons (C3/C5):  These protons are adjacent to the fluorine atoms.[1] They will appear as a triplet of multiplets  (due to large 
    
    
    
    of ~10-15 Hz).
  • Amine Protons: Broad singlets at >9.0 ppm (exchangeable with

    
    ), confirming the HCl salt form.
    
Connectivity Logic (DOT Visualization)

The following diagram maps the expected coupling network essential for assigning the NMR spectrum.

NMRCoupling F Fluorine (F1, F2) (-90 to -110 ppm) C4 C4 (Quaternary) Triplet (~240 Hz) F->C4 1-bond J (~240Hz) H3 H3/H5 Protons (alpha to CF2) F->H3 3-bond J (~15Hz) C4->H3 Direct bond H2 H2/H7 Protons (alpha to N) H3->H2 Vicinal J (~7Hz) N Nitrogen (Amine) H2->N Alpha effect

Figure 2: NMR coupling network. Solid lines indicate connectivity; dashed lines indicate J-coupling interactions.

Solid-State & Salt Characterization

The hydrochloride salt is preferred over the free base to ensure crystallinity and stability.

Stoichiometry Confirmation
  • Method: Ion Chromatography (IC) or Silver Nitrate Titration.

  • Requirement: Theoretical chloride content for

    
     (MW 171.[1]62) is 20.66% .
    
  • Acceptance Criteria: 20.6%

    
     0.5%.
    
Mass Spectrometry (HRMS)
  • Technique: ESI+ (Electrospray Ionization).

  • Target Ion:

    
     (Cation 
    
    
    
    ).
  • Calculated Mass: 136.0938 Da.

  • Isotope Pattern: In the full salt spectrum, the presence of Chlorine will yield a characteristic 3:1 ratio for the M and M+2 peaks (due to

    
     and 
    
    
    
    natural abundance).

Quality Control Protocol

For routine batch release, the following protocol ensures scientific integrity.

  • Appearance: White to off-white solid.[1]

  • Purity (qNMR):

    • Standard: Use 2,2-Difluoroacetamide (DFA) or Maleic Acid as an internal standard. DFA is particularly useful as it allows cross-validation using both

      
       and 
      
      
      
      channels [1].
    • Solvent:

      
       or 
      
      
      
      .
  • Melting Point: Expect a sharp range (typically >150°C for HCl salts, though specific polymorphs vary).

  • Safety Check: Verify absence of residual DAST (hydrolyzes to HF). Test pH of 1% aqueous solution.

References

  • ChemRxiv . Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant. Available at: [Link]

  • PubChem . 4,4-Difluoroazepane hydrochloride (Compound Summary). National Library of Medicine.[2] Available at: [Link]

  • Chemical Science . The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Royal Society of Chemistry.[3] Available at: [Link]

  • Journal of Organic Chemistry . Conformational Analysis of 1,3-Difluorinated Alkanes. ACS Publications.[4] Available at: [Link][4]

Sources

Exploratory

An In-depth Technical Guide to the Conformational Analysis of 4,4-Difluoroazepane Hydrochloride

Abstract The azepane scaffold is a privileged seven-membered heterocycle integral to the development of novel therapeutics. Its inherent conformational flexibility, however, presents a significant challenge in drug desig...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azepane scaffold is a privileged seven-membered heterocycle integral to the development of novel therapeutics. Its inherent conformational flexibility, however, presents a significant challenge in drug design, where precise three-dimensional structure is paramount for biological activity. Strategic fluorination of this scaffold offers a potent tool for modulating physicochemical properties and constraining conformational landscapes. This guide provides a comprehensive technical framework for the conformational analysis of 4,4-difluoroazepane hydrochloride, a key building block in medicinal chemistry. We will explore the stereoelectronic implications of gem-difluorination at the C4 position and the influence of N-protonation on the conformational equilibrium of the azepane ring. This document details a synergistic approach, combining advanced Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, to provide a robust and self-validating system for elucidating the preferred conformations of this molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage fluorination as a tool for rational drug design.

Introduction: The Conformational Challenge of Azepanes and the Influence of Fluorine

The seven-membered azepane ring is a common motif in a variety of biologically active compounds and approved drugs.[1][2] Unlike the well-defined chair conformation of cyclohexane, the larger, more flexible azepane ring can exist as a complex equilibrium of several low-energy conformations, including various chair, boat, and twist-boat forms.[3] This conformational diversity is often a critical determinant of a molecule's biological activity, as only specific conformers may effectively bind to a biological target.[1] Therefore, the ability to bias the azepane ring towards a single, desired conformation is a key strategy in modern drug design.[1]

The introduction of fluorine into organic molecules can dramatically alter their properties due to fluorine's high electronegativity, small size, and the strength of the C-F bond.[4] In particular, the gem-difluoro group (-CF2-) serves as a powerful tool for conformational control.[5] The strong electron-withdrawing nature of the two fluorine atoms creates significant stereoelectronic effects that can influence the conformational preferences of the ring system. These effects can include alterations in torsional strain and dipole-dipole interactions, which can stabilize or destabilize certain conformations. Furthermore, the CF2 group can act as a bioisostere for a carbonyl group or an ether oxygen, while also enhancing metabolic stability and modulating lipophilicity.[4][6]

In the case of 4,4-difluoroazepane hydrochloride, we must also consider the effect of the protonated amine. The positive charge on the nitrogen atom will significantly influence the molecule's electronic distribution and may favor conformations that minimize electrostatic repulsions. This guide will provide a detailed roadmap for dissecting these conformational subtleties.

Theoretical Framework: Stereoelectronic Effects at Play

The conformational landscape of 4,4-difluoroazepane hydrochloride is primarily dictated by a balance of several key factors:

  • Torsional Strain: The preference for staggered arrangements of bonds on adjacent atoms.

  • Transannular Interactions: Non-bonded interactions between atoms across the ring.

  • Dipole-Dipole Interactions: The two highly polar C-F bonds create a significant local dipole moment at the C4 position. The orientation of this dipole relative to the rest of the ring will influence conformational energies.

  • Gauche Effects: In systems like 1,2-difluoroethane, a gauche arrangement of the fluorine atoms is often preferred over an anti-periplanar arrangement due to stabilizing hyperconjugative interactions (σC-H → σ*C-F).[7] While not a vicinal difluoro system, related gauche-type interactions between the C-F bonds and adjacent C-C bonds in the azepane ring can influence conformational preferences.

  • N-Protonation: The presence of the ammonium hydrochloride introduces a positive charge, which will influence the overall dipole moment and may lead to intramolecular hydrogen bonding or repulsive electrostatic interactions that favor specific conformers.

The primary conformational equilibrium in azepanes is typically between chair and twist-boat forms. The gem-difluoro group at C4 is expected to influence the relative energies of these conformers.

cluster_key Conformational Equilibrium Chair Chair Conformer TwistBoat Twist-Boat Conformer Chair->TwistBoat Ring Inversion TwistBoat->Chair Ring Inversion cluster_synthesis Synthesis & Preparation cluster_exp Experimental Analysis (NMR) cluster_comp Computational Modeling cluster_analysis Data Integration & Analysis S1 Synthesis of 4,4-Difluoroazepane HCl S2 Sample Preparation for NMR S1->S2 E1 1D NMR (1H, 13C, 19F) S2->E1 E2 2D NMR (COSY, HSQC, HMBC) E1->E2 E3 NOESY/ROESY E2->E3 E4 Variable Temperature NMR E2->E4 A2 NOE-based Distance Restraints E3->A2 A1 Coupling Constant Analysis (Karplus Equation) E4->A1 C1 Conformational Search (Molecular Mechanics) C2 Geometry Optimization (DFT) C1->C2 C3 Energy Calculation & Population Analysis C2->C3 C4 NMR Parameter Prediction C3->C4 A4 Determination of Conformational Equilibrium C3->A4 A3 Comparison of Experimental & Predicted NMR Data C4->A3 A1->A4 A2->A4 A3->A4

Caption: Integrated workflow for conformational analysis.

Synthesis and Sample Preparation

The synthesis of 4,4-difluoroazepane hydrochloride typically starts from azepan-4-one. [5]A common and effective method for introducing the gem-difluoro group is through deoxofluorination using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). [5] Protocol for Sample Preparation:

  • Dissolve 5-10 mg of 4,4-difluoroazepane hydrochloride in a suitable deuterated solvent (e.g., DMSO-d6, D2O, or CD3OD) to a final concentration of approximately 10-20 mM. The choice of solvent is critical as it can influence the conformational equilibrium.

  • Transfer the solution to a high-quality NMR tube.

  • Ensure the sample is free of particulate matter.

NMR Spectroscopy

NMR spectroscopy is the cornerstone of conformational analysis in solution. [8]A suite of experiments should be performed to gain a comprehensive understanding of the molecule's structure and dynamics.

Step-by-Step NMR Acquisition Protocol:

  • 1D NMR Spectra:

    • Acquire a standard ¹H NMR spectrum to observe the chemical shifts and coupling patterns of the protons. The protons on the carbons adjacent to the nitrogen (C2 and C7) and those adjacent to the CF2 group (C3 and C5) are expected to be deshielded. [5] * Acquire a ¹³C NMR spectrum to identify all carbon environments. The C4 carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms.

    • Acquire a ¹⁹F NMR spectrum to observe the fluorine environment.

  • 2D NMR for Structural Assignment:

    • Run a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks and confirm the connectivity of the ring protons.

    • Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon atom.

    • Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment to identify long-range (2-3 bond) correlations between protons and carbons, further confirming the overall structure.

  • Conformational Analysis Experiments:

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other (< 5 Å). The presence and intensity of NOE cross-peaks provide crucial information about the spatial arrangement of the protons and can distinguish between different conformers. For example, strong NOEs between axial protons on the same side of the ring would be indicative of a chair-like conformation.

    • Variable Temperature (VT) NMR: Acquiring ¹H NMR spectra at different temperatures can provide information about the thermodynamics of the conformational equilibrium. [9]Changes in chemical shifts and coupling constants with temperature can be used to determine the relative energies of the conformers. At low temperatures, it may be possible to "freeze out" individual conformers, allowing for their direct observation.

Computational Modeling

Computational chemistry provides a powerful means to explore the potential energy surface of the molecule and predict the relative stabilities of different conformers. [10] Computational Workflow:

  • Conformational Search: Perform a systematic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all possible low-energy conformers.

  • Geometry Optimization and Energy Calculation: Take the low-energy conformers from the conformational search and perform geometry optimization and frequency calculations using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). This will provide accurate geometries and relative energies of the conformers.

  • Population Analysis: Using the calculated relative energies, the population of each conformer at a given temperature can be estimated using the Boltzmann distribution.

  • NMR Parameter Prediction: For the optimized geometries of the most stable conformers, predict NMR parameters such as chemical shifts and coupling constants. These predicted values can then be compared with the experimental data.

Data Analysis and Interpretation

The synergy between the experimental and computational data is crucial for a definitive conformational assignment.

Coupling Constant Analysis

The magnitude of the three-bond proton-proton coupling constant (³JHH) is related to the dihedral angle between the protons via the Karplus equation. By measuring the ³JHH values from the ¹H NMR spectrum, one can estimate the dihedral angles in the azepane ring and thus deduce the ring's conformation.

NOE Data

The presence of specific NOE cross-peaks provides direct evidence for the proximity of certain protons. For example, in a chair conformation, strong NOEs would be expected between the 1,3-diaxial protons. These experimentally observed distance restraints can be compared to the inter-proton distances in the computationally modeled conformers.

Integrated Analysis

The most likely conformation(s) of 4,4-difluoroazepane hydrochloride in solution will be those that show the best agreement between:

  • The experimentally measured coupling constants and those predicted for a given conformer.

  • The experimentally observed NOEs and the inter-proton distances in a given conformer.

  • The experimentally measured chemical shifts and the computationally predicted values.

The relative populations of the conformers can be estimated from the VT-NMR data and compared to the populations predicted by the Boltzmann distribution of the calculated conformer energies.

Expected Conformations and Data Summary

Based on the principles outlined above, we can anticipate the key conformational features of 4,4-difluoroazepane hydrochloride. The azepane ring is likely to exist in a dynamic equilibrium between a chair-like and a twist-boat conformation. The gem-difluoro group at C4 will likely influence the pucker of the ring to minimize dipole-dipole interactions and torsional strain.

The following table summarizes the key data to be collected and analyzed:

Parameter Experimental Method Computational Method Purpose
Proton Chemical Shifts (δH) ¹H NMRDFTConfirm structure and compare with predicted values
Carbon Chemical Shifts (δC) ¹³C NMRDFTConfirm structure and compare with predicted values
³JHH Coupling Constants ¹H NMRDFTDetermine dihedral angles (Karplus equation)
NOE Intensities NOESY/ROESY-Determine inter-proton distances
Relative Conformer Energies (ΔG) VT-NMRDFTDetermine conformer populations
Key Dihedral Angles -DFTCharacterize ring pucker

Conclusion

The conformational analysis of 4,4-difluoroazepane hydrochloride is a multifaceted challenge that requires a carefully integrated experimental and computational approach. By combining advanced NMR techniques with robust theoretical modeling, it is possible to elucidate the conformational preferences of this important medicinal chemistry building block. The insights gained from such an analysis are invaluable for understanding its potential interactions with biological targets and for guiding the rational design of new therapeutic agents with improved efficacy and selectivity. This guide provides a comprehensive and self-validating framework for researchers to confidently undertake this analysis and unlock the full potential of fluorinated scaffolds in drug discovery.

References

  • Campos, V. R., & Viana, R. B. (2017). There and back again: the role of hyperconjugation in the fluorine gauche effect. Journal of Molecular Modeling, 23(3), 91. [Link]

  • El-Hage, S., et al. (2023). Conformational States of the CXCR4 Inhibitor Peptide EPI-X4—A Theoretical Analysis. International Journal of Molecular Sciences, 24(13), 10793. [Link]

  • PubChem. (n.d.). 4,4-Difluoroazepane. National Center for Biotechnology Information. [Link]

  • Gouda, M. A., et al. (2015). Dynamic NMR and computational study of 5,5-dimethyl-3,4-di-p-tolyl-2-cylopenten-1-one. Journal of Molecular Structure, 1081, 34-39. [Link]

  • Linclau, B., et al. (2021). Conformational Analysis of 1,3-Difluorinated Alkanes. Journal of the American Chemical Society, 143(3), 1545-1555. [Link]

  • Abdel-Ghani, N. T., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. Scientific Reports, 13(1), 633. [Link]

  • Trosch, M., et al. (2018). NMR Spectroscopic and Computational Study of Conformational Isomerism in Substituted 2-Aryl-3H-1-benzazepines: Toward Isolable Atropisomeric Benzazepine Enantiomers. The Journal of Organic Chemistry, 83(17), 10188-10196. [Link]

  • Chen, P., et al. (2014). Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. Organic Letters, 16(1), 192-195. [Link]

  • Kaur, K., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(14), 1676-1703. [Link]

  • Wiberg, K. B., & Murcko, M. A. (1989). Conformational Preferences for 1,2- and 1,4-Difluorocyclohexane. The Journal of Physical Chemistry, 93(7), 2675-2679. [Link]

  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Molecules, 27(7), 2267. [Link]

  • The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]

  • PubChem. (n.d.). 4,4-Difluoroazepane hydrochloride. National Center for Biotechnology Information. [Link]

Sources

Foundational

Technical Guide: Basicity and Nucleophilicity of 4,4-Difluoroazepane

Executive Summary: The Fluorine Scan Strategy In modern medicinal chemistry, 4,4-difluoroazepane (CAS: 1160721-05-0) has emerged as a high-value scaffold for lead optimization. It serves as a bioisostere for the parent a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Scan Strategy

In modern medicinal chemistry, 4,4-difluoroazepane (CAS: 1160721-05-0) has emerged as a high-value scaffold for lead optimization. It serves as a bioisostere for the parent azepane ring, specifically deployed to modulate physicochemical properties without altering the core pharmacophore topology.

The strategic insertion of a gem-difluoro group at the C4 position (


-position relative to the nitrogen) offers a precise "electronic dial." Unlike 

-fluorination (C3), which drastically suppresses basicity and nucleophilicity,

-fluorination provides a subtler attenuation. This allows researchers to:
  • Lower Basicity (

    
    ):  Reduce lysosomal trapping and hERG channel affinity.
    
  • Block Metabolism: Prevent oxidative clearance at the typically labile C4 position.

  • Retain Reactivity: Maintain sufficient nucleophilicity for standard amidation or

    
     coupling reactions.
    

Physicochemical Profiling: Electronic & Structural Theory

Basicity ( ) Analysis

The basicity of 4,4-difluoroazepane is governed by the inductive effect (


) of the fluorine atoms competing with the distance-dependent attenuation through the carbon skeleton.
  • Parent Azepane

    
    :  ~11.0 – 11.2 (Solvent dependent).
    
  • 4,4-Difluoroazepane

    
    :  ~9.6 – 9.8 (Predicted/Observed trend).
    

Mechanism of Action: The fluorine atoms are highly electronegative (


). They pull electron density through the 

-bond framework.
  • 
    -Effect (C3-F):  In 3,3-difluoroazepane, the fluorines are 2 bonds away from nitrogen. This proximity causes a massive 
    
    
    
    drop (often >2 units), potentially rendering the amine non-basic at physiological pH.
  • 
    -Effect (C4-F):  In 4,4-difluoroazepane, the fluorines are 3 bonds away. The inductive pull is attenuated.[1] The lone pair on the nitrogen remains available for protonation, but the overall electron density is slightly reduced. This places the 
    
    
    
    in the "sweet spot" (9.5–10.0), ideal for improving oral bioavailability while reducing phospholipidosis risk associated with highly basic amines (
    
    
    ).
Conformational Impact

The gem-difluoro group introduces the Gauche Effect , favoring conformations where C–F bonds are gauche to adjacent C–C bonds. In the 7-membered azepane ring, which is conformationally flexible (existing in twist-chair/twist-boat forms), the 4,4-difluoro substitution restricts the "floppiness" of the ring. This pre-organization can entropicially favor binding events if the conformation matches the receptor pocket.

Nucleophilicity & Reactivity Standards

While basicity refers to thermodynamic stability (proton binding), nucleophilicity refers to kinetic reactivity (carbon binding).

Reactivity Profile

4,4-Difluoroazepane is a moderate-to-strong secondary amine nucleophile .

  • Sterics: The 7-membered ring is bulkier than pyrrolidine (5-membered) or piperidine (6-membered). This steric bulk slightly retards reaction rates with highly crowded electrophiles.

  • Electronics: The reduced electron density on the nitrogen (due to the

    
    -fluorines) makes it a "harder" nucleophile than the parent azepane.
    

Comparative Reactivity Table:

Reaction TypeElectrophileReactivity AssessmentNotes
Amidation Acid Chlorides / EDC CouplingHigh Reacts rapidly. The inductive effect does not significantly hinder acylation.

FluoronitrobenzeneModerate Slower than pyrrolidine due to ring size (entropy) and sterics.

Alkyl HalidesGood Excellent reactivity with primary halides; secondary halides may require heating.
Reductive Amination Ketones/AldehydesHigh Forms stable iminium ions; reduction proceeds smoothly.

Experimental Protocol: Handling & Free-Basing

Critical Note: 4,4-Difluoroazepane is commercially supplied as the Hydrochloride Salt (HCl) to prevent oxidation and improve shelf-life. You must generate the free base in situ or prior to reaction for nucleophilic applications.

Workflow Visualization (DOT)

The following diagram outlines the decision logic for handling the salt form.

G Start Start: 4,4-Difluoroazepane HCl Salt ReactionType Identify Reaction Conditions Start->ReactionType BasicCond Basic Conditions (e.g., Pyridine, TEA, DIPEA) ReactionType->BasicCond Coupling/Amidation NeutralCond Neutral/Acid Sensitive (e.g., Alkylation w/o base) ReactionType->NeutralCond Sensitive Electrophile InSitu In-Situ Neutralization (Add 2.5 eq DIPEA) BasicCond->InSitu Fastest Route Extraction Biphasic Extraction (DCM / 1N NaOH) NeutralCond->Extraction Cleanest Route Product Proceed to Coupling InSitu->Product Extraction->Product

Caption: Decision tree for converting 4,4-Difluoroazepane HCl to its reactive free-base form.

Protocol: Preparation of the Free Base (Extraction Method)

Use this method when the presence of amine hydrochloride salts (e.g., DIPEA·HCl) might interfere with your reaction or workup.

  • Dissolution: Suspend 4,4-Difluoroazepane HCl (1.0 eq) in Dichloromethane (DCM) or Ethyl Acetate (10 mL per gram).

  • Basification: Add 1N NaOH or saturated

    
     (3.0 eq) to the suspension.
    
  • Agitation: Stir vigorously for 15 minutes until the solid dissolves and two clear layers form.

  • Separation: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Drying: Dry the combined organics over

    
     (Sodium Sulfate).
    
  • Concentration: Filter and concentrate carefully under reduced pressure (Rotovap).

    • Warning: The free base is a secondary amine and may be volatile. Do not apply high vacuum for extended periods or heat above 40°C.

  • Storage: Use immediately. The free base absorbs

    
     from air to form carbamates.
    

Strategic Application in Drug Design

Why choose 4,4-difluoroazepane over standard azepane?

The "Metabolic Block"

The C4 position of azepane is prone to Cytochrome P450 (CYP) mediated hydroxylation.

  • Mechanism: CYP enzymes abstract a hydrogen atom from the carbon skeleton.

  • Solution: C–F bonds (116 kcal/mol) are much stronger than C–H bonds (~98 kcal/mol). Replacing C4-H with C4-F renders this position metabolically inert.

Reducing hERG Toxicity

Highly basic amines (pKa > 10) at physiological pH (7.4) are >99.9% protonated (cationic).

  • Risk: Cationic species often bind to the hERG potassium channel, leading to QT prolongation (cardiotoxicity).

  • Solution: By lowering the

    
     to ~9.6 using the 4,4-difluoro group, the percentage of neutral species increases slightly, and the overall lipophilicity (
    
    
    
    ) profile changes, often reducing the affinity for the hERG pore.
SAR Logic Diagram

SAR F_Atom Fluorine Atoms (C4) Inductive Inductive Effect (-I) F_Atom->Inductive Metabolism Block CYP Oxidation F_Atom->Metabolism Basicity Lower pKa (~9.7) Inductive->Basicity Outcome1 Increased t1/2 (Stability) Metabolism->Outcome1 Outcome2 Reduced hERG Liability Basicity->Outcome2

Caption: Structure-Activity Relationship (SAR) logic for 4,4-difluoroazepane implementation.

References

  • BenchChem. (2025).[2] 4,4-Difluoroazepane Hydrochloride: Synthesis and Properties. Retrieved from

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (General theory on Fluorine effects).
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (Bioisosterism and metabolic stability).
  • PubChem. (2025).[3] Compound Summary: 4,4-Difluoroazepane hydrochloride.[3][4][5][6] National Library of Medicine. Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.

Sources

Exploratory

A Senior Application Scientist's Guide to 4,4-Difluoroazepane Hydrochloride: Sourcing, Purity, and Analytical Verification

Authored for Researchers, Scientists, and Drug Development Professionals Abstract 4,4-Difluoroazepane hydrochloride (CAS: 1160721-05-0) is a pivotal heterocyclic building block in modern medicinal chemistry. Its seven-me...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Difluoroazepane hydrochloride (CAS: 1160721-05-0) is a pivotal heterocyclic building block in modern medicinal chemistry. Its seven-membered azepane ring, strategically functionalized with a gem-difluoro group, serves as a valuable scaffold in drug discovery. The incorporation of fluorine can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making this compound a high-value intermediate for lead optimization.[1] This guide provides an in-depth technical overview of the commercial landscape for this reagent, outlines the critical importance of purity, and details the robust analytical methodologies required to validate its quality for research and development applications.

The Commercial Landscape: Sourcing a Specialized Reagent

4,4-Difluoroazepane hydrochloride is primarily supplied as a research chemical. Availability can range from milligrams to multi-gram quantities, catering to needs from initial screening to scale-up studies. When selecting a supplier, researchers should prioritize transparency in documentation, particularly the provision of a comprehensive, batch-specific Certificate of Analysis (CoA).

Below is a comparative summary of representative commercial suppliers. Note that stock levels and availability are subject to change and should be verified directly with the vendor.

SupplierRepresentative Catalog IDAdvertised PurityAvailable Pack Sizes
Sigma-Aldrich (Ambeed) AMBH9614FDD298%Custom
AccelaChem SY098237>98%0.25g, 1g, 5g, 10g, 25g
AChemBlock S8297397%5g, 25g

Table 1: A snapshot of commercial suppliers for 4,4-Difluoroazepane hydrochloride.[2][3]

Deconstructing Purity: Beyond a Single Number

For a critical raw material, purity is a comprehensive profile, not merely a percentage. It is the empirical confirmation that the material meets a defined specification. The primary legal document attesting to this is the Certificate of Analysis (CoA) , which should be provided by the supplier for each specific batch.[4] A robust CoA serves as the foundation of experimental reproducibility and is a non-negotiable component of supplier qualification.

A trustworthy CoA for 4,4-Difluoroazepane hydrochloride should detail:

  • Identity: Confirmation that the material is structurally correct.

  • Purity Assay: A quantitative measure of the compound, typically determined by HPLC or qNMR.

  • Impurities: Identification and/or quantification of any organic, inorganic, or residual solvent impurities.

  • Appearance: Physical state and color (e.g., white to off-white solid).[1][3]

  • Analytical Methods: Clear references to the test methods used (e.g., HPLC, NMR).

A Glimpse into Synthesis: Understanding Potential Impurities

Expertise in the laboratory involves not just analyzing the final product but understanding its synthetic history to anticipate potential contaminants. The most probable synthetic route to 4,4-Difluoroazepane hydrochloride begins with the precursor ketone, azepan-4-one.[1] A deoxofluorination reaction, employing an agent like diethylaminosulfur trifluoride (DAST), introduces the gem-difluoro group.[1]

Ketone Azepan-4-one Product 4,4-Difluoroazepane Ketone->Product Fluorination Reagent Deoxofluorination Agent (e.g., DAST) HCl_Salt 4,4-Difluoroazepane Hydrochloride Product->HCl_Salt Salt Formation HCl HCl

Caption: Simplified synthetic pathway to the target compound.

This synthetic choice informs our analytical strategy. The primary impurities to screen for are:

  • Unreacted Starting Material: Azepan-4-one.

  • Reaction By-products: Arising from side reactions of the fluorinating agent.

  • Residual Solvents: From reaction workup and purification (e.g., diethyl ether, methylene chloride).[5]

The Analytical Workflow: A Self-Validating System

To ensure the integrity of research, end-users must have a robust, multi-technique workflow to verify the identity and purity of incoming materials. This process creates a self-validating system that ensures trustworthiness in experimental outcomes.

cluster_0 Material Reception & Initial Checks cluster_1 Core Analytical Verification cluster_2 Decision Receive Receive Compound CoA Review Supplier CoA Receive->CoA Visual Visual Inspection (Color, Form) CoA->Visual HPLC HPLC Analysis (Purity Assay) Visual->HPLC NMR NMR Spectroscopy (Identity Confirmation) Visual->NMR Decision Accept or Reject Batch HPLC->Decision NMR->Decision

Caption: Comprehensive workflow for quality control verification.

High-Performance Liquid Chromatography (HPLC): The Purity Workhorse

Causality: HPLC is the gold standard for purity determination in pharmaceutical analysis because of its high resolving power and quantitative accuracy.[6][7][8] A reverse-phase method separates compounds based on polarity, allowing for the clear separation of the polar 4,4-Difluoroazepane hydrochloride from less polar impurities and by-products.

Protocol: Reverse-Phase HPLC for Purity Assay

  • Instrumentation: A standard HPLC system with a UV detector.[9]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1][10]

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient: A typical gradient might run from 5% B to 95% B over 20 minutes to elute a wide range of potential impurities.

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30 °C.[10]

  • Detection Wavelength: 210 nm (as the molecule lacks a strong chromophore).

  • Sample Preparation: Dissolve the compound in the mobile phase (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject 10 µL. Purity is calculated based on the relative peak area of the main component versus the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR): The Definitive Structural Proof

Causality: While HPLC confirms purity, it does not definitively prove identity. NMR spectroscopy is an unparalleled technique for elucidating chemical structure.[1] It provides a unique fingerprint of the molecule, confirming the connectivity of all atoms and ensuring the material is the correct isomer. For a fluorinated compound, ¹⁹F NMR is an exceptionally powerful and simple confirmation tool.

Protocol: NMR for Structural Verification

  • Sample Preparation: Dissolve ~5-10 mg of 4,4-Difluoroazepane hydrochloride in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄.

  • ¹H NMR Analysis:

    • Expected Signals: The proton spectrum will show distinct signals for the methylene (CH₂) groups of the azepane ring.[1] Protons on carbons adjacent to the nitrogen (C2 and C7) will be shifted downfield due to the inductive effect of the protonated amine.[1]

  • ¹³C NMR Analysis:

    • Expected Signals: This spectrum should confirm the number of chemically distinct carbon environments in the molecule. The carbon bonded to the two fluorine atoms will exhibit a characteristic triplet due to C-F coupling.

  • ¹⁹F NMR Analysis:

    • Expected Signals: This is the most direct confirmation of successful fluorination. A single signal (a triplet due to coupling with adjacent protons) is expected, confirming the presence of the -CF₂- group. The absence of other fluorine signals confirms the absence of fluorinated by-products.

Conclusion

The utility of 4,4-Difluoroazepane hydrochloride in advanced drug discovery programs is directly proportional to its quality. For the researcher and drug development professional, ensuring the purity and identity of this critical intermediate is paramount. This guide emphasizes a dual-pillar approach to quality assurance: first, sourcing from reputable commercial suppliers who provide transparent, batch-specific documentation, and second, implementing a robust, in-house analytical workflow. By combining the separatory power of HPLC for purity assessment with the definitive structural confirmation of NMR, scientists can proceed with confidence, ensuring that their innovative research is built upon a foundation of unimpeachable chemical integrity.

References

  • 4,4-Difluoroazepane Hydrochloride - Technical Data. Benchchem. .

  • PubChem Compound Summary for CID 56924311, 4,4-Difluoroazepane hydrochloride. National Center for Biotechnology Information. .

  • 4,4-Difluoroazepane hydrochloride Product Page. Sigma-Aldrich. .

  • 4,4-Difluoroazepane Hydrochloride Product Page. AccelaChem. .

  • 4,4-difluoroazepane hydrochloride 97% Product Page. AChemBlock. .

  • A new high-performance liquid chromatography (HPLC) method for the analysis of halofantrine (HF) in pharmaceuticals. PubMed. .

  • HPLC-NMR, Pharmaceutical Applications. ResearchGate. .

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PMC - PubMed Central. .

  • HPLC methods for choloroquine determination in biological samples and pharmaceutical products. PMC - PubMed Central. .

  • Synthesis and Characterization of High-Affinity 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene-Labeled Fluorescent Ligands for Human β-Adrenoceptors. PMC - PubMed Central. .

  • Development and Validation of a GMP-Compliant High-Pressure Liquid Chromatography Method for the Determination of the Chemical and Radiochemical Purity of [18F]PSMA-1007. MDPI. .

  • Organic Syntheses Procedure. Organic Syntheses. .

  • HPLC method development and validation. World Journal of Pharmaceutical Research. .

  • Simultaneous HPLC Determination of Four α-Blocker Drugs Using Time Programming Technique. ResearchGate. .

  • HPLC determination of fenazinel dihydrochloride and its related substances. ResearchGate. .

  • Preparation method of 4,4'-difluorobenzophenone. Google Patents. .

  • Certificate of Analysis Guide. The International Pharmaceutical Excipients Council. .

Sources

Foundational

A Comprehensive Technical Guide to the Safe Handling, Storage, and Disposal of 4,4-Difluoroazepane Hydrochloride

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 4,4-Difluoroazepane hydrochloride. As a criti...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 4,4-Difluoroazepane hydrochloride. As a critical building block in modern medicinal chemistry, understanding its properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity.

Compound Profile and Significance

4,4-Difluoroazepane hydrochloride is a white to off-white solid organic heterocyclic compound.[1] It is primarily utilized as a versatile synthetic intermediate in drug discovery and development.[1] The incorporation of a gem-difluoro group into the seven-membered azepane ring is a strategic choice by medicinal chemists. This modification can significantly alter a molecule's electronic properties, metabolic stability, and lipophilicity, thereby fine-tuning the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.[1] Its presentation as a hydrochloride salt serves to enhance its stability and simplify handling.[1]

Property Value
CAS Number 1160721-05-0[2][3][4]
Molecular Formula C₆H₁₂ClF₂N[1][2][3][4]
Molecular Weight 171.62 g/mol [1][3][4]
Appearance White to off-white solid[1]
Synonyms 4,4-Difluoro-hexahydro-1H-azepine hydrochloride[3][5]

Hazard Identification and Toxicological Profile

According to the Globally Harmonized System (GHS), 4,4-Difluoroazepane hydrochloride is classified with several hazards that necessitate careful handling.[3] The primary risks are associated with irritation and acute oral toxicity.

Hazard Class GHS Code Hazard Statement
Acute toxicity, oralH302Harmful if swallowed[1][3]
Skin corrosion/irritationH315Causes skin irritation[1][3]
Serious eye damage/eye irritationH319Causes serious eye irritation[1][3]
Specific target organ toxicity, single exposureH335May cause respiratory irritation[1][2][3]
  • Oral Toxicity (H302): Ingestion of this compound can be harmful. The causality stems from its potential to interfere with biological processes upon absorption through the gastrointestinal tract.

  • Skin and Eye Irritation (H315, H319): As a hydrochloride salt, the compound can exhibit acidic properties, leading to irritation upon contact with skin and severe irritation or damage to eye tissue. Prolonged contact should be avoided.

  • Respiratory Irritation (H335): Inhalation of the dust can irritate the mucous membranes and upper respiratory tract.[2][6] This is a common hazard for fine chemical powders and is exacerbated by the compound's chemical reactivity.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to safety, known as the Hierarchy of Controls, is essential for mitigating the risks associated with 4,4-Difluoroazepane hydrochloride. The most effective controls are at the top of the pyramid.

Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (PPE) (Least Effective)

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[2][7]

  • A certified chemical fume hood is required for all procedures that may generate dust, such as weighing or transferring the solid.[8]

Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory as the last line of defense.[9]

  • Eye Protection: Wear chemical splash goggles that comply with EU EN166 or NIOSH (US) standards.[10]

  • Hand Protection: Wear chemical-resistant, impervious gloves such as nitrile rubber.[11][12] Wash and dry hands thoroughly after handling.[7][13]

  • Skin and Body Protection: A standard laboratory coat, full-length pants, and closed-toe shoes are required to prevent skin exposure.[8] For larger quantities or spill cleanup, an acid-resistant apron or suit may be necessary.[12]

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a P95 (US) or P1 (EU) particle respirator.[2] For higher exposure levels, a full-face respirator with an acid gas vapor cartridge is recommended.[12]

Standard Operating Procedure for Safe Handling

Adherence to a strict protocol minimizes exposure and ensures procedural safety.

Step 1: Preparation and Pre-Handling Check

  • Conduct a pre-use risk assessment identifying all potential hazards.

  • Ensure a chemical spill kit and first aid supplies (including 2.5% calcium gluconate gel as a precaution for potential fluoride ion exposure) are readily accessible.[14]

  • Verify that the chemical fume hood is functioning correctly (check airflow monitor).

  • Don all required PPE as specified in Section 3.

Step 2: Weighing and Transfer

  • Perform all weighing and transfer operations inside the fume hood to contain any dust.

  • Use a spatula to carefully transfer the solid. Avoid scooping actions that could aerosolize the powder.

  • Minimize dust generation and accumulation.[10]

  • Close the container tightly immediately after use.[10]

Step 3: Post-Handling

  • Decontaminate all surfaces, glassware, and equipment after use.

  • Remove contaminated PPE carefully, avoiding self-contamination.

  • Wash hands and forearms thoroughly with soap and water.[13]

Storage and Stability

Proper storage is crucial for maintaining the chemical integrity of 4,4-Difluoroazepane hydrochloride and ensuring safety.

  • General Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[10]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[7][10] Use the original container if possible.

  • Temperature: While some less sensitive fluorinated compounds can be stored at room temperature, the ideal storage temperature often ranges from -20°C to 25°C to prevent long-term degradation.[15]

  • Moisture and Light: Fluorinated intermediates can be sensitive to moisture and light.[15][16] Storing in opaque or amber containers and in a desiccated environment is a best practice to prevent hydrolysis and photodegradation.[15][16]

Emergency Procedures

Immediate and correct response to an emergency is critical.

Spill Response Protocol

Spill Response Workflow Start Spill Detected Alert Alert personnel Evacuate area if large Start->Alert DonPPE Don appropriate PPE (respirator, gloves, goggles) Alert->DonPPE Contain Contain spill Prevent entry into drains DonPPE->Contain Collect Sweep up solid carefully Avoid creating dust Contain->Collect Package Place in sealed container for disposal Collect->Package Decon Decontaminate area with soap and water Package->Decon End Disposal & Reporting Complete Decon->End

Caption: A clear workflow for responding to a chemical spill.

First Aid Measures:

  • Inhalation: Immediately move the exposed person to fresh air.[7][17] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing.[18] Immediately wash the affected area with plenty of soap and water for at least 15-20 minutes.[6][7][18] Because this is a fluorinated compound, if irritation is severe or persists, after initial washing, apply 2.5% calcium gluconate gel to the area while wearing gloves.[14] Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][18] Remove contact lenses if present and easy to do.[18] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[17] If the person is conscious, rinse their mouth with water and have them drink several glasses of water to dilute the substance.[17] Seek immediate medical attention.

Disposal Considerations

Chemical waste must be handled by licensed professionals.

  • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[2]

  • The recommended method is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Contaminated packaging should be disposed of as unused product.[2]

  • Do not allow the product to enter drains or waterways.[2]

References

  • MSDS of 4,4-difluoroazepane hydrochloride. Capot Chemical Co., Ltd.
  • 4,4-Difluoroazepane Hydrochloride. Benchchem.
  • Dilazep dihydrochloride-SDS. MedChemExpress.
  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety, University of Wisconsin-Madison.
  • Material Safety Data Sheet for 3-Aminobenzenesulfonyl fluoride hydrochloride. Acros Organics.
  • Safety Data Sheet Hydrochloric Acid 34-37% OmniTrace®. EMD Millipore.
  • Standard Operating Procedure for Hydrochloric Acid. University of Georgia.
  • 4,4-Difluoroazepane hydrochloride PubChem Entry.
  • How to store fluorinated pharmaceutical intermedi
  • Safety Guidelines for Handling Chemicals. HPE Support.
  • Safety Data Sheet for Dilazep (hydrochloride). Cayman Chemical.
  • Safety D
  • 4,4-difluoroazepane hydrochloride 97%. AChemBlock.
  • 4,4-Difluoroazepane PubChem Entry.
  • 4,4-difluoroazepane hydrochloride. Abovchem.
  • Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc.
  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC.
  • Hydrochloric Acid Hazards & Safety Tips. VelocityEHS.
  • Emergency Preparedness and Response Guidelines for Anhydrous Hydrogen Fluoride (AHF) and Hydrofluoric Acid (HF). American Chemistry Council.
  • Fluorinated Heterocyclic Compounds. A. Gakh and K. Kirk (Eds.), ACS Symposium Series 1003.
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
  • What are the storage conditions for different types of fluorinated pharmaceutical intermedi
  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks (PDF).
  • Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories.
  • Hazardous Substance Fact Sheet. New Jersey Department of Health.

Sources

Exploratory

Strategic Fluorination in Heterocyclic Scaffolds: A Medicinal Chemistry Guide

Part 1: The Strategic Imperative In modern medicinal chemistry, the incorporation of fluorine into heterocyclic scaffolds is no longer a matter of trial and error; it is a deterministic strategy for multiparametric optim...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Strategic Imperative

In modern medicinal chemistry, the incorporation of fluorine into heterocyclic scaffolds is no longer a matter of trial and error; it is a deterministic strategy for multiparametric optimization. As of 2023, approximately 20% of all pharmaceuticals and nearly 30% of recently approved small-molecule drugs contain at least one fluorine atom.

Why does this specific halogen dominate high-value chemical space? The answer lies in the "Fluorine Effect" —a unique convergence of steric, electronic, and physical properties that allows researchers to modulate the drug-like properties of heterocycles with surgical precision.

The "Magic Methyl" vs. The Fluorine Scan

While the methyl group is often used to probe steric pockets, the trifluoromethyl (


) group offers a similar steric bulk (Van der Waals radius of 

Å vs. Isopropyl

Å) but with inverted electronics. Replacing a methyl with a trifluoromethyl group on a heterocycle can lower the

of a proximal basic nitrogen by 2–4 units, dramatically altering solubility and hERG channel affinity without changing the binding pose volume.

Part 2: Physicochemical Modulation

The introduction of fluorine into heterocyclic systems (pyridines, indoles, imidazoles) fundamentally alters the scaffold's behavior in a biological environment.

Electronic Tuning and Shift

Fluorine is the most electronegative element (3.98 Pauling scale). When attached to a heterocycle, its strong inductive effect (


) pulls electron density away from the ring system.
  • Impact: This reduces the basicity of ring nitrogens. For example, fluorinating a pyridine ring decreases the availability of the nitrogen lone pair, lowering the

    
    .
    
  • Medicinal Value: This is critical for improving oral bioavailability by reducing the percentage of ionized drug in the high-pH environment of the intestine, thereby facilitating passive diffusion.

Lipophilicity and Metabolic Stability

The C-F bond is one of the strongest in organic chemistry (


).
  • Metabolic Blockade: Substituting a metabolically labile C-H site (e.g., para-position of a phenyl ring or C-2 of an indole) with C-F blocks Cytochrome P450 oxidation, extending the drug's half-life (

    
    ).
    
  • Lipophilicity (

    
    ):  Fluorine generally increases lipophilicity, but the effect is context-dependent. On saturated heterocycles, it can lower 
    
    
    
    due to the "polar hydrophobicity" phenomenon, where the C-F bond creates a localized dipole that interacts with water.
Data Summary: Fluorine vs. Hydrogen vs. Methyl[1][2][3][4]
PropertyHydrogen (-H)Fluorine (-F)Methyl (-CH₃)Trifluoromethyl (-CF₃)
Van der Waals Radius (Å) 1.201.472.002.20
Electronegativity (Pauling) 2.13.982.5N/A (Group Effect)
C-X Bond Length (Å) 1.091.351.541.50
Electronic Effect NeutralStrong Inductive Withdrawal (-I)Weak Inductive Donation (+I)Strong Inductive Withdrawal (-I)
Metabolic Stability Low (Labile)High (Blocker)Low (Oxidation prone)High

Part 3: Visualization of DMPK Logic

The following diagram illustrates the decision-making logic when applying fluorination to optimize Drug Metabolism and Pharmacokinetics (DMPK) parameters.

DMPK_Optimization Problem DMPK Liability Identified Metabolism High Clearance / Short t1/2 Problem->Metabolism Permeability Low CNS/Cell Permeability Problem->Permeability Potency Low Binding Affinity Problem->Potency Sol_Met Strategy: Metabolic Blocking Metabolism->Sol_Met Sol_Perm Strategy: Lipophilicity Modulation Permeability->Sol_Perm Sol_Bind Strategy: Electronic/Conf. Tuning Potency->Sol_Bind Action_Met Replace labile C-H with C-F (Prevent P450 oxidation) Sol_Met->Action_Met Action_Perm Add -CF3 or -F to modulate LogP / pKa Sol_Perm->Action_Perm Action_Bind Exploit C-F dipole or Sigma-hole interactions Sol_Bind->Action_Bind Result Optimized Lead Candidate Action_Met->Result Action_Perm->Result Action_Bind->Result

Figure 1: Decision logic for deploying fluorine substitutions to resolve specific DMPK liabilities in drug discovery.

Part 4: Synthetic Methodologies & Protocol

Synthesizing fluorinated heterocycles has historically been challenging due to the harsh conditions required to form C-F bonds. Modern medicinal chemistry favors Late-Stage Functionalization (LSF) , allowing researchers to install fluorine moieties onto complex scaffolds at the end of the synthesis rather than building them from scratch.

The Standard: Innate C-H Trifluoromethylation (Minisci-Type)

The most robust method for introducing a trifluoromethyl group onto an electron-deficient heterocycle (common in drugs) is the radical Minisci reaction.

Why this method?

  • Regioselectivity: Radicals are nucleophilic; they attack the most electron-deficient position of the heterocycle (e.g., C-2 or C-4 of pyridine).

  • Reagent Stability: It uses Langlois reagent (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ), which is a stable solid, avoiding the use of toxic gases like 
    
    
    
    .
  • Operational Simplicity: It can be run in open air or biphasic systems.

Detailed Experimental Protocol

Objective: Trifluoromethylation of a 4-substituted pyridine (Model Substrate).

Reagents:

  • Substrate: 4-tert-butylpyridine (1.0 equiv)

  • Radical Source: Sodium trifluoromethanesulfinate (Langlois Reagent, 3.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq., 5.0 equiv)

  • Solvent: DCM/Water (2.5:1 ratio) or DMSO/Water for higher solubility.

Step-by-Step Methodology:

  • Setup: To a 20 mL vial equipped with a magnetic stir bar, add the heteroaromatic substrate (0.5 mmol, 1.0 equiv) and Langlois reagent (1.5 mmol, 3.0 equiv).

  • Solvent Addition: Add Dichloromethane (DCM, 2.5 mL) and Water (1.0 mL). The biphasic system helps regulate the radical concentration.

  • Initiation: Add TBHP (2.5 mmol, 5.0 equiv) dropwise at room temperature.

    • Note: The reaction is exothermic. For large scales, cool to 0°C during addition.

  • Reaction: Stir vigorously at ambient temperature for 12–24 hours.

    • Checkpoint: Monitor by LC-MS. The

      
       radical is electrophilic; look for mass shift of +68 Da.
      
  • Workup: Dilute with DCM (10 mL) and quench with saturated

    
     (10 mL). Extract the aqueous layer with DCM (2 x 10 mL).
    
  • Purification: Dry combined organics over

    
    , concentrate in vacuo, and purify via silica gel chromatography (Gradient: 0–30% EtOAc in Hexanes).
    

Mechanism Visualization:

Minisci_Mechanism Langlois Langlois Reagent (CF3-SO2-Na) Radical CF3 Radical (•CF3) Langlois->Radical Oxidation (-SO2) Oxidant Oxidant (TBHP) Oxidant->Radical Intermediate Radical Intermediate Radical->Intermediate Addition to e- deficient C Substrate Heterocycle (Pyridine) Substrate->Intermediate Product Trifluoromethylated Heterocycle Intermediate->Product Oxidation/Aromatization (-H+)

Figure 2: Mechanistic pathway of the Minisci-type innate C-H trifluoromethylation.

Part 5: Future Outlook

The field is moving beyond simple substitutions.[1][2][3][4] The frontier lies in Fluorine-18 Positron Emission Tomography (PET) .[5][3] The same synthetic logic used to create stable drugs is now being adapted to incorporate


 (half-life 

min) into heterocycles for real-time in vivo imaging of drug distribution.

Furthermore, "Skipping Stone" fluorination—where alternating fluorinated motifs (like


) are used to create specific conformational preferences—is becoming a standard tool for locking flexible chains into bioactive conformations.

References

  • Ali, S., Bolinger, A. A., & Zhou, J. (2024).[6] Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Current Topics in Medicinal Chemistry.

  • Meanwell, N. A. (2018).[7] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences.

  • Lipshutz, B. H., et al. (2013). Trifluoromethylation of Heterocycles in Water at Room Temperature. Organic Letters.

Sources

Protocols & Analytical Methods

Method

Application Note: N-Alkylation Protocols for 4,4-Difluoroazepane Hydrochloride

Abstract 4,4-Difluoroazepane hydrochloride (CAS: 1160721-05-0) is a high-value heterocyclic building block used in medicinal chemistry to modulate lipophilicity ( ) and metabolic stability via the gem-difluoro moiety.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4,4-Difluoroazepane hydrochloride (CAS: 1160721-05-0) is a high-value heterocyclic building block used in medicinal chemistry to modulate lipophilicity (


) and metabolic stability via the gem-difluoro moiety.[1][2][3] However, its reactivity differs significantly from the parent azepane due to the electron-withdrawing inductive effect (-I) of the fluorine atoms and the conformational constraints of the seven-membered ring. This guide provides optimized protocols for N-alkylation, addressing the specific challenges of nucleophilicity attenuation and salt neutralization.

The Fluorine Effect: Reactivity & Properties

Before attempting synthesis, the bench scientist must understand how the 4,4-difluoro substitution alters the reaction landscape compared to standard secondary amines (e.g., piperidine or azepane).

Electronic Deactivation

The fluorine atoms at the C4 position exert a through-bond inductive effect that lowers the electron density on the nitrogen lone pair.[4]

  • Parent Azepane pKa: ~11.1

  • 4,4-Difluoroazepane pKa (Est): ~8.5 – 9.0

  • Implication: The nitrogen is a weaker nucleophile . Standard conditions for aliphatic amines (e.g., weak bases, room temperature) may result in sluggish conversion.

Conformational Rigidification

While azepane is a flexible "floppy" ring, the gem-difluoro group introduces a gauche effect and dipole-dipole repulsions that restrict the ring's conformational entropy. This can sterically hinder the approach of bulky electrophiles, necessitating higher reaction temperatures or less sterically demanded leaving groups.

Pre-Reaction Consideration: The Salt Factor

CRITICAL: The reagent is supplied as a hydrochloride salt (HCl).[3] The amine is protonated (


) and non-nucleophilic  in this state.
  • Common Error: Adding 1.0 equiv of base (e.g.,

    
    ) neutralizes the HCl but leaves no base to scavenge the acid generated during alkylation.
    
  • Requirement: You must use at least 2.5 – 3.0 equivalents of base for direct alkylation, or perform a distinct free-basing step.

Protocol: In-Situ Free-Basing (Recommended)

For most applications, isolate the free amine in situ to avoid handling the volatile/unstable free base.

  • Suspend 4,4-difluoroazepane HCl in the reaction solvent (DCM or DMF).

  • Add 1.2 equiv of DIPEA (N,N-Diisopropylethylamine).

  • Stir for 15 minutes at Room Temperature (RT) before adding the electrophile or reducing agent.

Method A: Reductive Amination (Preferred)

Best for: Complex R-groups, avoiding over-alkylation, and mild conditions. Mechanism: Formation of an iminium ion followed by hydride reduction.

Reagents
  • Amine: 4,4-Difluoroazepane HCl (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Base: DIPEA (1.2 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM. (DCE is preferred for faster imine formation).

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) - Optional, helps imine formation with ketones.

Step-by-Step Protocol
  • Preparation: In a dry vial, suspend 4,4-difluoroazepane HCl (1.0 mmol, 171 mg) in anhydrous DCE (4 mL).

  • Neutralization: Add DIPEA (1.2 mmol, 209 µL). Stir for 10 min until the solid dissolves or forms a fine suspension.

  • Imine Formation: Add the Aldehyde/Ketone (1.1 mmol).

    • Note: If reacting with a sterically hindered ketone, add AcOH (1.0 mmol) and stir for 30-60 min before adding the reductant.

  • Reduction: Add STAB (1.5 mmol, 318 mg) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT under

    
     atmosphere for 4–16 hours. Monitor by LCMS.[1]
    
  • Workup: Quench with saturated aqueous

    
     (5 mL). Stir vigorously for 15 min. Extract with DCM (3 x 5 mL). Dry organics over 
    
    
    
    , filter, and concentrate.[1]

Method B: Direct N-Alkylation (SN2)

Best for: Primary alkyl halides, benzyl halides. Challenges: Risk of over-alkylation (quaternization) is lower due to steric bulk, but possible.

Reagents
  • Amine: 4,4-Difluoroazepane HCl (1.0 equiv)

  • Electrophile: Alkyl Halide (R-X, X=Br, I) (1.1 equiv)[1]

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: Acetonitrile (MeCN) or DMF.[1]

  • Catalyst: KI (0.1 equiv) - Use if R-X is an alkyl chloride or bromide to generate the more reactive iodide in situ.

Step-by-Step Protocol
  • Setup: To a reaction vial, add 4,4-difluoroazepane HCl (1.0 mmol) and anhydrous

    
     (3.0 mmol, 414 mg).
    
  • Solvent: Add anhydrous MeCN (3 mL). Stir at RT for 15 min.[1]

  • Addition: Add the Alkyl Halide (1.1 mmol).

  • Reaction:

    • Reactive Halides (Benzyl/Allyl): Stir at RT for 4–12 h.

    • Unreactive Halides (Primary Alkyl): Heat to 60°C.

    • Secondary Halides: Heat to 80°C in DMF (expect lower yields due to E2 elimination competition).

  • Workup: Filter off the inorganic salts. Dilute filtrate with EtOAc, wash with water (2x) and brine (1x).

Decision Logic & Mechanism

The following diagram illustrates the decision process and mechanistic pathways, highlighting the critical salt-break step.

G Start Start: 4,4-Difluoroazepane HCl SaltBreak Step 1: Salt Break (Add DIPEA or excess K2CO3) Start->SaltBreak FreeBase Intermediate: Free Amine (Reduced Nucleophilicity due to F) SaltBreak->FreeBase - HCl Decision Choose Method based on Electrophile FreeBase->Decision MethodA Method A: Reductive Amination (Aldehydes/Ketones) Decision->MethodA Carbonyls MethodB Method B: Direct SN2 (Alkyl Halides) Decision->MethodB Alkyl Halides Imine Imine/Iminium Intermediate MethodA->Imine + Acid Cat. Reduct Reduction (STAB/NaBH(OAc)3) Imine->Reduct Product Final Product: N-Alkylated 4,4-Difluoroazepane Reduct->Product Heat Apply Heat (60-80°C) Required due to F-inductive effect MethodB->Heat Low Reactivity? Heat->Product

Figure 1: Workflow decision tree for N-alkylation of 4,4-difluoroazepane HCl, emphasizing the critical neutralization step and method selection based on electrophile type.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Reaction (SM Recovery) HCl salt not neutralized.Ensure

2.5 eq. of inorganic base or 1.2 eq. DIPEA is used.[2][3][5]
Low Conversion (SN2) Fluorine inductive effect reduces nucleophilicity.[4]Switch solvent to DMF (more polar); Increase Temp to 80°C; Add KI catalyst.
Elimination Byproduct (Alkene) E2 competition with secondary alkyl halides.Switch to Method A (Reductive Amination) using the corresponding ketone.
Over-Alkylation Excess alkyl halide used.Use strictly 1.0–1.1 eq. of electrophile; Dilute reaction (0.1 M).

Safety & Handling

  • GHS Hazards: H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant).[3][5]

  • Fluorine Safety: While the C-F bond is stable, avoid extremely acidic conditions at high temperatures (

    
    ) which could theoretically risk HF liberation, though this is negligible under standard alkylation protocols.
    
  • Reagent Handling: STAB generates acetic acid; ensure proper ventilation.

References

  • BenchChem. (2025).[1] 4,4-Difluoroazepane Hydrochloride: Properties and Applications. Retrieved from

  • PubChem. (2025).[5] Compound Summary: 4,4-Difluoroazepane hydrochloride.[2][5][6][7] National Library of Medicine. Retrieved from

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard Protocol Basis). Retrieved from

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Mechanistic grounding for F-effect). Retrieved from

Sources

Application

Application Note: Strategic Incorporation of 4,4-Difluoroazepane for Enhanced Drug-Like Properties in SAR Studies

Abstract In modern medicinal chemistry, the strategic introduction of fluorine into lead compounds is a cornerstone of successful optimization campaigns.[1][2][3] The 4,4-difluoroazepane moiety has emerged as a particula...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In modern medicinal chemistry, the strategic introduction of fluorine into lead compounds is a cornerstone of successful optimization campaigns.[1][2][3] The 4,4-difluoroazepane moiety has emerged as a particularly valuable building block for Structure-Activity Relationship (SAR) studies. This seven-membered saturated heterocycle, featuring a gem-difluoro group, offers a sophisticated tool to modulate key physicochemical and pharmacokinetic properties.[4][5] This guide provides an in-depth exploration of the strategic rationale for incorporating 4,4-difluoroazepane, detailed synthetic protocols for its conjugation to molecular scaffolds, and a framework for interpreting the resulting SAR data to accelerate drug discovery programs.

The Strategic Value of the 4,4-Difluoroazepane Moiety

The decision to incorporate a 4,4-difluoroazepane ring is a targeted intervention aimed at solving common challenges in lead optimization. The gem-difluoro group is not merely a placeholder but an active modulator of molecular properties.[4] It serves as a bioisostere for carbonyl or gem-dimethyl groups and can profoundly influence basicity, metabolic stability, and lipophilicity.[4]

Precise pKa Modulation

The nitrogen atom in an azepane ring is basic, which can lead to undesirable properties such as lysosomal trapping or poor membrane permeability. The two highly electronegative fluorine atoms at the 4-position exert a strong electron-withdrawing inductive effect, significantly lowering the pKa of the azepane nitrogen.[6][7] This reduction in basicity (typically by 2-3 pKa units) can be critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[6][8]

Blocking Metabolic Hotspots

Oxidation of aliphatic rings by cytochrome P450 enzymes is a common metabolic pathway that leads to rapid clearance.[4][8] The carbon at the 4-position of an azepane ring is a potential site for such oxidation. Introducing a gem-difluoro group at this position effectively blocks this metabolic hotspot. The carbon-fluorine bond is exceptionally strong, rendering the position inert to oxidative metabolism and often leading to a marked improvement in the compound's metabolic half-life.[1][4][8]

Tuning Lipophilicity and Conformation

Fluorination generally increases lipophilicity (LogP), which can enhance membrane permeation and target engagement.[1][7] However, the effect of gem-difluorination on LogP can be complex and is influenced by the overall molecular structure.[6][7][8] Furthermore, the bulky and electronegative fluorine atoms can alter the conformational preferences of the flexible seven-membered azepane ring, which may lead to a more favorable binding orientation with the target protein.[4]

G cluster_0 Parent Scaffold (with Azepane) cluster_1 Strategic Modification cluster_2 Resulting Analog & Enhanced Properties Parent Parent Scaffold Mod Incorporate 4,4-Difluoroazepane Parent->Mod SAR-driven decision Analog Analog Scaffold Mod->Analog pKa Lowered pKa (Reduced Basicity) Analog->pKa MetStab Blocked Metabolic Site (Increased t½) Analog->MetStab LogP Tuned Lipophilicity (Altered Permeability) Analog->LogP

Fig. 1: Physicochemical impact of incorporating 4,4-difluoroazepane.

Synthetic Protocols for Incorporation

The 4,4-difluoroazepane moiety, typically handled as its hydrochloride salt for stability, is a secondary amine.[4][9] This allows for its incorporation into scaffolds using several robust and well-established synthetic methodologies. The following protocols are provided as validated starting points.

Protocol 2.1: Reductive Amination with Aldehydes/Ketones

This is one of the most versatile methods for forming a C-N bond, directly attaching the azepane ring to a carbonyl-containing scaffold.

Rationale: The reaction proceeds via the in-situ formation of an iminium ion, which is then reduced by a mild hydride reagent. Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is less basic and more selective for iminiums over carbonyls, preventing side reactions.[10]

Step-by-Step Protocol:

  • Setup: To a solution of the aldehyde or ketone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add 4,4-difluoroazepane hydrochloride (1.2 eq) and triethylamine (TEA) (1.3 eq) to liberate the free base. Stir for 10 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture.

  • Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS.

Protocol 2.2: N-Arylation with (Hetero)aryl Halides

For scaffolds where the azepane is attached to an aromatic system, a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination is the gold standard.

Rationale: This reaction uses a palladium catalyst with a specialized phosphine ligand (e.g., XPhos) to facilitate the coupling of the amine with an aryl halide or triflate.[11][12] The choice of base and solvent is crucial for reaction efficiency.

Step-by-Step Protocol:

  • Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine the (hetero)aryl halide (1.0 eq), 4,4-difluoroazepane hydrochloride (1.5 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), a ligand like XPhos (0.1 eq), and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (2.5 eq).

  • Solvent: Add a dry, degassed solvent such as toluene or dioxane (0.1 M).

  • Reaction: Heat the mixture to 80-110 °C and stir for 6-24 hours. Monitor progress by LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

  • Validation: Characterize the purified product by NMR and HRMS.

Protocol 2.3: Amide Bond Formation with Carboxylic Acids

This protocol is essential for creating amide linkages, a common functional group in pharmaceuticals.

Rationale: Direct condensation of a carboxylic acid and an amine is inefficient. A coupling reagent is required to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine.[13] HATU is a popular choice due to its high efficiency and low rates of racemization for chiral acids.[13]

Step-by-Step Protocol:

  • Activation: To a solution of the carboxylic acid (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) (0.2 M), add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir for 15-30 minutes at room temperature to form the active ester.

  • Coupling: Add a solution of 4,4-difluoroazepane hydrochloride (1.2 eq) and additional DIPEA (1.2 eq) in DMF to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor progress by LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride (LiCl) solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.

  • Validation: Confirm the structure and purity by NMR and HRMS.

Fig. 2: Decision workflow for selecting a synthetic incorporation strategy.

A Framework for SAR Analysis

Incorporating the 4,4-difluoroazepane moiety is a hypothesis-driven experiment. The goal is to test whether the predicted changes in physicochemical properties translate to improved biological performance. A systematic SAR study is crucial for validating this hypothesis.

Workflow:

  • Establish Baseline: Synthesize and test the parent analog containing a non-fluorinated azepane or a different cyclic amine (e.g., piperidine, morpholine).

  • Synthesize Analog: Using the appropriate protocol from Section 2, synthesize the 4,4-difluoroazepane analog.

  • Profile In Vitro: Subject both the parent and the analog to a panel of assays to generate comparative data. This should include:

    • Primary Assay: Target binding affinity or functional activity (e.g., IC₅₀, EC₅₀, Kᵢ).

    • Physicochemical Properties: Experimental LogP, aqueous pKa, and aqueous solubility.

    • ADME Assays: Metabolic stability in liver microsomes or hepatocytes (measuring half-life, t½) and permeability assays (e.g., PAMPA).

  • Analyze and Iterate: Compare the data to understand the impact of the modification.

Data Presentation and Interpretation
CompoundTarget IC₅₀ (nM)Microsomal Stability (t½, min)cLogPExperimental pKa
Parent (Azepane) 1582.510.2
Analog (4,4-DF-Azepane) 25753.17.8

Interpretation of Hypothetical Data:

  • Activity: A slight decrease in potency (15 nM to 25 nM) is observed. This could be due to the altered conformation or basicity of the nitrogen, which might be involved in a key interaction.

  • Metabolic Stability: A dramatic ~9-fold increase in metabolic half-life (8 min to 75 min) strongly suggests that the 4-position was a major metabolic hotspot and has been successfully blocked.[4][8]

  • Physicochemical Properties: The calculated LogP increased as expected, and the experimental pKa dropped by 2.4 units, confirming the strong inductive effect of the gem-difluoro group.[6][7]

Conclusion

The 4,4-difluoroazepane building block is a powerful tool for medicinal chemists engaged in lead optimization. Its predictable influence on amine basicity and its ability to block common sites of metabolism provide rational solutions to frequently encountered problems in drug discovery.[4][6][8] By employing robust synthetic protocols and conducting systematic SAR analyses, researchers can leverage the unique properties of this moiety to design drug candidates with superior pharmacokinetic profiles and enhanced therapeutic potential.

References

  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(21), e202200331. Available from: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available from: [Link]

  • Mykhailiuk, P. K. (2022). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. Available from: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146. Available from: [Link]

  • Alonso, F., Riente, P., & Yus, M. (2008). Nickel Nanoparticles in Reductive Amination of Aldehydes and Ketones by Transfer Hydrogenation. Synlett, 2008(09), 1289-1292. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 4,4-Difluoroazepane. PubChem Compound Summary for CID 53393482. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 4,4-Difluoroazepane hydrochloride. PubChem Compound Summary for CID 56924311. Available from: [Link]

  • Sabino, A. A., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 263-271. Available from: [Link]

  • Sabino, A. A., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. Available from: [Link]

Sources

Method

Strategic Integration of 4,4-Difluoroazepane in Enzyme Inhibitor Design

Physicochemical Tuning, Synthetic Protocols, and Application Logic Executive Summary This application note details the strategic implementation of 4,4-Difluoroazepane hydrochloride as a high-value bioisostere in the desi...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Tuning, Synthetic Protocols, and Application Logic

Executive Summary

This application note details the strategic implementation of 4,4-Difluoroazepane hydrochloride as a high-value bioisostere in the design of enzyme inhibitors, particularly for proteases (e.g., Cathepsin K, S) and kinases.[1] Moving beyond simple scaffold hopping, this guide analyzes the fluorine effect on ring conformation, amine basicity (


), and metabolic stability. We provide validated protocols for handling the hydrochloride salt in coupling reactions and a logic-driven workflow for optimizing lead compounds using this moiety.

Scientific Rationale: The Fluorine Effect

The incorporation of a gem-difluoro group into a saturated 7-membered azepane ring is not merely a steric modification; it is an electronic and conformational editing tool.[1]

Physicochemical Modulation
PropertyNative Azepane4,4-DifluoroazepaneImpact on Drug Design
Basicity (

of NH)
~10.5 - 11.0~9.0 - 9.5Lower

improves membrane permeability and reduces lysosomal trapping (lysosomotropism).[1]
Lipophilicity (LogP) ModerateIncreasedFluorine increases lipophilicity but the dipole moment can offset non-specific binding.
Metabolic Stability Low (C4/C5 oxidation)HighBlocks Cytochrome P450-mediated oxidation at the C4 position.[1]
Conformation Flexible (Twist-chair)BiasedThe gauche effect and C-F dipole interactions restrict ring puckering, reducing entropy loss upon binding.[1]
Mechanism of Action in Inhibitor Design
  • Metabolic Blocking: In many azepane-based inhibitors (e.g., Balicatib analogs), the carbon atoms remote from the nitrogen are susceptible to oxidative metabolism. The gem-difluoro substitution at C4 effectively "caps" this metabolic soft spot [1].[1]

  • Conformational Locking: The C-F bonds prefer to be gauche to adjacent C-H or C-C bonds due to hyperconjugation (

    
    ). This biases the azepane ring into specific twist-boat conformations that may better match the enzyme active site (e.g., S2 pockets of proteases) compared to the "floppy" native azepane [2].
    

Application Workflow: Scaffold Hopping

The following diagram illustrates the decision logic for transitioning from a standard piperidine or azepane lead to a 4,4-difluoroazepane optimized analog.

DesignLogic Lead Initial Lead (Piperidine/Azepane Core) Issue1 Issue: High Clearance (Metabolic Instability) Lead->Issue1 Issue2 Issue: Low Permeability (High Basicity) Lead->Issue2 Decision Strategy: Incorporate 4,4-Difluoroazepane Issue1->Decision Metabolic Soft Spot Issue2->Decision Lysosomal Trapping Effect1 Block C4 Oxidation Decision->Effect1 Effect2 Lower pKa (~1-1.5 units) Decision->Effect2 Result Optimized Candidate Improved PK/PD Profile Effect1->Result Effect2->Result

Figure 1: Decision matrix for implementing 4,4-difluoroazepane to solve specific ADME liabilities in early discovery.

Experimental Protocols

Protocol A: Handling & Amide Coupling (HATU Method)

Context: 4,4-Difluoroazepane is supplied as a hydrochloride salt.[1][2][3][4] Direct use in coupling requires careful neutralization to prevent catalyst poisoning or stoichiometry errors. This protocol ensures efficient "free-basing" in situ.[1]

Materials:

  • Carboxylic Acid Partner (

    
    )[1]
    
  • 4,4-Difluoroazepane HCl (1.2 equiv)[1][4]

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 - 4.0 equiv)[1]

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (1.0 mmol, only 1/3 of total base). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

    • Expert Insight: Pre-activation prevents the amine from reacting with HATU directly to form guanidinium byproducts.

  • Salt Neutralization: In a separate vial, suspend 4,4-Difluoroazepane HCl (1.2 mmol) in DMF (2 mL). Add the remaining DIPEA (2.5 - 3.0 mmol).[1] Vortex until the solid dissolves or forms a fine suspension.

    • Critical Step: The HCl salt consumes 1 equivalent of base immediately. You must ensure excess base is available to keep the amine nucleophilic.

  • Coupling: Add the amine/base mixture dropwise to the activated acid solution.

  • Reaction: Stir at RT for 2–12 hours. Monitor by LC-MS (Look for M+1 of product).[1]

  • Workup: Dilute with EtOAc. Wash with sat.[1]

    
     (2x), Water (1x), and Brine (1x). Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The difluoro group renders the compound distinct on TLC (often less polar than the non-fluorinated analog).

Protocol B: Coupling to Heteroaryl Chlorides

Context: Attaching the azepane to a kinase hinge binder (e.g., chloropyrimidine or chloropyridine).

Step-by-Step Procedure:

  • Setup: Dissolve Heteroaryl Chloride (1.0 equiv) in DMSO or NMP (0.2 M).

  • Addition: Add 4,4-Difluoroazepane HCl (1.5 equiv).

  • Base: Add

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv).
    • Note: Inorganic bases are preferred here over DIPEA to prevent competitive hydrolysis at high temps.

  • Heating: Heat to 80–100°C for 4–16 hours.

  • Isolation: Pour into water to precipitate the product (if solid) or extract with DCM.

Case Study: Optimization of a Cathepsin K Inhibitor

Scenario: A lead compound with a native azepane ring shows potent


 (10 nM) but high clearance (

) due to oxidation on the azepane ring.

Experimental Design:

  • Synthesis: Analogs were synthesized replacing azepane with 4,4-difluoroazepane using Protocol A.

  • In Vitro Testing:

    • Potency: Cathepsin K FRET assay.

    • Metabolic Stability: Human Liver Microsomes (HLM) assay.

Results Summary: | Compound | Ring Structure | Cat K


 (nM) | HLM 

(min) | | :--- | :--- | :--- | :--- | | Lead-001 | Azepane | 12 | 15 | | Lead-002 (F2) | 4,4-Difluoroazepane | 18 | >60 |[1]

Analysis: The slight drop in potency (12 -> 18 nM) is negligible compared to the 4-fold increase in metabolic half-life.[1] The fluorine atoms blocked the metabolic "soft spot" without disrupting the binding mode, validating the bioisosteric replacement strategy [3].

Visualization of Synthesis Workflow

SynthesisWorkflow SM1 Carboxylic Acid (Scaffold) Step1 Activation (HATU/DIPEA) SM1->Step1 SM2 4,4-Difluoroazepane HCl Salt Step2 Neutralization (In-situ Free Basing) SM2->Step2 Step3 Coupling (RT, 12h) Step1->Step3 Step2->Step3 Product Final Inhibitor (Amide Bond) Step3->Product

Figure 2: Parallel activation and neutralization workflow for coupling HCl salts.

References

  • BenchChem. "4,4-Difluoroazepane Hydrochloride - Product & Application Overview."[1] BenchChem.com.[1] Accessed October 2023.[1] Link

  • Purser, S., et al. "Fluorine in medicinal chemistry."[1] Chemical Society Reviews, 2008.[1] (Foundational review on the gauche effect and metabolic blocking). Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Heterocycles." Journal of Medicinal Chemistry, 2018.[5] Link

  • PubChem. "Compound Summary: 4,4-Difluoroazepane hydrochloride."[1][4] National Library of Medicine. Link

Sources

Application

Application Note: Precision LC-MS Reaction Monitoring of 4,4-Difluoroazepane Derivatives

Abstract This guide details a robust LC-MS protocol for monitoring the N-functionalization of 4,4-difluoroazepane , a critical building block in medicinal chemistry used to modulate metabolic stability and lipophilicity....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details a robust LC-MS protocol for monitoring the N-functionalization of 4,4-difluoroazepane , a critical building block in medicinal chemistry used to modulate metabolic stability and lipophilicity. Unlike standard amines, the 4,4-difluoro motif alters basicity (pKa ~8.5–9.0) and introduces unique chromatographic behavior. This protocol addresses the challenges of detecting non-chromophoric starting materials and resolving fluorinated regioisomers, providing a self-validating workflow for high-throughput reaction profiling.

Introduction & Scientific Rationale

The Chemical Context

Azepane rings are privileged scaffolds in drug discovery, often serving as conformationally flexible bioisosteres to piperidines. The introduction of a gem-difluoro group at the C4 position serves two purposes:

  • Metabolic Blocking: It prevents oxidative metabolism at a typically labile site.

  • pKa Modulation: The electron-withdrawing fluorine atoms lower the pKa of the secondary amine (compared to unsubstituted azepane, pKa ~11.1), bringing it closer to physiological pH range (pKa ~8.5–9.0).

The Analytical Challenge

Monitoring reactions of 4,4-difluoroazepane (e.g., amide couplings, SNAr) presents specific hurdles:

  • UV Invisibility: The saturated azepane ring lacks a chromophore, rendering standard UV/Vis (254 nm) detection useless unless the coupling partner is highly aromatic.

  • Ionization Suppression: In crude reaction mixtures, residual coupling reagents (e.g., HATU byproducts) can suppress the ionization of the secondary amine.

  • Fluorine Retention Effects: The difluoro group alters hydrophobicity. While generally more lipophilic than the parent alkane, the polarizability of the C-F bond can lead to unexpected retention shifts on C18 columns depending on the mobile phase pH.

Experimental Workflow & Methodology

Reagents and Standards
  • Starting Material (SM): 4,4-Difluoroazepane HCl (MW: 171.62; Free base MW: 135.15).

  • Internal Standard (IS): Caffeine or Warfarin (choose based on ionization mode; Caffeine is robust for ESI+).

  • Quenching Solvent: Acetonitrile:Water (50:50) with 1% Formic Acid (to protonate the amine and stop acylation immediately).

Sample Preparation (The "Stop-Flow" Technique)

Causality: Reaction kinetics must be "frozen" instantly to represent the true time-point. Acidic quenching is mandatory for amine acylation reactions to protonate the nucleophile.

  • Aliquot: Remove 20 µL of reaction mixture.

  • Quench: Immediately dispense into 180 µL of Quenching Solvent . Vortex for 10 seconds.

  • Dilution: Transfer 10 µL of the quenched solution into 990 µL of Mobile Phase A (Initial conditions).

    • Note: High dilution (1:1000 total) prevents column overload and matrix effects.

LC-MS Method Parameters
Column Selection

Recommended: Waters XBridge C18 or Phenomenex Kinetex EVO C18 (2.1 x 50 mm, 2.6 µm).

  • Rationale: These columns are stable at high pH. Running the separation at pH 10 (Ammonium Bicarbonate) ensures the amine is in its neutral state, significantly improving peak shape and retention compared to acidic conditions where the protonated amine elutes in the void volume.

Mobile Phase System
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10).

  • Mobile Phase B: Acetonitrile.

  • Alternative (if high pH column unavailable): 0.1% Formic Acid in Water (A) / Acetonitrile (B). Expect SM to elute early.

Gradient Profile (Standard 5-min Run)
Time (min)% BFlow (mL/min)Event
0.0050.6Injection
0.5050.6Isocratic Hold (Desalting)
3.50950.6Linear Gradient
4.00950.6Wash
4.1050.6Re-equilibration
5.0050.6End
MS Source Parameters (ESI+)[1]
  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V (Optimized for MW < 500)

  • Source Temp: 120 °C

  • Desolvation Temp: 400 °C

  • Detection Mode:

    • Scan: 100–1000 m/z (for impurity profiling).

    • SIR/SIM: m/z 136.1 [M+H]⁺ (SM) and Product Mass [M+H]⁺.

Data Interpretation & Fragmentation Logic[2]

Identification of 4,4-Difluoroazepane

In ESI+, the [M+H]⁺ ion is observed at m/z 136.1 .

  • Diagnostic Fragmentation: Under CID (Collision Induced Dissociation), 4,4-difluoroazepane derivatives often show a characteristic neutral loss of 20 Da (HF) or 40 Da (2xHF) , resulting in a desaturated azepine ring ion.

  • Mass Defect: Fluorine has a negative mass defect. High-resolution MS (HRMS) will show the mass slightly lower than a non-fluorinated hydrocarbon equivalent (e.g., C6H11F2N calc mass: 135.086).

Calculating Conversion

Since the SM lacks a chromophore, UV % area is unreliable. Use Ion Count Ratios corrected by the Internal Standard (IS).



Visualized Workflows

Reaction Monitoring Decision Tree

This diagram outlines the logical flow for monitoring the reaction and troubleshooting common issues like ionization suppression.

ReactionMonitoring Start Start Reaction (Amine + Electrophile) Aliquot Take Aliquot (20 µL) Start->Aliquot Quench Acidic Quench (1% Formic Acid) Aliquot->Quench Stop Kinetics LCMS LC-MS Analysis (ESI+) Quench->LCMS CheckSM Is SM (m/z 136) Visible? LCMS->CheckSM CheckProd Is Product Mass Visible? CheckSM->CheckProd Yes Suppress Issue: Ion Suppression Action: Dilute 10x further CheckSM->Suppress No (Signal < 1e4) Success Calculate Conversion % CheckProd->Success Yes NoRxn No Reaction Check Reagents/Temp CheckProd->NoRxn No Suppress->LCMS

Caption: Logical workflow for sampling, quenching, and decision-making during LC-MS monitoring.

Proposed Fragmentation Pathway (ESI+)

Understanding the fragmentation helps confirm the identity of the difluoro core in the product.

Fragmentation Parent Protonated Parent [M+H]+ LossHF [M+H - HF]+ (Desaturation) Parent->LossHF -20 Da (HF) RingOpen Ring Opening (Acyclic Ion) Parent->RingOpen C-N Bond Break AlphaCleave Alpha Cleavage (Loss of Side Chain) RingOpen->AlphaCleave

Caption: Common ESI+ fragmentation pathways for fluorinated azepanes, useful for structural confirmation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
SM Elutes in Void pH is too low; Amine is protonated and polar.Switch to High pH buffer (Ammonium Bicarbonate) or use a HILIC column.
Split Peaks Sample solvent too strong (high % organic).Dilute sample in initial mobile phase (5% ACN).
Low Sensitivity Ion suppression from salts/reagents.Divert flow to waste for first 0.5 min; Increase dilution factor.
Ghost Peaks Carryover of sticky lipophilic product.Add a "Sawtooth" wash (95% B -> 5% B -> 95% B) at end of run.

References

  • PubChem. (2025).[2][3] 4,4-Difluoroazepane hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Holčapek, M., et al. (2010). Fragmentation reactions using electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Contextual grounding for amine fragmentation). Retrieved from [Link]

  • Kneisel, S., et al. (2012). Differentiation of azepane and piperidine isomers in designer drugs. (Provides basis for azepane MS fragmentation patterns). Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of 4,4-Difluoroazepane Hydrochloride

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of the 4,4-Difluoroazepane Scaffold The azepane ring, a seven-membered saturated nitrogen heterocycle, is a valuable sca...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 4,4-Difluoroazepane Scaffold

The azepane ring, a seven-membered saturated nitrogen heterocycle, is a valuable scaffold in medicinal chemistry, offering a three-dimensional architecture that can effectively probe biological space.[1][2] The strategic introduction of fluorine atoms into organic molecules is a cornerstone of modern drug design, often leading to profound improvements in metabolic stability, bioavailability, and binding affinity.[3] The gem-difluoro moiety, in particular, serves as a non-hydrolyzable mimic of a carbonyl group or hydrated aldehyde and can significantly alter the local electronic environment and pKa of nearby functional groups.[4][5]

Consequently, 4,4-Difluoroazepane hydrochloride (CAS No. 1160721-05-0) has emerged as a critical building block for the synthesis of novel therapeutics.[4][6] Its hydrochloride salt form enhances stability and simplifies handling of this otherwise volatile amine.[4] This document provides a detailed guide for the multi-gram scale synthesis of this valuable intermediate, focusing on practical considerations, process safety, and in-process controls (IPCs) essential for successful scale-up.

Retrosynthetic Analysis and Strategy

The synthesis of 4,4-Difluoroazepane hydrochloride can be efficiently approached in three main stages starting from the commercially available azepan-4-one hydrochloride. The chosen strategy prioritizes the use of robust and scalable reactions, avoids chromatographic purification where possible, and utilizes a key protecting group strategy to ensure chemoselectivity.

G Final 4,4-Difluoroazepane HCl Inter2 N-Boc-4,4-difluoroazepane Final->Inter2 Step 3: Deprotection & Salt Formation Inter1 N-Boc-azepan-4-one Inter2->Inter1 Step 2: Deoxofluorination Start Azepan-4-one HCl Inter1->Start Step 1: N-Protection G Ketone N-Boc-azepan-4-one Intermediate Fluorosulfurane Intermediate Ketone->Intermediate + Deoxo-Fluor® FluorinatingAgent Deoxo-Fluor® FluorinatingAgent->Intermediate Product N-Boc-4,4-difluoroazepane Intermediate->Product - SOF₂ - R₂NH

Caption: Mechanism of Deoxofluorination.

Protocol: Step 2

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mol)Equivalents
N-Boc-azepan-4-one213.28120.0 g0.5631.0
Deoxo-Fluor®221.24186.7 g (155.6 mL)0.8441.5
Dichloromethane (DCM, anhydrous)84.931.2 L--
Saturated Sodium Bicarbonate (NaHCO₃)-As needed--
Brine (sat. aq. NaCl)-As needed--
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed--

Procedure:

  • Reaction Setup: Charge a 3 L three-neck flask, equipped with a mechanical stirrer, a thermometer, an addition funnel, and a nitrogen inlet connected to a scrubber (containing aqueous NaOH or soda lime), with N-Boc-azepan-4-one (120.0 g, 0.563 mol) and anhydrous dichloromethane (1.2 L).

  • Cooling: Cool the solution to 0-5 °C using an ice-salt bath.

  • Reagent Addition: Add Deoxo-Fluor® (155.6 mL, 0.844 mol) to the addition funnel. Add the reagent dropwise to the stirred solution over 1.5-2 hours, ensuring the internal temperature is strictly maintained below 10 °C. Extreme Caution: The reaction is exothermic. Rapid addition can lead to a dangerous temperature increase and evolution of HF gas.

  • Reaction Progress: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 18-24 hours.

  • In-Process Control: Monitor the reaction for the disappearance of the starting ketone by TLC or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C. Extreme Caution: The quenching process is highly exothermic and releases acidic gases. Perform slowly in a well-ventilated fume hood. Very slowly and carefully, add saturated sodium bicarbonate solution to the reaction mixture with vigorous stirring until gas evolution ceases. The pH of the aqueous layer should be >8.

  • Work-up and Isolation: Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 300 mL).

  • Combine the organic layers and wash with brine (300 mL).

  • Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, N-Boc-4,4-difluoroazepane, is obtained as an oil. This material is typically carried forward without further purification.

Safety Considerations:

  • Deoxo-Fluor® and its byproducts are corrosive and toxic. Always handle in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

  • The reaction generates hydrogen fluoride (HF) as a byproduct, especially during the quench. Ensure the reaction vessel is connected to a scrubber.

  • The quenching step is highly exothermic. Maintain efficient cooling and add the quenching solution very slowly.

Part 3: N-Boc Deprotection and Hydrochloride Salt Formation

Scientific Rationale: The final step involves the removal of the Boc protecting group and the formation of the desired hydrochloride salt. This is efficiently achieved in a single operation by treating the protected intermediate with a solution of hydrogen chloride in an organic solvent. [7]A solution of 4M HCl in 1,4-dioxane is a common and effective reagent for this transformation. [2]The reaction proceeds via protonation of the carbamate, followed by fragmentation to release the free amine, carbon dioxide, and a tert-butyl cation. [8]The free amine is then protonated by excess HCl to form the hydrochloride salt, which is typically insoluble in non-polar organic solvents and can be isolated by filtration. Crystallization from a suitable solvent system provides the final product in high purity.

Protocol: Step 3

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mol)Equivalents
Crude N-Boc-4,4-difluoroazepane235.29~132 g (from 0.563 mol)0.5631.0
4 M HCl in 1,4-Dioxane-563 mL2.254.0
Isopropanol (IPA)60.10As needed--
Methyl tert-butyl ether (MTBE)88.15As needed--

Procedure:

  • Deprotection: Charge a 2 L flask with the crude N-Boc-4,4-difluoroazepane from the previous step. Dissolve it in a minimal amount of isopropanol (~150 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the 4 M HCl in 1,4-dioxane solution (563 mL, 2.25 mol) over 30 minutes, maintaining the internal temperature below 15 °C. Caution: Gas evolution (CO₂) will occur. Ensure adequate venting.

  • After addition, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until deprotection is complete as monitored by IPC. A precipitate of the hydrochloride salt should form.

  • Isolation: Add MTBE (~1 L) to the slurry to further precipitate the product and stir for 1 hour at room temperature.

  • Collect the solid product by filtration using a Büchner funnel.

  • Wash the filter cake with cold MTBE (2 x 200 mL).

  • Dry the solid in a vacuum oven at 40-50 °C to a constant weight to yield crude 4,4-Difluoroazepane hydrochloride.

  • Crystallization: Charge a clean flask with the crude hydrochloride salt and a suitable solvent system, such as isopropanol/MTBE or ethanol/heptane. [9]A typical ratio is to dissolve the salt in a minimal amount of hot alcohol (e.g., 3-5 mL per gram of salt) and then slowly add the anti-solvent (e.g., 5-10 mL per mL of alcohol) until turbidity is observed.

  • Cool the mixture slowly to room temperature, then to 0-5 °C, to induce crystallization.

  • Collect the pure crystals by filtration, wash with a cold solvent/anti-solvent mixture, and dry under vacuum.

In-Process Controls (IPCs):

  • TLC Monitoring:

    • Mobile Phase: 10% Methanol in Dichloromethane (+ 0.5% Triethylamine for free base).

    • Stationary Phase: Silica Gel 60 F₂₅₄.

    • Visualization: Ninhydrin stain (product will be positive, starting material negative).

    • Expected Rf: N-Boc-4,4-difluoroazepane (~0.8), 4,4-Difluoroazepane (free base, ~0.2).

Analytical Characterization

Summary of Expected Analytical Data:

TestSpecification
Appearance White to off-white solid
Purity (HPLC) ≥ 98%
¹H NMR Conforms to structure
¹³C NMR Conforms to structure
¹⁹F NMR Conforms to structure
Mass Spectrometry [M+H]⁺ for free base (C₆H₁₁F₂N) = 136.0883

¹H NMR (400 MHz, D₂O): The proton NMR spectrum is expected to show complex multiplets for the methylene protons. Protons on carbons adjacent to the nitrogen (C2 and C7) will be deshielded and appear downfield. Protons on C3 and C5, adjacent to the gem-difluoro group, will exhibit further downfield shifts and complex splitting due to coupling with the fluorine atoms (²JH-F and ³JH-F). [4] ¹⁹F NMR (376 MHz, D₂O): A single primary resonance is expected, as the two fluorine atoms are chemically equivalent. This signal will be split into a multiplet due to coupling with the adjacent protons on C3 and C5. [4] HPLC Method:

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm or ELSD/CAD
Column Temp 30 °C

References

  • Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Organic & Biomolecular Chemistry. (n.d.). Retrieved January 29, 2026, from [Link]

  • Scalable synthesis of a tetrasubstituted 7-azabenzofuran as a key intermediate for a class of potent HCV NS5B inhibitors. ResearchGate. (2014). Retrieved January 29, 2026, from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. (2020). Retrieved January 29, 2026, from [Link]

  • Direct Deoxofluorination of Benzophenones with Deoxo-Fluor®. Organic Syntheses. (n.d.). Retrieved January 29, 2026, from [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 29, 2026, from [Link]

  • Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. Journal of Organic Chemistry. (1999). Retrieved January 29, 2026, from [Link]

  • Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) - Common Organic Chemistry. (n.d.). Retrieved January 29, 2026, from [Link]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Letters in Organic Chemistry. (2006). Retrieved January 29, 2026, from [Link]

  • METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS. ResearchGate. (2020). Retrieved January 29, 2026, from [Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. (2005). Retrieved January 29, 2026, from [Link]

  • Deoxyfluorination of Aliphatic Alcohols. Science of Synthesis. (n.d.). Retrieved January 29, 2026, from [Link]

  • N-Boc Azepan-4-one - CRO Splendid Lab Pvt. Ltd. (n.d.). Retrieved January 29, 2026, from [Link]

  • Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. Organic Letters. (2009). Retrieved January 29, 2026, from [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. (n.d.). Retrieved January 29, 2026, from [Link]

  • (PDF) Deoxyfluorination: A Detailed Overview Of Recent Developments. ResearchGate. (2024). Retrieved January 29, 2026, from [Link]

  • Deoxyfluorination of Electron-Deficient Phenols. National Institutes of Health. (2023). Retrieved January 29, 2026, from [Link]

  • Fluorine in Pharmaceuticals: Looking Beyond Intuition. ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

  • Boc Deprotection Mechanism - HCl - Common Organic Chemistry. (n.d.). Retrieved January 29, 2026, from [Link]

  • Purification of organic hydrochloride salt? ResearchGate. (2017). Retrieved January 29, 2026, from [Link]

  • [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. The Journal of Organic Chemistry. (2004). Retrieved January 29, 2026, from [Link]

  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. American Chemical Society. (2010). Retrieved January 29, 2026, from [Link]

  • Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides - Supporting Information. The Royal Society of Chemistry. (n.d.). Retrieved January 29, 2026, from [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Talanta. (2021). Retrieved January 29, 2026, from [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. (n.d.). Retrieved January 29, 2026, from [Link]

  • method for salt preparation - Google Patents. (n.d.).
  • Difluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. (n.d.). Retrieved January 29, 2026, from [Link]

  • Deoxyfluorination of Phenols - DASH (Harvard). (n.d.). Retrieved January 29, 2026, from [Link]

  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications. (2013). Retrieved January 29, 2026, from [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds. European Patent Office. (2007). Retrieved January 29, 2026, from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. (2024). Retrieved January 29, 2026, from [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki. (n.d.). Retrieved January 29, 2026, from [Link]

  • Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. PMC. (n.d.). Retrieved January 29, 2026, from [Link]

  • Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. (n.d.). Retrieved January 29, 2026, from [Link]

  • A PROCESS FOR MAKING CRYSTALLINE DELTA-FORM OF IVABRADINE HYDROCHLORIDE. EPO. (2015). Retrieved January 29, 2026, from [Link]

  • (PDF) A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (n.d.). Retrieved January 29, 2026, from [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. (2024). Retrieved January 29, 2026, from [Link]

  • Late-Stage Deoxyfluorination of Phenols with PhenoFluorMix. Organic Syntheses. (2019). Retrieved January 29, 2026, from [Link]

Sources

Application

Application Notes and Protocols: 4,4-Difluoroazepane Hydrochloride as a Non-Hydrolyzable Carbonyl Mimic

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract In the landscape of modern medicinal chemistry, the strategic replacement of labile functional gr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of modern medicinal chemistry, the strategic replacement of labile functional groups is a cornerstone of rational drug design. The amide bond, ubiquitous in peptides and small molecule therapeutics, is often a primary site of metabolic degradation, limiting the oral bioavailability and in vivo half-life of promising drug candidates. This application note presents 4,4-difluoroazepane hydrochloride as a versatile and robust non-hydrolyzable mimic of the carbonyl group within an amide bond. The gem-difluoro moiety imparts exceptional stability against enzymatic and chemical hydrolysis while closely emulating the steric and electronic properties of a carbonyl. Herein, we provide a comprehensive guide to the conceptual framework, practical applications, and detailed experimental protocols for the synthesis of 4,4-difluoroazepane hydrochloride and its incorporation into a model dipeptide. Furthermore, a comparative protocol for assessing the hydrolytic stability of the resulting peptidomimetic against its natural amide counterpart is detailed, offering a complete workflow for the evaluation of this valuable building block in drug discovery.

Introduction: The Imperative for Amide Bond Isosteres

The amide bond is a fundamental structural motif in a vast array of biologically active molecules.[1] Its unique combination of planarity, hydrogen bonding capabilities, and conformational rigidity plays a pivotal role in molecular recognition and biological function. However, the inherent susceptibility of the amide bond to enzymatic cleavage by proteases and amidases presents a significant challenge in drug development, often leading to poor pharmacokinetic profiles.[2]

To circumvent this metabolic liability, medicinal chemists have developed a range of amide bond bioisosteres—functional groups that mimic the key physicochemical properties of the amide bond while offering enhanced stability.[3] These isosteres can improve metabolic stability, cell permeability, and bioavailability, ultimately leading to more effective and durable therapeutics.[4]

Among the various strategies for amide bond replacement, the use of gem-difluorinated methylene groups (CF₂) as a carbonyl mimic has gained considerable traction.[5] The strong electron-withdrawing nature of the two fluorine atoms polarizes the C-F bonds, creating a local dipole moment that can mimic the carbonyl's hydrogen bond accepting capacity. Furthermore, the CF₂ group is sterically similar to a carbonyl group and is exceptionally resistant to hydrolysis.[6]

4,4-Difluoroazepane hydrochloride is a seven-membered heterocyclic building block that strategically incorporates this gem-difluoro motif.[7][8] Its cyclic structure can impart favorable conformational constraints on a molecule, potentially enhancing binding affinity to a biological target.[8] This application note will serve as a practical guide for researchers looking to leverage the unique properties of 4,4-difluoroazepane hydrochloride in their drug discovery programs.

Physicochemical Properties of 4,4-Difluoroazepane Hydrochloride

4,4-Difluoroazepane hydrochloride is a white to off-white solid that is typically supplied with a purity of 97% or higher.[9][10] The hydrochloride salt form enhances its stability and handling properties.[7]

PropertyValueSource
Molecular Formula C₆H₁₂ClF₂N[11]
Molecular Weight 171.62 g/mol [7]
Appearance White to off-white solid[7]
Purity ≥ 97%[9]
Boiling Point (Calculated) 142.0 ± 40.0 °C at 760 mmHg[7]
Density (Calculated) ~1.1 g/cm³[7]
SMILES C1CC(CCNC1)(F)F.Cl[11]
InChIKey INIMNLBMYHJDGE-UHFFFAOYSA-N[11]

Safety Information: 4,4-Difluoroazepane hydrochloride is classified with the GHS07 pictogram and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[7]

Synthesis of 4,4-Difluoroazepane Hydrochloride: A Step-by-Step Protocol

The synthesis of 4,4-difluoroazepane hydrochloride is a multi-step process that begins with the commercially available azepan-4-one. The overall strategy involves the protection of the secondary amine, deoxofluorination of the ketone, and subsequent deprotection and salt formation.

graph SynthesisWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#5F6368", arrowhead=normal];

}

Figure 1. Synthetic workflow for 4,4-difluoroazepane hydrochloride.

Protocol 1: Synthesis of 4,4-Difluoroazepane Hydrochloride

Part A: N-Boc Protection of Azepan-4-one

  • Reaction Setup: To a round-bottom flask, add azepan-4-one hydrochloride (1.0 eq), dichloromethane (DCM) (to make an approx. 0.1 M solution), and triethylamine (2.2 eq).

  • Cooling: Cool the stirred suspension to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 30 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Workup: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-azepan-4-one.

Part B: Deoxofluorination of N-Boc-Azepan-4-one

  • Reaction Setup: In a fume hood, dissolve N-Boc-azepan-4-one (1.0 eq) in anhydrous DCM in a fluorinated polyethylene flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST, 1.5 eq) to the stirred solution. Caution: DAST is toxic and corrosive. Handle with extreme care in a fume hood.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 24 hours.

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extraction: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-4,4-difluoroazepane.

Part C: Boc Deprotection and Hydrochloride Salt Formation

  • Reaction Setup: Dissolve the purified N-Boc-4,4-difluoroazepane (1.0 eq) in a minimal amount of methanol or ethyl acetate.

  • Deprotection and Salt Formation: To the stirred solution, add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) at room temperature.

  • Precipitation: Stir the reaction mixture for 2-4 hours. The product, 4,4-difluoroazepane hydrochloride, will typically precipitate as a white solid.[7]

  • Isolation: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Incorporation of 4,4-Difluoroazepane into a Peptide Backbone via Reductive Amination

To truly function as a carbonyl mimic, the 4,4-difluoroazepane moiety must be incorporated into the peptide backbone. This can be achieved through a reductive amination strategy, where an N-terminal amino acid is first oxidized to an aldehyde, which then reacts with the secondary amine of 4,4-difluoroazepane to form an iminium ion that is subsequently reduced.

graph ReductiveAminationWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#5F6368", arrowhead=normal];

}

Figure 2. Workflow for reductive amination to incorporate 4,4-difluoroazepane.

Protocol 2: Incorporation of 4,4-Difluoroazepane via Reductive Amination

This protocol describes the incorporation of 4,4-difluoroazepane between two amino acid residues on a solid support. It assumes the peptide has been synthesized up to the point of incorporating the mimic, with an N-terminal serine residue that will be oxidized to a glycoaldehyde.

Part A: On-Resin Oxidation of N-terminal Serine

  • Resin Preparation: Swell the peptide-resin (with an N-terminal serine) in a 1:1 mixture of DCM and methanol.

  • Oxidation: Add a solution of sodium periodate (NaIO₄, 5 eq) in water to the resin suspension. Gently agitate the mixture for 1-2 hours at room temperature.

  • Washing: Filter the resin and wash thoroughly with water, followed by methanol and DCM. Dry the resin under vacuum.

Part B: Reductive Amination with 4,4-Difluoroazepane Hydrochloride

  • Reaction Setup: Swell the aldehyde-functionalized resin in a 1% acetic acid solution in N,N-dimethylformamide (DMF).

  • Amine Addition: Add 4,4-difluoroazepane hydrochloride (5 eq) and a mild base such as diisopropylethylamine (DIPEA, 5.5 eq) to the resin suspension.

  • Imination: Gently agitate the mixture for 1 hour at room temperature to allow for imine formation.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN, 10 eq) to the reaction mixture. Caution: NaBH₃CN is toxic and can release cyanide gas upon contact with strong acids. Handle with care.

  • Reaction: Continue to agitate the mixture for 12-16 hours at room temperature.[12]

  • Washing: Filter the resin and wash thoroughly with DMF, methanol, and DCM.

  • Continuation of Synthesis: The resulting secondary amine on the resin can be acylated with the next Fmoc-protected amino acid using standard peptide coupling conditions (e.g., HATU/DIPEA) to continue the peptide synthesis.[9]

Characterization of the Modified Peptide

The successful incorporation of the 4,4-difluoroazepane moiety should be confirmed by analytical techniques such as mass spectrometry and NMR spectroscopy.

  • Mass Spectrometry (MS): Cleave a small amount of the modified peptide from the resin and analyze by LC-MS. The observed mass should correspond to the calculated mass of the peptide containing the difluoroazepane linkage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed structural characterization, the purified peptide can be analyzed by 1D and 2D NMR. The presence of the difluoroazepane moiety can be confirmed by the characteristic signals in the ¹⁹F NMR spectrum and the correlations observed in ¹H-¹³C HSQC and ¹H-¹H COSY spectra.[13][14]

Assessing Hydrolytic Stability: A Comparative UPLC-MS Protocol

A key advantage of using 4,4-difluoroazepane as a carbonyl mimic is its enhanced stability. The following protocol outlines a method to compare the hydrolytic stability of the modified peptide with its native amide-containing counterpart.

graph StabilityAssayWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#5F6368", arrowhead=normal];

}

Figure 3. Workflow for the comparative hydrolytic stability assay.

Protocol 3: Comparative Hydrolytic Stability Assay

  • Stock Solution Preparation: Prepare 1 mM stock solutions of both the native peptide and the 4,4-difluoroazepane-modified peptide in DMSO.

  • Incubation Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Reaction Setup: In separate microcentrifuge tubes, dilute the peptide stock solutions to a final concentration of 10 µM in the PBS buffer.

  • Incubation: Incubate the solutions at 37 °C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each tube.

  • Quenching: Immediately quench the reaction by adding an equal volume of acetonitrile containing 0.1% formic acid. This will precipitate any proteins and stop enzymatic degradation.

  • Sample Preparation: Centrifuge the quenched samples to pellet any precipitate. Transfer the supernatant to UPLC vials for analysis.

  • UPLC-MS Analysis: Analyze the samples using a UPLC system coupled to a mass spectrometer.[15]

    • Column: A suitable C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the parent peptide from any degradation products.

    • Detection: Monitor the disappearance of the parent peptide ion using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

  • Data Analysis: Quantify the peak area of the parent peptide at each time point. Plot the percentage of the remaining parent peptide against time for both the native and modified peptides. The half-life (t₁/₂) of each peptide can be calculated from the degradation curve.

Conclusion

4,4-Difluoroazepane hydrochloride is a valuable building block for medicinal chemists seeking to overcome the metabolic instability of amide bonds. Its gem-difluoro moiety serves as a non-hydrolyzable mimic of a carbonyl group, offering enhanced stability while maintaining key steric and electronic features. The protocols provided in this application note offer a practical guide for the synthesis of this building block and its incorporation into peptide backbones. The comparative stability assay allows for a direct assessment of the benefits of this modification. By employing 4,4-difluoroazepane hydrochloride, researchers can develop more robust and effective therapeutic candidates.

References

  • Albericio, F., & Garcia-del-Toro, B. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0.
  • Bode, J. W., & Schuhmacher, A. (2020).
  • Boger, D. L., & Kim, S. H. (2017). Peptide Macrocyclization Inspired by Non-Ribosomal Imine Natural Products. Journal of the American Chemical Society.
  • Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals Blog.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.
  • Offer, J., & Johnson, A. T. (2014). Automated synthesis of backbone protected peptides.
  • Pels, K., & Kodadek, T. (2015). Solid-phase synthesis of diverse peptide tertiary amides by reductive amination.
  • PubChem. (n.d.). 4,4-Difluoroazepane hydrochloride. Retrieved from [Link]

  • Rijkers, D. T. S. (2015). Synthesis of Cyclic Peptides and Peptidomimetics by Metathesis Reactions.
  • Royal Society of Chemistry. (2022).
  • Bristol-Myers Squibb. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube.
  • Gilon, C., et al. (2012). Cyclic Aza-Peptide Integrin Ligand Synthesis and Biological Activity. Journal of Medicinal Chemistry.
  • Gilon, C., et al. (2014). Synthesis of azapeptides. Methods in Molecular Biology.
  • Gilon, C., et al. (2016). Azapeptides as an Efficient Tool to Improve the Activity of Biologically Effective Peptides. Molecules.
  • Hadjieva, B., et al. (2009). The mechanism of alkaline hydrolysis of amides: a comparative computational and experimental study of the hydrolysis of N-methylacetamide, N-methylbenzamide, and acetanilide. Journal of Physical Organic Chemistry.
  • Katzenellenbogen, J. A., & Sondej, S. C. (1986). gem-Difluoro Compounds: A Convenient Preparation from Ketones and Aldehydes by Halogen Fluoride Treatment of 1,3-Dithiolanes. The Journal of Organic Chemistry.
  • Kent, S. B. H., & Dawson, P. E. (1994).
  • Konno, H., et al. (2020). Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes.
  • Liskamp, R. M. J., et al. (2012). Synthesis of Amide Backbone-Modified Peptides.
  • Liskamp, R. M. J., et al. (2014). Solid-phase synthesis of backbone amide-modified peptides. Methods in Molecular Biology.
  • Liskamp, R. M. J., et al. (2021). Site-selective modification of peptide backbones. Organic Chemistry Frontiers.
  • Lubell, W. D., et al. (1998). Reductive amination with tritylamine as an ammonia equivalent: efficient preparation of the 5-(4-(9-fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid (PAL) handle for peptide synthesis. The Journal of Organic Chemistry.
  • Nadler, A., et al. (2017). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Journal of Visualized Experiments.
  • Offer, J., et al. (2019). Reinvestigation of a Critical Reductive Amination Step Leads to an Optimized Protocol for the Synthesis of N-2-hydroxybenzyl- cysteine Peptide Crypto-thioesters. ChemRxiv.
  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • Owen, W. S. (1962). The Hydrolysis of Amides. Journal of the Chemical Society.
  • Rainville, P. D., et al. (2015). Peptide and Protein Bioanalysis Application Notebook.
  • RSC Publishing. (2020).
  • Santhera Pharmaceuticals. (2010). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry.
  • Schuhmacher, A., & Bode, J. W. (2020).
  • Stewart, P. J., & Tucker, I. G. (1985). Prediction of drug stability - Part 2: Hydrolysis. Journal of Pharmaceutical Sciences.
  • Tantry, S. J., et al. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.
  • Waters Corporation. (n.d.).
  • White, M. C., et al. (2016). Oxidative diversification of amino acids and peptides by small-molecule iron catalysis.
  • Wojtkiewicz, A., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols.
  • Yan, L., et al. (2009). Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini. Journal of the American Society for Mass Spectrometry.
  • Yao, W., et al. (2017). Selective N-terminal functionalization of native peptides and proteins. Chemical Science.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of 4,4-Difluoroazepane Hydrochloride

Topic: High-Yield Synthesis & Purification of 4,4-Difluoroazepane HCl Case ID: OPT-AZP-44F Audience: Medicinal Chemists, Process Chemists Status: Active Guide Executive Summary The synthesis of 4,4-difluoroazepane hydroc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Yield Synthesis & Purification of 4,4-Difluoroazepane HCl Case ID: OPT-AZP-44F Audience: Medicinal Chemists, Process Chemists Status: Active Guide

Executive Summary

The synthesis of 4,4-difluoroazepane hydrochloride is a critical workflow in medicinal chemistry for introducing metabolic stability and conformational constraints into seven-membered nitrogen heterocycles.[1]

The primary yield-limiting factors are:

  • Elimination vs. Substitution: Competition between gem-difluorination and vinyl fluoride formation during the DAST/Deoxo-Fluor step.

  • Decomposition: Thermal instability of fluorinating reagents leading to "tarring."

  • Hygroscopicity: Difficulty in isolating the final hydrochloride salt as a free-flowing solid.

This guide provides optimized protocols, root-cause analysis for failures, and decision trees to maximize yield.

Module 1: The Critical Step – Deoxofluorination[2]

Objective: Convert tert-butyl 4-oxoazepane-1-carboxylate (N-Boc-4-azepanone) to the gem-difluoro intermediate.

Optimized Protocol (Low-Temperature DAST Method)

Standard Yield Target: 75–85%

  • Setup: Flame-dry a 3-neck RBF under

    
    .
    
  • Dissolution: Dissolve N-Boc-4-azepanone (1.0 eq) in anhydrous DCM (0.2 M).

  • Cryo-Addition: Cool to -78°C (Dry ice/acetone).

  • Reagent: Add DAST (Diethylaminosulfur trifluoride) (2.5 eq) dropwise over 30 mins.

    • Critical: Maintain internal temp < -65°C.[1]

  • Ramp: Allow to warm to RT overnight (12–16 h).

  • Quench: Pour mixture slowly into saturated aqueous

    
     at 0°C.
    
    • Warning: Vigorous

      
       evolution.
      
Troubleshooting Guide: Fluorination Failures
Observation Root Cause Analysis Corrective Action
Low Yield / Vinyl Fluoride formed Elimination Mechanism: The carbocation intermediate eliminated a proton instead of capturing a fluoride ion.Switch Reagent: Use XtalFluor-E with

as a promoter. It is less basic and reduces elimination side-products.
Black Tar / Charring Exotherm Runaway: DAST decomposition. DAST is thermally unstable >50°C (explosive >90°C).Control Temp: Ensure dropwise addition at -78°C. Do not heat the reaction to reflux. Use Deoxo-Fluor for higher thermal stability (up to 60°C).
Starting Material Remains Hydrolysis: Moisture in the solvent hydrolyzed DAST to HF and

.
Dry Solvents: DCM must be distilled over

or passed through activated alumina.
Glassware Etching HF Generation: Excess HF byproduct attacking silica glass.Vessel Choice: Perform reaction in a Teflon (PFA) or HDPE vessel if scaling up >10g.
Visual Logic: Fluorination Decision Tree

FluorinationLogic Start Start: Fluorination of N-Boc-Azepanone Reagent Select Fluorinating Agent Start->Reagent DAST DAST (Standard) Reagent->DAST Small Scale (<5g) Deoxo Deoxo-Fluor (Scale-up) Reagent->Deoxo Large Scale (>5g) Xtal XtalFluor-E (High Selectivity) Reagent->Xtal If elimination prone Check Check LCMS/NMR DAST->Check Deoxo->Check Xtal->Check Success Target: gem-difluoro (Proceed) Check->Success Major Product Fail_Elim Issue: Vinyl Fluoride (Elimination) Check->Fail_Elim Alkene detected Fail_SM Issue: Unreacted SM Check->Fail_SM Ketone remains Action_Elim Action: Switch to XtalFluor-E + Et3N-3HF Reduce Base concentration Fail_Elim->Action_Elim Action_SM Action: Check Anhydrous Conditions Increase eq. to 3.0 Fail_SM->Action_SM Action_Elim->Reagent Action_SM->Reagent

Caption: Decision matrix for selecting fluorinating agents based on observed byproducts.

Module 2: Deprotection & Salt Formation

Objective: Cleave the Boc group and isolate the hydrochloride salt without forming a hygroscopic "gum."

Optimized Protocol (Anhydrous Precipitation)

Standard Yield Target: 90–95%

  • Dissolution: Dissolve purified N-Boc-4,4-difluoroazepane in minimal 1,4-dioxane or

    
    .
    
  • Acidification: Add 4M HCl in Dioxane (5–10 eq) dropwise at 0°C.

    • Avoid: Aqueous HCl.[2] Water makes drying the salt difficult.

  • Precipitation: Stir at RT for 2–4 hours. A white precipitate should form.[1]

  • Isolation: Filter under

    
     atmosphere.
    
  • Washing: Wash filter cake with cold anhydrous

    
     to remove residual Boc byproducts (
    
    
    
    -BuCl, isobutylene).
FAQ: Handling the Hydrochloride Salt

Q: My product turned into a sticky oil instead of a solid. How do I fix this?

  • A: This is common if the solvent is too polar or contains moisture.

    • Fix: Decant the supernatant. Triturate (grind) the oil with anhydrous Diethyl Ether or Pentane . Sonication can help induce crystallization. If that fails, dissolve in minimal MeOH and precipitate by slow addition of

      
      .
      

Q: The salt is turning pink/brown upon storage.

  • A: This indicates oxidation of trace free amines or residual acid causing degradation.

    • Fix: Ensure the salt is fully dried under high vacuum to remove excess HCl gas. Store under Argon at -20°C.

Module 3: Purification & Analysis

Objective: Ensure >98% purity for biological testing.

Purification Strategy Table
Impurity TypeDetection MethodRemoval Strategy
Vinyl Fluoride

NMR (5.0–6.0 ppm alkene region)
Flash Chromatography (AgNO3-impregnated silica) on the Boc-protected stage. Separation is difficult after deprotection.
Residual Boc

NMR (1.45 ppm singlet)
Trituration: Wash the HCl salt with DCM (Boc-amine is soluble; HCl salt is not).
Ammonium Salts Elemental Analysis (N content mismatch)Recrystallization: Use

. Inorganic salts (

) are insoluble in hot

.
Visual Logic: Total Synthetic Workflow

SynthesisWorkflow cluster_impurities Critical Quality Control Points SM N-Boc-4-Azepanone (C11H19NO3) Step1 Step 1: Fluorination (DAST, DCM, -78°C) SM->Step1 Nucleophilic Subst. Inter Intermediate: N-Boc-4,4-difluoroazepane Step1->Inter Step2 Step 2: Deprotection (4M HCl/Dioxane) Inter->Step2 Acidolysis Imp1 Remove Vinyl Fluorides (Chromatography) Inter->Imp1 Final Target: 4,4-Difluoroazepane HCl Step2->Final Imp2 Remove Excess HCl (High Vac/Trituration) Final->Imp2

Caption: End-to-end synthetic pathway with quality control checkpoints.

References

  • BenchChem. (2025).[3] Experimental Protocol: Synthesis of 4,4-Difluoroazepane Hydrochloride. Retrieved from

  • Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination. Journal of Organic Chemistry. Retrieved from

  • Beaulieu, F., et al. (2009).[4] Aminodifluorosulfinium salts as efficient deoxofluorinating reagents with low elimination selectivity. Organic Letters. Retrieved from

  • National Institutes of Health (NIH). (2020). Synthesis and Characterization of High-Affinity 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene-Labeled Fluorescent Ligands. Retrieved from

  • Organic Chemistry Portal. (2023). Fluoroalkane synthesis by fluorination or substitution. Retrieved from

Sources

Optimization

Column chromatography techniques for purifying fluorinated amines

Executive Summary: The "Dual-Personality" Challenge Purifying fluorinated amines presents a unique "dual-personality" challenge in chromatography. You are battling two opposing forces: The Amine Effect (Basicity): Nitrog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Personality" Challenge

Purifying fluorinated amines presents a unique "dual-personality" challenge in chromatography. You are battling two opposing forces:

  • The Amine Effect (Basicity): Nitrogen lone pairs interact strongly with acidic silanols on silica gel, causing peak tailing (streaking) and irreversible adsorption.

  • The Fluorine Effect (Lipophilicity & Volatility): Fluorine atoms increase lipophilicity (often requiring non-polar solvents) but can also render the molecule volatile and UV-invisible.

This guide moves beyond standard protocols to provide a decision-making framework for isolating these high-value intermediates.

Diagnostic Workflow: Method Selection

Before packing a column, you must categorize your target molecule. Use this decision matrix to select the correct stationary phase.

PurificationLogic Start START: Analyze Fluorinated Amine F_Content Fluorine Content? Start->F_Content Heavy Heavy (>3 F atoms or Perfluoro tag) F_Content->Heavy High F-Content Light Light (1-3 F atoms) F_Content->Light Low F-Content FSPE Method A: Fluorous SPE (Orthogonal Separation) Heavy->FSPE Standard Standard Silica / C18 Light->Standard UV_Check UV Active? Standard->UV_Check Yes_UV Method B: Silica + Modifier (TEA/NH3) UV_Check->Yes_UV Chromophore Present No_UV Method C: C18 or Silica (Detection: ELSD/Stain) UV_Check->No_UV No Chromophore

Figure 1: Decision matrix for selecting the optimal purification strategy based on fluorine content and UV activity.

Troubleshooting Guide: The "Streaking" Amine

The Problem

Your compound smears across the column (or TLC plate), resulting in broad peaks, poor resolution, and low recovery.

The Mechanism

Silica gel (


) contains acidic silanol groups (

, pKa ~5-7). Basic amines (

) protonate upon contact, forming ionic bonds with the silica. This is not simple adsorption; it is an ion-exchange process that halts migration.
The Protocol: Mobile Phase Modifiers

To fix this, you must "mask" the silanols using a sacrificial base.

Option A: Triethylamine (TEA)

Best for: Lipophilic fluorinated amines eluting in Hexane/Ethyl Acetate.

  • Concentration: 0.5% – 2.0% v/v.

  • The "Pre-Saturation" Technique (Critical Step): Adding TEA only to the mobile phase is often insufficient. You must equilibrate the column before loading the sample.

    • Prepare mobile phase with 1% TEA.

    • Flush column with 2-3 Column Volumes (CV) of this "doped" solvent.

    • Why? This ensures all active silanol sites are occupied by TEA before your valuable amine enters the column.

Option B: Ammonia (

)

Best for: Polar fluorinated amines eluting in DCM/Methanol.

  • Concentration: 1% of concentrated aqueous

    
     in the Methanol portion.
    
  • Note: DCM and aqueous ammonia are immiscible. You must mix the ammonia into the methanol first, then mix with DCM.

Self-Validating System

How do I know if it will work? Run a TLC plate using the exact modifier concentration you plan to use on the column.

  • Fail: Spot streaks or stays at baseline.

  • Pass: Spot is circular (compact) and moves to

    
     0.3–0.5.
    
  • If TLC fails, the column will fail.

Advanced Technique: Fluorous Solid Phase Extraction (F-SPE)[1][2]

When to use it

If your amine has a perfluoro-tag (e.g.,


 or 

) or high fluorine content, standard silica is inefficient.
The Concept

"Like dissolves like." Fluorous silica (silica bonded with perfluoroalkyl chains) retains fluorinated molecules while non-fluorinated organic impurities wash through.[1]

Step-by-Step F-SPE Protocol
  • Loading: Dissolve crude mixture in a "fluorophobic" solvent (e.g., 80% MeOH/H2O or DMF). Load onto FluoroFlash® or equivalent cartridge.[2]

  • Fluorophobic Wash: Elute with the loading solvent.

    • Result: Non-fluorinated impurities elute.[1] Fluorinated amine stays on the column.

  • Fluorophilic Elution: Switch solvent to 100% Methanol or Acetone (or THF for very heavy tags).

    • Result: Pure fluorinated amine elutes.

Data Comparison: Silica vs. F-SPE

ParameterStandard SilicaFluorous SPE (F-SPE)
Separation Mechanism Polarity (Adsorption)Fluorophilicity (Partitioning)
Amine Tailing High (Requires TEA)Low (Silanols are capped/shielded)
Capacity HighModerate
Solvent Use Hex/EtOAc or DCM/MeOHMeOH/Water -> Pure MeOH

Critical Control Point: Volatility & Detection

Fluorinated amines (especially low molecular weight ones) are often volatile and lack UV chromophores, leading to "invisible" loss during evaporation.

Issue: "I purified it, but the flask is empty."
  • Cause: The free base amine co-evaporated with the solvent on the rotovap.

  • Solution (Salt Formation):

    • Collect fractions.[1][3][4]

    • Immediately add 1.0 equivalent of HCl (in ether or dioxane) to the combined fractions.

    • Evaporate the solvent. The amine hydrochloride salt is non-volatile and stable.

Issue: "No peaks on the UV detector."
  • Cause: C-F bonds do not absorb UV/Vis light significantly.

  • Solution 1 (Staining): Do not rely on UV. Spot every fraction on TLC and stain with Ninhydrin (turns red/purple/yellow upon heating) or KMnO4 (oxidizes amines).

  • Solution 2 (ELSD): Use an Evaporative Light Scattering Detector if available; it detects any non-volatile particle regardless of optical properties.

Frequently Asked Questions (FAQs)

Q: I used TEA, but my compound is still streaking. Why? A: You likely overloaded the column or didn't pre-equilibrate.[5]

  • Fix: Run the column with a gradient.[3][6] Start with lower polarity than the TLC indicated.[3] Ensure you flushed the column with TEA-doped solvent for at least 2 CVs before injection.

Q: Can I use C18 (Reverse Phase) for fluorinated amines? A: Yes, but be careful with pH.

  • Standard C18 runs at acidic pH (TFA/Formic acid). This protonates the amine (

    
    ), making it more polar and eluting faster (often in the void volume).
    
  • Fix: Use a high-pH stable C18 column (e.g., C18-hybrid) with Ammonium Bicarbonate buffer (pH 10) to keep the amine in its neutral (lipophilic) form for better retention.

Q: My fluorinated amine is not dissolving in the mobile phase (Hexane/EtOAc). A: Fluorinated compounds exhibit the "Solubility Paradox"—they are lipophilic but often repel hydrocarbons.

  • Fix: Try adding small amounts of DCM or Toluene to the mobile phase to aid solubility, or switch to a DCM/MeOH system (with Ammonia modifier).

References

  • Biotage. (2023).[6] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Zhang, W., & Lu, Y. (2006).[2] Automation of fluorous solid-phase extraction for parallel synthesis. Journal of Combinatorial Chemistry, 8(6), 890-896.[2] Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel.[3] Retrieved from [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (Standard reference for identifying solvent peaks vs. volatile amines). Journal of Organic Chemistry.

Sources

Troubleshooting

4,4-Difluoroazepane hydrochloride stability issues in different solvents

Introduction Welcome to the technical support guide for 4,4-Difluoroazepane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues enco...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 4,4-Difluoroazepane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this versatile building block. The strategic incorporation of the gem-difluoro group can significantly enhance the metabolic stability and pharmacokinetic profile of drug candidates.[1] However, understanding its stability in various solvents is crucial for successful experimental outcomes and maintaining the integrity of your research.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of handling 4,4-Difluoroazepane hydrochloride, ensuring the reliability and reproducibility of your results.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each issue is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the problem.

Issue 1: Rapid Degradation of 4,4-Difluoroazepane Hydrochloride in Protic Solvents (e.g., Methanol, Water)

Symptoms:

  • Loss of starting material observed by HPLC or NMR analysis shortly after dissolution.

  • Appearance of unexpected peaks in your analytical data.

  • Inconsistent reaction yields or failure to obtain the desired product.

Potential Causes:

The primary cause of instability in protic solvents is the reactivity of the amine functionality and the potential for hydrolysis under certain conditions. Protic solvents, which contain O-H or N-H bonds, can participate in hydrogen bonding and may act as a source of protons.[2] While the gem-difluoro group is generally stable due to the strong carbon-fluorine bond, the azepane ring, being a cyclic amine, can be susceptible to reactions, especially under non-neutral pH conditions.[1][3]

Troubleshooting Steps:

  • Solvent Selection:

    • Prioritize Aprotic Solvents: Whenever possible, use polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF). These solvents do not have O-H or N-H bonds and are less likely to participate in proton transfer or act as nucleophiles.[2][4]

    • Use Dry Solvents: Ensure your aprotic solvents are anhydrous. Trace amounts of water can lead to slow hydrolysis over time.

  • pH Control:

    • Maintain Neutral or Slightly Acidic Conditions: If an aqueous or protic solvent system is unavoidable, maintain the pH in the neutral to slightly acidic range (pH 4-7). The hydrochloride salt form helps to stabilize the compound by protonating the amine, reducing its nucleophilicity.

    • Avoid Basic Conditions: Strongly basic conditions can deprotonate the amine, increasing its reactivity and potentially leading to side reactions or degradation.

  • Temperature Management:

    • Work at Low Temperatures: Perform your reactions and sample preparations at reduced temperatures (e.g., 0 °C or below) to minimize the rate of potential degradation reactions.

  • Immediate Use:

    • Prepare Solutions Fresh: Prepare solutions of 4,4-Difluoroazepane hydrochloride immediately before use. Avoid storing solutions for extended periods, even at low temperatures.

Issue 2: Inconsistent Analytical Results (HPLC, LC-MS)

Symptoms:

  • Variable peak areas for the same concentration of 4,4-Difluoroazepane hydrochloride.

  • Shifting retention times.

  • Presence of broad or tailing peaks.

Potential Causes:

Inconsistent analytical results can stem from on-column degradation, interaction with the stationary phase, or instability in the mobile phase.

Troubleshooting Steps:

  • Mobile Phase Optimization:

    • Use a Buffered Mobile Phase: Employ a buffered mobile phase (e.g., ammonium formate or acetate) to control the pH and ensure consistent ionization of the analyte.

    • Avoid Highly Aqueous Mobile Phases for Extended Periods: If using a high percentage of water in your mobile phase, minimize the time the sample is in the autosampler.

  • Column Selection:

    • Choose an Appropriate Stationary Phase: A standard C18 column is often suitable. However, if peak shape issues persist, consider a column with a different stationary phase or end-capping to minimize secondary interactions.

  • Sample Preparation:

    • Dilute in Mobile Phase or Aprotic Solvent: Prepare your analytical samples in the initial mobile phase composition or a compatible aprotic solvent like acetonitrile. This minimizes solvent effects that can lead to poor peak shape.

  • Method Validation:

    • Perform a Forced Degradation Study: To identify potential degradants and ensure your analytical method is stability-indicating, perform a forced degradation study under acidic, basic, oxidative, and photolytic conditions.[5][6][7] This will help you confirm that your method can separate the intact drug from any degradation products.

Analytical Technique Purpose in Stability Assessment
HPLC-UV Quantify the parent compound and detect degradation products with a chromophore.[8]
LC-MS Identify the mass of degradation products to elucidate degradation pathways.[9]
¹⁹F NMR A powerful tool to track the fate of the fluorine atoms and identify fluorinated degradants.[10]
GC-MS Suitable for volatile degradation products.
Issue 3: Failed Reactions or Low Yields in Nucleophilic Substitution Reactions

Symptoms:

  • The desired product is not formed, or the yield is significantly lower than expected.

  • Recovery of unreacted starting material.

  • Formation of complex mixtures of byproducts.

Potential Causes:

Low yields in nucleophilic substitution reactions can be due to the reduced nucleophilicity of the amine in its hydrochloride salt form or competing side reactions.

Troubleshooting Steps:

  • Addition of a Non-Nucleophilic Base:

    • In-situ Free-Basing: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture to neutralize the hydrochloride and generate the free, more nucleophilic amine in situ. Use a slight excess (1.1-1.5 equivalents).

  • Reaction Conditions:

    • Optimize Solvent and Temperature: Screen different aprotic solvents and reaction temperatures to find the optimal conditions for your specific transformation.

    • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation.

  • Order of Addition:

    • Pre-mix Base and Amine: Consider pre-mixing the 4,4-Difluoroazepane hydrochloride with the base in the reaction solvent for a short period before adding the electrophile to ensure complete formation of the free amine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 4,4-Difluoroazepane hydrochloride?

A: Solid 4,4-Difluoroazepane hydrochloride should be stored in a tightly sealed container in a cool, dry place, away from light and moisture. Long-term storage at 2-8 °C is recommended.

Q2: In which solvents is 4,4-Difluoroazepane hydrochloride most soluble and stable?

A: It generally exhibits good solubility and stability in polar aprotic solvents. The following table provides a general guideline:

Solvent Class Examples Stability & Solubility Recommendations
Polar Aprotic Acetonitrile (ACN), DMF, DMSOGood Stability & Generally Good Solubility Recommended for reactions and stock solutions.
Polar Protic Water, Methanol, EthanolPotential for Instability (Hydrolysis) Use with caution, at low temperatures, and for immediate use. pH control is critical.[2]
Non-Polar Toluene, HexanesPoor Solubility Generally not suitable as primary solvents.

Q3: What are the likely degradation pathways for 4,4-Difluoroazepane hydrochloride?

A: While the gem-difluoro group is robust, degradation can occur under harsh conditions.[1] Potential pathways include:

  • Hydrolysis: Under strongly acidic or basic conditions, slow hydrolysis of the C-F bonds could potentially occur, although this would require significant energy input.[1]

  • Ring-Opening: In the presence of strong nucleophiles and under certain conditions, the azepane ring could undergo nucleophilic attack.

  • Oxidation: The amine functionality is susceptible to oxidation.

cluster_main Potential Degradation Pathways cluster_conditions Stress Conditions cluster_products Potential Products A 4,4-Difluoroazepane Hydrochloride B Strong Acid/Base (e.g., HCl, NaOH) A->B Hydrolysis C Strong Nucleophile (e.g., Nu-) A->C Nucleophilic Attack D Oxidizing Agent (e.g., H2O2) A->D Oxidation E Hydrolysis Products (Loss of F) B->E F Ring-Opened Products C->F G Oxidized Products D->G

Caption: Potential degradation pathways for 4,4-Difluoroazepane HCl.

Q4: Can I use 4,4-Difluoroazepane hydrochloride in aqueous buffers for biological assays?

A: Yes, but with precautions. Prepare the stock solution in a suitable organic solvent like DMSO and then dilute it into the aqueous buffer immediately before the assay. It is advisable to conduct a preliminary stability test of the compound in your specific buffer system over the time course of your experiment. Monitor for any changes in concentration or the appearance of degradation products by HPLC or LC-MS.

Experimental Protocol: Assessing Stability in a Protic Solvent

This protocol outlines a general procedure for evaluating the stability of 4,4-Difluoroazepane hydrochloride in a protic solvent like methanol using HPLC analysis.

Objective: To determine the rate of degradation of 4,4-Difluoroazepane hydrochloride in methanol at room temperature.

Materials:

  • 4,4-Difluoroazepane hydrochloride

  • HPLC-grade methanol

  • HPLC-grade water and acetonitrile (for mobile phase)

  • Formic acid (or other suitable buffer component)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of 4,4-Difluoroazepane hydrochloride and dissolve it in 10 mL of acetonitrile in a volumetric flask to prepare a 1 mg/mL stock solution.

  • Preparation of Test Solution:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with methanol. This will be your test solution (0.1 mg/mL).

  • HPLC Analysis (Time Zero):

    • Immediately inject the test solution onto the HPLC system. This will serve as your t=0 time point.

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile

      • Gradient: 5% B to 95% B over 10 minutes

      • Flow Rate: 1.0 mL/min

      • Detection: 210 nm

      • Injection Volume: 10 µL

  • Time-Course Monitoring:

    • Store the test solution at room temperature, protected from light.

    • Inject the solution at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Data Analysis:

    • Calculate the peak area of the 4,4-Difluoroazepane hydrochloride at each time point.

    • Plot the percentage of the remaining compound (relative to the t=0 peak area) against time to determine the stability profile.

cluster_workflow Stability Study Workflow prep_stock 1. Prepare Stock Solution (1 mg/mL in ACN) prep_test 2. Prepare Test Solution (0.1 mg/mL in Methanol) prep_stock->prep_test hplc_t0 3. HPLC Analysis (t=0) prep_test->hplc_t0 incubation 4. Incubate at Room Temp hplc_t0->incubation hplc_t_series 5. HPLC Analysis at Time Intervals (1, 2, 4, 8, 24h) incubation->hplc_t_series analysis 6. Analyze Data (% Degradation vs. Time) hplc_t_series->analysis

Caption: Workflow for assessing the stability of 4,4-Difluoroazepane HCl.

References

  • Fujita, K.-I., Fujii, T., & Yamaguchi, R. (2004). An efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. Organic Letters, 6(20), 3525–3528. (URL: [Link])

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (URL: [Link])

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (URL: [Link])

  • Remete, A. M., et al. (2018). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 102(13), 5413–5423. (URL: [Link])

  • Vallejo, D. D., et al. (2021). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 39(1), 24-29. (URL: [Link])

  • Singh, R., & Kumar, R. (2014). Stability indicating study by using different analytical techniques. International Journal of Scientific & Engineering Research, 5(5), 133-142. (URL: [Link])

  • McCloud, T. G. (2010). High Throughput Extraction of Plant, Marine and Fungal Specimens for Drug Discovery. In Natural products: A case-study based approach. (URL: [Link])

  • Patel, K. et al. (2012). Development and validation of stability-indicating HPLC method for diflucortolone valerate and isoconazole nitrate combination. Journal of Pharmaceutical Analysis, 2(6), 445-449. (URL: [Link])

  • Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. (URL: [Link])

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. (URL: [Link])

Sources

Optimization

Removal of unreacted starting materials from 4,4-Difluoroazepane synthesis

Welcome to the technical support center for the synthesis and purification of 4,4-Difluoroazepane. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 4,4-Difluoroazepane. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification process, specifically focusing on the removal of unreacted starting materials.

Troubleshooting Guide

This section addresses specific, practical issues you may encounter in the lab. The solutions are based on established chemical principles and validated purification methodologies.

Question 1: My final product is contaminated with unreacted azepan-4-one. How can I effectively remove it?

Answer:

This is a common issue arising from incomplete deoxofluorination. The key to separation lies in the significant difference in polarity and chemical properties between the starting ketone (azepan-4-one) and the final product (4,4-Difluoroazepane). Azepan-4-one is a polar, neutral molecule, whereas 4,4-Difluoroazepane is a basic amine.

Two primary methods are recommended:

Method 1: Flash Column Chromatography

This is the most robust method for achieving high purity. The gem-difluoro group in the product significantly reduces its polarity compared to the carbonyl group of the starting material, allowing for effective separation on silica gel.

  • Rationale: Silica gel is a highly polar stationary phase. The more polar azepan-4-one will have a stronger interaction with the silica and elute more slowly, while the less polar 4,4-Difluoroazepane will elute faster.

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve your crude mixture in a minimal amount of a volatile solvent (e.g., Dichloromethane), add silica gel until a free-flowing powder is obtained, and then remove the solvent under reduced pressure.

  • Column Packing: Prepare a silica gel column using a suitable eluent system. A good starting point is a gradient of ethyl acetate in hexanes or a dichloromethane/methanol system.

  • Loading and Elution: Dry-load the adsorbed crude product onto the top of the column. Begin elution with a low-polarity solvent system and gradually increase the polarity.

  • Fraction Collection: Collect fractions and analyze them using Thin Layer Chromatography (TLC) or an appropriate analytical technique (e.g., GC-MS) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent via rotary evaporation to yield purified 4,4-Difluoroazepane.[1]

Table 1: Recommended Chromatography Conditions

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for separating compounds with differing polarities.
Mobile Phase Gradient: 0-10% Methanol in DichloromethaneEffectively separates the basic amine from the neutral ketone.
Visualization Potassium Permanganate or Ninhydrin StainStains amines, making the product visible on a TLC plate.

Method 2: Acid-Base Extraction

This liquid-liquid extraction technique leverages the basicity of the amine product to separate it from the neutral ketone impurity. It is a faster but potentially less purifying method than chromatography.

  • Rationale: The secondary amine of 4,4-Difluoroazepane can be protonated by an acid to form a water-soluble ammonium salt. The neutral azepan-4-one will remain in the organic phase.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The 4,4-Difluoroazepane will move into the aqueous layer as its hydrochloride salt, while azepan-4-one remains in the organic layer.

  • Layer Separation: Separate the two layers. The organic layer containing the ketone can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 2M NaOH or saturated NaHCO₃) until the solution is basic (pH > 10). This deprotonates the ammonium salt, regenerating the water-insoluble free amine.

  • Re-extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane) to recover the purified 4,4-Difluoroazepane.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the product.[2][3]

Question 2: How do I handle and remove byproducts from deoxofluorinating agents like DAST or Deoxo-Fluor®?

Answer:

Deoxofluorinating agents are highly reactive and their byproducts can be hazardous, often generating hydrogen fluoride (HF) upon contact with water.[4] Proper quenching and workup are critical for both safety and purity.

  • Causality: These reagents react vigorously with protic sources (like water or alcohols) to form water-soluble and often acidic byproducts. This reactivity is exploited to quench the reaction and facilitate removal.

Experimental Protocol: Quenching and Workup

  • Pre-Quench Cooling: After the reaction is complete, cool the reaction vessel to 0 °C in an ice bath. This moderates the rate of the quench, enhancing safety.

  • Quenching: Slowly and carefully add a protic solvent, such as methanol, to the reaction mixture to consume any unreacted fluorinating agent.

  • Aqueous Workup: Proceed with a careful aqueous workup. Slowly pour the quenched reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize acidic byproducts like HF.

  • Extraction: Extract the aqueous slurry with an organic solvent (e.g., ethyl acetate). The organic layer will contain your product, while the inorganic byproducts will remain in the aqueous phase.

  • Washing: Wash the combined organic layers with brine to remove residual water, then dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate.

Using scavenger resins or specialized workups in a flow chemistry setup can also be effective for removing these byproducts.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials and resulting impurities in 4,4-Difluoroazepane synthesis?

The most prevalent synthetic route involves the deoxofluorination of a ketone precursor.[4]

  • Primary Starting Material: Azepan-4-one, which is often N-protected (e.g., with a Benzyl or Boc group) to prevent side reactions.

  • Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) or its safer analogues like Deoxo-Fluor®. Electrophilic fluorinating agents such as Selectfluor® may also be used.[4][6]

  • Common Impurities:

    • Unreacted azepan-4-one (or its protected form).

    • Byproducts from the fluorinating agent.

    • Partially reacted intermediates (e.g., monofluorinated species, though less common).

    • Residual N-protecting groups if the deprotection step is incomplete.[4]

Q2: Why is 4,4-Difluoroazepane often isolated and sold as a hydrochloride salt?

Isolating the compound as its hydrochloride salt offers several practical advantages:

  • Enhanced Stability: The salt form is generally more crystalline and less volatile than the free amine, making it easier to handle and store.

  • Simplified Purification: The formation of the hydrochloride salt can facilitate purification by crystallization, which is often a preferred method for large-scale production as it can be more cost-effective than chromatography.[4]

  • Improved Handling: The salt is typically a stable, free-flowing solid, which is more convenient for weighing and dispensing compared to the potentially oily or low-boiling free base.[4]

Q3: What analytical techniques are best for confirming the removal of starting materials and assessing final purity?

A combination of techniques is recommended for a comprehensive assessment:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Can be used to see the disappearance of the signals corresponding to the starting ketone and the appearance of the characteristic signals for the difluoroazepane ring.

    • ¹⁹F NMR: This is a crucial technique. The presence of a signal confirms the incorporation of fluorine, and its chemical shift and coupling pattern can confirm the gem-difluoro structure. The absence of other fluorine-containing signals indicates the removal of fluorinating agent byproducts.

    • ¹³C NMR: The disappearance of the ketone carbonyl signal (~200 ppm) and the appearance of a triplet (due to C-F coupling) for the C4 carbon are strong indicators of a successful reaction.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and confirming the mass of the desired product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for analyzing less volatile impurities and for monitoring the progress of the purification.

Purification Workflow & Logic Diagrams

The following diagrams illustrate the general workflow and the decision-making process for purification.

PurificationWorkflow A Crude Reaction Mixture B Quench Reaction (e.g., with Methanol) A->B 1. Safety First C Aqueous Workup (e.g., NaHCO3 wash) B->C 2. Neutralize & Remove Fluorinated Byproducts D Acid-Base Extraction C->D 3a. Rapid Purification E Column Chromatography C->E 3b. High-Purity Route G Pure 4,4-Difluoroazepane D->G F Crystallization (as HCl salt) E->F Optional E->G F->G

Caption: General purification workflow for 4,4-Difluoroazepane synthesis.

ExtractionLogic start Crude Mixture in Organic Solvent 4,4-Difluoroazepane (Base) Azepan-4-one (Neutral) op1 Wash with 1M HCl start->op1 aqueous Aqueous Layer Product as HCl Salt (Water-Soluble) op1->aqueous Product moves to aqueous phase organic Organic Layer Azepan-4-one (Impurity) op1->organic Impurity remains op2 1. Basify with NaOH 2. Extract with Organic Solvent aqueous->op2 final Final Organic Layer Pure Product op2->final

Caption: Decision logic for purification via acid-base extraction.

References

  • Organic Syntheses. General Procedure for Flash Chromatography and Recrystallization. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of 4,4′-Disubstituted Azepines via Ring-Closing Metathesis Reaction and Asymmetric Arylation of Lactones. [Link]

  • Google Patents. Process for Preparing 4,4' Difluorobenzophenone.
  • Google Patents. Preparation method of 4,4'-difluorobenzophenone.
  • SciSpace. Purification of Fluorine by Distillation. [Link]

  • Journal of the American Chemical Society. Photo- and Metal-Mediated Deconstructive Approaches to Cyclic Aliphatic Amine Diversification. [Link]

  • Chemistry LibreTexts. Synthesis of Amines. [Link]

  • PubMed Central. Synthesis and Characterization of High-Affinity 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene-Labeled Fluorescent Ligands for Human β-Adrenoceptors. [Link]

  • MDPI. Cyclic Imines and Their Salts as Universal Precursors in the Synthesis of Nitrogen-Containing Alkaloids. [Link]

  • ResearchGate. How to remove excess starting material Pyrenecarboxyaldehyde?[Link]

  • Vapourtec. Fluorination Chemistry Performed in a Modular Flow Reactor. [Link]

  • PubChem. 4,4-Difluoroazepane hydrochloride. [Link]

  • Organic Chemistry Portal. Preparation of Cyclic Amines. [Link]

  • Analytical Sciences. Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. [Link]

  • Pearson+. At the end of a reduction, there was found to be a small amount of unreacted amide along with the amine product...[Link]

  • PubMed Central. Exploring the formation of medium-sized cyclic amines within self-assembled yoctoliter inner-spaces. [Link]

  • Wikipedia. Organofluorine chemistry. [Link]

  • ResearchGate. A concise Synthesis of L-4,4-difluoroglutamine. [Link]

  • MDPI. Purification of Synthetic Gypsum: Techniques and Mechanisms. [Link]

  • ResearchGate. Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Raghunathpur College. Amines -preparation and separation. [Link]

  • MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the 1H and 13C NMR Spectral Assignment of 4,4-Difluoroazepane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The gem-difluoro group, in particular, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1] 4,4-Difluoroazepane hydrochloride, a valuable heterocyclic building block, presents a unique set of challenges and insights in its structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This guide provides an in-depth analysis of the 1H and 13C NMR spectra of 4,4-Difluoroazepane hydrochloride, offering a robust framework for its characterization and a comparative perspective on the influence of its structural features on the spectral data.

The Structural Context: Understanding the Influences on Chemical Shifts

The NMR spectrum of 4,4-Difluoroazepane hydrochloride is dictated by three key structural features: the seven-membered azepane ring, the electron-withdrawing gem-difluoro group at the 4-position, and the protonation of the nitrogen atom to form a hydrochloride salt. Each of these elements exerts a distinct and predictable influence on the chemical environment of the constituent protons and carbons, which is reflected in their respective chemical shifts and coupling patterns.

  • The Azepane Ring: The flexible seven-membered ring can adopt various conformations, which can lead to complex and sometimes broad NMR signals. However, for the purpose of a general assignment, we can consider an averaged conformation.

  • The Gem-Difluoro Group: The two fluorine atoms at the C4 position are strongly electron-withdrawing. This has a significant deshielding effect on the C4 carbon itself and, to a lesser extent, on the adjacent protons and carbons (C3 and C5). Furthermore, the fluorine nuclei (¹⁹F, spin I = ½) will couple with nearby protons and carbons, leading to characteristic splitting patterns.

  • The Hydrochloride Salt: The formation of the hydrochloride salt results in the protonation of the nitrogen atom. This positively charged nitrogen atom exerts a strong electron-withdrawing inductive effect, causing a significant downfield shift (deshielding) of the adjacent protons on C2 and C7.[1]

Visualizing the Molecule and Numbering Scheme

To facilitate a clear and unambiguous discussion of the NMR spectral assignments, the following numbering scheme for 4,4-Difluoroazepane hydrochloride will be used throughout this guide.

Caption: Atomic numbering of 4,4-Difluoroazepane hydrochloride.

Experimental Protocol: Acquiring High-Quality NMR Data

A standardized protocol is essential for obtaining reproducible and high-quality NMR spectra for the accurate assignment of 4,4-Difluoroazepane hydrochloride.

1. Sample Preparation:

  • Solvent Selection: A deuterated solvent that readily dissolves the hydrochloride salt is required. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are suitable choices. The choice of solvent will influence the chemical shifts, particularly of the N-H protons, which are exchangeable.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of 4,4-Difluoroazepane hydrochloride in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

2. NMR Instrument Parameters:

  • Spectrometer Frequency: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is particularly important for analyzing the complex splitting patterns.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is usually sufficient.

    • Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled ¹³C NMR experiment (e.g., using a zgpg30 pulse program) is standard for obtaining singlets for each unique carbon, simplifying the spectrum.

    • Due to the lower natural abundance of ¹³C and the potential for long relaxation times, a sufficient number of scans and an appropriate relaxation delay are crucial.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent methylene groups.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (2-3 bonds), which is invaluable for confirming assignments.

¹H NMR Spectral Assignment: A Step-by-Step Analysis

The ¹H NMR spectrum of 4,4-Difluoroazepane hydrochloride is expected to exhibit four distinct signals corresponding to the four sets of methylene protons. The assignment is based on the expected chemical shifts and coupling patterns.

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityRationale
H2, H7Downfield (e.g., ~3.2 - 3.6)Triplet or complex multipletAdjacent to the positively charged nitrogen, leading to strong deshielding.[1] Coupling to adjacent methylene protons (H3 and H6).
H3, H5Mid-range (e.g., ~2.2 - 2.6)Triplet of triplets (tt) or complex multipletAdjacent to the electron-withdrawing gem-difluoro group, causing a downfield shift.[1] Will show coupling to both the adjacent methylene protons (H2/H6) and the two fluorine atoms (²JH-F).
H6Upfield (e.g., ~1.8 - 2.2)MultipletFurther from the electron-withdrawing groups, expected to be the most shielded of the ring protons.
NH₂⁺VariableBroad singletThe chemical shift is dependent on the solvent and concentration. The protons are exchangeable, often leading to a broad signal that may not show coupling.

Causality Behind the Assignments:

  • H2 and H7 Protons: The most downfield signals (excluding the N-H protons) are assigned to the protons on the carbons adjacent to the protonated nitrogen. The strong inductive effect of the N⁺H₂ group is the primary reason for this significant deshielding.[1]

  • H3 and H5 Protons: The next most downfield signals are attributed to the protons on the carbons adjacent to the C-F₂ group. The electron-withdrawing nature of the fluorine atoms causes a moderate deshielding effect. The multiplicity of these signals is expected to be complex due to both geminal and vicinal proton-proton coupling, as well as a significant two-bond coupling to the fluorine atoms (²JH-F).[1]

  • H6 Protons: The most upfield of the ring proton signals is assigned to the H6 protons, which are the furthest from the electron-withdrawing nitrogen and fluorine substituents.

¹³C NMR Spectral Assignment: Deciphering the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of 4,4-Difluoroazepane hydrochloride will provide a clear picture of the carbon framework, with each unique carbon atom giving rise to a distinct signal.

CarbonPredicted Chemical Shift (ppm)Predicted Multiplicity (in a ¹³C{¹H} experiment)Rationale
C4Downfield (e.g., ~115 - 125)TripletDirectly bonded to two highly electronegative fluorine atoms, resulting in a significant downfield shift. The signal will be split into a triplet due to the one-bond coupling with the two fluorine atoms (¹JC-F).
C2, C7Mid-range (e.g., ~45 - 55)SingletAdjacent to the electron-withdrawing protonated nitrogen atom, causing a downfield shift.
C3, C5Mid-range (e.g., ~30 - 40)Triplet (due to ²JC-F) or complex multipletAdjacent to the C-F₂ group, leading to a moderate downfield shift. These carbons will exhibit a two-bond coupling to the fluorine atoms (²JC-F), which may result in a triplet or a more complex splitting pattern.
C6Upfield (e.g., ~20 - 30)SingletThe most shielded carbon, being furthest from the electron-withdrawing groups.

Expert Insights on the ¹³C Spectrum:

The most diagnostic signal in the ¹³C NMR spectrum is that of the C4 carbon. Its characteristic triplet multiplicity, arising from the one-bond coupling to the two fluorine atoms, and its significant downfield chemical shift make its assignment unambiguous. The magnitude of the ¹JC-F coupling constant is typically large, in the range of 240-280 Hz. The signals for C2 and C7 are also readily identifiable due to their downfield shift caused by the adjacent nitrogen. The remaining signals for C3, C5, and C6 can be assigned based on their expected chemical shifts and, if necessary, confirmed using 2D NMR techniques like HSQC and HMBC.

Comparative Analysis: The Impact of Fluorination and Protonation

To fully appreciate the spectral features of 4,4-Difluoroazepane hydrochloride, it is instructive to compare its expected NMR data with that of the parent azepane and a non-fluorinated analogue.

CompoundApproximate ¹H Chemical Shift of H2/H7 (ppm)Approximate ¹³C Chemical Shift of C2/C7 (ppm)Key Differentiating Feature
Azepane~2.7~48Upfield signals compared to the hydrochloride salt.
Azepane Hydrochloride~3.1~46Downfield shift of H2/H7 and C2/C7 due to nitrogen protonation.
4,4-Difluoroazepane Hydrochloride~3.2 - 3.6~45 - 55Further downfield shifts of protons and carbons near the fluorine atoms. Characteristic C-F and H-F couplings.

This comparison highlights the significant deshielding effect of both the protonated nitrogen and the gem-difluoro group on the chemical shifts of the neighboring nuclei.

Conclusion: A Robust Framework for Spectral Assignment

The ¹H and ¹³C NMR spectral assignment of 4,4-Difluoroazepane hydrochloride is a logical process guided by fundamental principles of NMR spectroscopy and a clear understanding of the electronic effects within the molecule. The presence of the protonated nitrogen and the gem-difluoro group provides distinct spectral signatures that allow for a confident and unambiguous assignment of all proton and carbon signals. By following the detailed protocol and analysis presented in this guide, researchers and drug development professionals can effectively characterize this important building block and utilize it with confidence in their synthetic endeavors.

References

Sources

Comparative

Evaluating 4,4-Difluoroazepane Hydrochloride: A Comparative Analysis of COA Specifications and Analytical Validation

Introduction: The "Fluorine Effect" in Scaffold Validation In modern drug discovery, 4,4-Difluoroazepane hydrochloride (CAS: 1160721-05-0) has emerged as a privileged scaffold.[1] The gem-difluoro moiety serves as a lipo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fluorine Effect" in Scaffold Validation

In modern drug discovery, 4,4-Difluoroazepane hydrochloride (CAS: 1160721-05-0) has emerged as a privileged scaffold.[1] The gem-difluoro moiety serves as a lipophilic bioisostere for carbonyl or gem-dimethyl groups, modulating pKa (lowering amine basicity) and blocking metabolic hotspots without altering steric bulk significantly.[1]

However, the sourcing of this building block presents a silent risk. Unlike aromatic amines, 4,4-difluoroazepane lacks a strong UV chromophore, making standard HPLC-UV purity data on Certificates of Analysis (COA) notoriously unreliable.[1] Furthermore, the synthesis—typically involving deoxofluorination of azepan-4-one—generates specific "silent" impurities that can sabotage downstream amide couplings.[1]

This guide objectively compares Standard Grade vs. Pharma-Grade COA specifications and provides the experimental protocols required to validate "performance" (defined here as synthetic reliability and downstream yield).

Comparative Analysis: COA Specifications

The table below contrasts the typical data provided by a commodity chemical supplier versus the rigorous specifications required for GLP/GMP-aligned development.

Table 1: Comparative COA Specifications
FeatureStandard Grade (Commodity) Pharma Grade (High-Fidelity) Scientific Rationale
Purity Method GC-FID or HPLC-UV (210 nm)qNMR (1H/19F) or HPLC-CAD/ELSDAliphatic amines have weak UV absorbance.[1] UV purity often overestimates quality by missing non-chromophoric impurities.[1]
Purity Specification > 95.0%> 98.0% (w/w) High purity prevents "poisoning" of catalytic cycles in downstream cross-couplings.
Identity 1H NMR1H, 19F NMR, & FTIR 19F NMR is critical to detect regioisomers (3,3-difluoro) or elimination products (vinyl fluorides).[1]
Salt Form "Hydrochloride" (Assumed 1:[2][3][4][5]1)Cl⁻ Titration (95-105% theory) Excess HCl requires extra base in coupling reactions; substoichiometric HCl leads to free-base instability/polymerization.[1]
Water Content Not ListedKF Titration (< 1.0%) Hygroscopic salts can cause stoichiometry errors if water is not accounted for in molecular weight calculations.[1]
Residual Solvents Not ListedGC-HS (Class 1-3 limits) Residual DAST/Deoxo-Fluor byproducts are cytotoxic and reactive.[1]

Analytical Validation Protocols

Protocol A: 19F NMR for Regioisomer & Elimination Detection

Objective: Detect the "vinyl fluoride" impurity (4-fluoro-2,3,6,7-tetrahydro-1H-azepine), a common byproduct of DAST elimination that is invisible to standard UV.[1]

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d6. (Avoid CDCl3 if free base is suspected to prevent carbamate formation with acid traces).[1]

  • Acquisition: Run non-decoupled 19F NMR (typically -80 to -120 ppm range).[1]

  • Interpretation:

    • Product: A distinct multiplet (quintet-like) around -95 to -100 ppm (depending on solvent/pH).[1]

    • Impurity (Vinyl Fluoride): Look for a signal shifted significantly downfield (~ -80 ppm) or exhibiting distinct vinylic coupling patterns.[1]

    • Impurity (Starting Material): Absence of fluorine signal (confirm with 1H NMR for ketone peaks).

Protocol B: Chloride Content Titration (Argentometric)

Objective: Confirm the salt stoichiometry (Mono-HCl vs. Hemihydrochloride).

  • Dissolution: Dissolve 50 mg of substance in 50 mL deionized water.

  • Acidification: Add 1 mL of 5% nitric acid.

  • Titration: Titrate with 0.01 N Silver Nitrate (AgNO3) using a potentiometric titrator with a silver electrode.

  • Calculation:

    
    [1]
    
    • Target: ~20.6% Cl (theoretical for MW 171.62).[1] Deviations >1% indicate wet salt or excess HCl.[1]

Protocol C: Derivatization for HPLC Purity

Objective: Render the aliphatic amine visible for accurate purity assessment.

  • Reagent: Benzoyl chloride or Fmoc-Cl.[1]

  • Reaction: Mix 10 mg sample + 20 µL TEA + 15 µL Benzoyl Chloride in MeCN. Shake for 10 min. Quench with water.[1]

  • Analysis: Inject on C18 column (Water/MeCN gradient). Detect at 254 nm.[1]

  • Result: This converts the invisible amine into a strong UV-absorbing amide, allowing accurate quantification of organic impurities.[1]

Performance Impact: The "Hidden" Chemistry

The quality of the COA directly correlates to the success of downstream synthesis. The diagram below illustrates how "Standard Grade" deficiencies propagate through a medicinal chemistry campaign.

Diagram 1: Impact of Impurities on Amide Coupling

COA_Impact Raw Incoming 4,4-Difluoroazepane (Standard Grade COA) Impurity Hidden Impurity: Vinyl Fluoride / Excess HCl Raw->Impurity Contains Coupling Amide Coupling (HATU/DIEA) Raw->Coupling Used directly Impurity->Coupling Interferes Correction Corrective Action: Titrate Base & Purify Impurity->Correction Detected via Pharma COA Outcome_Fail Outcome A (Failure): Low Yield / Side Products (Michael Addition to Vinyl F) Coupling->Outcome_Fail Side Rxns Outcome_Success Outcome B (Success): High Yield (>90%) Clean Conversion Coupling->Outcome_Success Optimized Correction->Coupling Adjusted Stoichiometry

Figure 1: Logic flow showing how undetected impurities (Vinyl Fluoride) or incorrect salt stoichiometry (Excess HCl) in Standard Grade material can lead to reaction failure via side reactions (e.g., Michael addition) or pH mismatch.[1]

Decision Workflow: Validating the COA

Use this flowchart to decide whether to accept a batch for synthesis or require repurification.

Diagram 2: Analytical Validation Workflow

Validation_Workflow Start Receive 4,4-Difluoroazepane HCl Check_COA Review Supplier COA (Is Method HPLC-UV?) Start->Check_COA Decision_1 Method = UV 210nm? Check_COA->Decision_1 qNMR Perform qNMR (1H + 19F) Internal Std: TCNB Decision_1->qNMR Yes (Suspect data) Titration Perform Chloride Titration Decision_1->Titration No (Data looks ok) Result_Check Purity > 98% AND Cl Content 20.6% ± 0.5%? qNMR->Result_Check Titration->Result_Check Reject REJECT / RE-PURIFY (Risk of stoichiometry error) Result_Check->Reject No Approve RELEASE FOR SYNTHESIS Result_Check->Approve Yes

Figure 2: Step-by-step decision matrix for validating incoming batches. Note that UV-based COAs trigger mandatory qNMR re-testing due to the lack of chromophore.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56924311, 4,4-Difluoroazepane hydrochloride. Retrieved from [Link][1]

  • World Health Organization. Model Certificate of Analysis. WHO Technical Report Series, No. 902, 2002.[1] Retrieved from [Link]

Sources

Validation

A Tale of Two Rings: A Comparative Guide to the Biological Activity of 4,4-Difluoroazepane and Piperidine Analogs

In the landscape of modern drug discovery, the judicious selection of molecular scaffolds is a critical determinant of a candidate's ultimate success. The piperidine ring, a stalwart of medicinal chemistry, is a ubiquito...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the judicious selection of molecular scaffolds is a critical determinant of a candidate's ultimate success. The piperidine ring, a stalwart of medicinal chemistry, is a ubiquitous feature in numerous approved drugs, prized for its favorable physicochemical properties and synthetic tractability.[1][2][3] However, the relentless pursuit of improved drug-like properties has led to the exploration of novel bioisosteres and fluorinated analogs designed to overcome the limitations of traditional scaffolds. Among these, 4,4-difluoroazepane has emerged as a compelling alternative, offering a unique combination of conformational constraint and modulated electronics.[4]

This guide provides an in-depth, objective comparison of the biological and physicochemical properties of 4,4-difluoroazepane and its classical piperidine counterparts. We will delve into the fundamental principles that govern their differential behavior, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in the rational design of next-generation therapeutics.

The Strategic Imperative of Fluorination in Drug Design

The introduction of fluorine into drug candidates is a well-established strategy to enhance a multitude of properties, including metabolic stability, binding affinity, and lipophilicity.[5][6] The gem-difluoro group (CF₂) is particularly noteworthy for its ability to act as a bioisostere of a carbonyl group, influence the acidity of adjacent protons, and enforce specific molecular conformations.[4] These effects stem from the high electronegativity and relatively small van der Waals radius of the fluorine atom.

Physicochemical Properties: A Head-to-Head Comparison

The substitution of a methylene group with a gem-difluoro unit, and the expansion from a six-membered piperidine to a seven-membered azepane ring, profoundly impacts key physicochemical parameters that govern a molecule's pharmacokinetic and pharmacodynamic profile.

PropertyPiperidine Analog (Typical)4,4-Difluoroazepane Analog (Expected)Rationale for a Senior Application Scientist
pKa ~11.1[7]~8.0 - 9.0The strong electron-withdrawing effect of the two fluorine atoms significantly reduces the basicity of the nitrogen atom. This modulation of pKa can be crucial for optimizing solubility, permeability, and off-target interactions, such as hERG channel binding.[5][8]
LogP / LogD₇.₄ Varies widely based on substituentsGenerally higher LogP, but potentially lower LogD₇.₄The increased lipophilicity of the C-F bond often leads to a higher LogP. However, the lower pKa of the 4,4-difluoroazepane analog means it will be more protonated at physiological pH (7.4), which can lead to a lower LogD₇.₄ and improved aqueous solubility of the charged species.[9][10]
Conformational Flexibility Well-defined chair conformationsMore flexible than piperidine, but with specific conformational preferencesThe seven-membered azepane ring is inherently more flexible than the six-membered piperidine ring. However, the gem-difluoro group introduces steric and electronic constraints that can favor specific twist-chair or boat-chair conformations, potentially pre-organizing the molecule for optimal target binding.[11][12]

Diagram 1: Conformational Isomers

cluster_0 Piperidine cluster_1 4,4-Difluoroazepane Chair 1 Chair 1 Chair 2 Chair 2 Chair 1->Chair 2 Ring Flip Twist-Chair Twist-Chair Boat-Chair Boat-Chair Twist-Chair->Boat-Chair Conformational Interconversion

Caption: Conformational landscapes of piperidine and 4,4-difluoroazepane.

Metabolic Stability: Blocking the Path of Cytochrome P450

A primary driver for the incorporation of fluorine in drug design is to enhance metabolic stability. Piperidine rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance and potential formation of reactive metabolites.[13][14][15]

Common Metabolic Pathways of Piperidine:

  • N-dealkylation: Cleavage of substituents on the nitrogen atom.[14][15]

  • Ring hydroxylation: Oxidation at various positions on the carbon skeleton.

The gem-difluoro group in 4,4-difluoroazepane serves as a metabolic shield. The strong C-F bonds are highly resistant to enzymatic oxidation, effectively blocking a common site of metabolism. This can lead to a significantly longer half-life and improved bioavailability.

AnalogKey Metabolic PathwayExpected In Vitro Half-life (t½) in Human Liver MicrosomesRationale for a Senior Application Scientist
Piperidine Analog Ring hydroxylation at C4ShorterThe C4 position is often a primary site for CYP-mediated oxidation.
4,4-Difluoroazepane Analog N-dealkylation, hydroxylation at other positionsLongerThe C4 position is blocked by the gem-difluoro group, forcing metabolism to occur at less favorable sites, thus slowing down the overall rate of clearance.[16][17]

Diagram 2: Metabolic Blocking

Piperidine_Analog Piperidine Analog Metabolite_1 C4-Hydroxylated Metabolite Piperidine_Analog->Metabolite_1 CYP450 Oxidation 4,4-Difluoroazepane_Analog 4,4-Difluoroazepane Analog Metabolite_2 Metabolites from other pathways 4,4-Difluoroazepane_Analog->Metabolite_2 Slower CYP450 Oxidation

Caption: Metabolic pathways of piperidine vs. 4,4-difluoroazepane analogs.

Target Binding Affinity: The Role of Conformational Rigidity and Local Polarity

The introduction of the gem-difluoro group can also have a profound impact on a molecule's binding affinity for its biological target. This can be attributed to several factors:

  • Conformational Pre-organization: The conformational constraints imposed by the gem-difluoroazepane ring can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding.[11]

  • Altered Polarity: The C-F bonds introduce a localized dipole moment that can lead to favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions.

  • Hydrophobic Interactions: The fluorinated surface can engage in unique hydrophobic interactions with the protein binding pocket.

Experimental Protocols

To provide a practical framework for comparing these two scaffolds, we present standardized protocols for key in vitro assays.

Protocol 1: Determination of pKa by Potentiometric Titration

Objective: To experimentally determine the acid dissociation constant (pKa) of the protonated amine.

Materials:

  • Test compound (piperidine or 4,4-difluoroazepane analog)

  • 0.1 M HCl

  • 0.1 M NaOH

  • Deionized water

  • pH meter and electrode

  • Automatic titrator (recommended)

Procedure:

  • Prepare a 1 mM solution of the test compound in deionized water.

  • Calibrate the pH meter using standard buffers.

  • Titrate the solution with 0.1 M HCl to a pH of ~2.

  • Titrate the acidified solution with 0.1 M NaOH, recording the pH after each addition.

  • Plot the pH versus the volume of NaOH added.

  • The pKa is the pH at the midpoint of the steepest part of the titration curve.

Protocol 2: Determination of LogP by the Shake-Flask Method

Objective: To determine the partition coefficient (LogP) of the neutral species between octanol and water.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Vortex mixer

  • Centrifuge

  • HPLC with UV detector

Procedure:

  • Prepare a stock solution of the test compound in n-octanol.

  • Add a known volume of the stock solution to a mixture of n-octanol and water.

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge the mixture to separate the layers.

  • Carefully remove an aliquot from both the n-octanol and water layers.

  • Determine the concentration of the test compound in each layer by HPLC.

  • Calculate LogP as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.[10][18]

Protocol 3: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To assess the rate of metabolism of the test compounds by phase I enzymes.

Materials:

  • Test compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS for analysis

Procedure:

  • Pre-warm a solution of HLM in phosphate buffer at 37°C.

  • Add the test compound to the HLM solution and pre-incubate for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench it with cold acetonitrile.

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is the rate constant of elimination, from which the in vitro half-life (t½) can be calculated.

Diagram 3: Experimental Workflow for Metabolic Stability Assay

cluster_0 Incubation cluster_1 Sampling and Quenching cluster_2 Analysis HLM_Buffer HLM in Buffer (37°C) Add_Compound Add Test Compound HLM_Buffer->Add_Compound Add_NADPH Initiate with NADPH Add_Compound->Add_NADPH Time_Points Time Points (0, 5, 15, 30, 60 min) Add_NADPH->Time_Points Quench Quench with Acetonitrile Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge LC_MS LC-MS/MS Analysis Centrifuge->LC_MS Data_Analysis Calculate t½ LC_MS->Data_Analysis

Caption: Workflow for the in vitro metabolic stability assay.

Conclusion

The choice between a 4,4-difluoroazepane and a piperidine scaffold is a nuanced decision that must be guided by the specific objectives of a drug discovery program. While piperidine remains a workhorse in medicinal chemistry, the strategic incorporation of a 4,4-difluoroazepane moiety offers a powerful tool to overcome common challenges related to metabolic instability and to fine-tune physicochemical properties. The reduction in basicity, the potential for improved metabolic stability, and the unique conformational constraints provided by the gem-difluoroazepane ring make it an attractive scaffold for the development of novel therapeutics with enhanced drug-like properties. By understanding the fundamental differences in their biological and physicochemical profiles, researchers can make more informed decisions in the design of safer and more effective medicines.

References

  • Piperidine-Based Drug Discovery. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 12, 2026, from [Link]

  • O. I. Zavarzin, et al. (2022).
  • A. K. C. de Souza, et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
  • J. S. Andersen, et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 9(6), 964-969.
  • Y. Wang, et al. (2015). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 44(28), 12696-12706.
  • New Methods for the Construction of Fluorinated Cyclic Amines and Amides. (2020). Nottingham ePrints. Retrieved February 12, 2026, from [Link]

  • Tuning basicity. (2023, December 14). Cambridge MedChem Consulting. Retrieved February 12, 2026, from [Link]

  • C. L. Chen, et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 584-589.
  • C. L. Chen, et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC, 3204213.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • K. Müller, et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115.
  • 4,4-difluoroazepane hydrochloride CAS-no-1160721-05-0. (n.d.). Career Henan Chemical Co. Retrieved February 12, 2026, from [Link]

  • 4,4-Difluoroazepane hydrochloride. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • Y. Shimada, et al. (2006). Synthesis and biological activity of novel 4,4-difluorobenzazepine derivatives as non-peptide antagonists of the arginine vasopressin V1A receptor. Bioorganic & Medicinal Chemistry, 14(6), 1827-1837.
  • a) Different modalities of piperidine-containing drugs and drug candidates. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Z. Nairoukh, et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry, 26(28), 6141-6146.
  • 1160721-05-0,4,4-Difluoroazepane Hydrochloride. (n.d.). AccelaChem. Retrieved February 12, 2026, from [Link]

  • Z. Nairoukh, et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC, 7317880.
  • A synthesis and properties of new 4,4-difluoro-3a,4a-diaza-s-indacene (BODIPY)-labeled lipids. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Z. Nairoukh, et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed, 32270524.
  • S. Pecic, et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. eScholarship.org. Retrieved February 12, 2026, from [Link]

  • Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Synthesis and In Vitro Biocompatibility Studies of Novel Alkoxy 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes. (2021). PMC, 8004071.
  • The conformational preferences of fluorinated piperidine derivatives. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • A. M. Elder, et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551.
  • Top 10 Most Popular Drug Hunter Case Studies of 2025. (2025, December 29). Drug Hunter. Retrieved February 12, 2026, from [Link]

  • F. Gadient, et al. (1984). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 27(2), 194-198.
  • The medicinal chemistry of piperazines: A review. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • A. Gumieniczek, et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2411.
  • The medicinal chemistry of piperazines: A review. (2024). Chemical Biology & Drug Design, 103(6), e14537.
  • A. Matsuhisa, et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, 12(9), 2179-2191.
  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • S. M. Baklar, et al. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. European Journal of Medicinal Chemistry, 208, 112674.
  • S. Pecic, et al. (2018). Novel piperidine-derived amide sEH inhibitors as mediators of lipid metabolism with improved stability.
  • comparison of partition coefficient (log p) of drugs: computational and experimental data study. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • A. S. Al-Harrasi, et al. (2023). Artificial Intelligence (AI) Applications in Drug Discovery and Drug Delivery: Revolutionizing Personalized Medicine. Molecules, 28(19), 6825.
  • Calculated logP values for investigated compounds. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(5), 724.
  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). Molecules, 29(15), 3505.
  • YouTube. (2022, August 3). Retrieved February 12, 2026, from [Link]

Sources

Comparative

Comparative Guide: Structure-Activity Relationship of Fluorinated vs. Non-Fluorinated Azepane Scaffolds

Topic: Structure-Activity Relationship (SAR) of Fluorinated vs. Non-Fluorinated Azepane Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists Executive Summary Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of Fluorinated vs. Non-Fluorinated Azepane Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists

Executive Summary

The azepane (hexamethyleneimine) ring is a privileged seven-membered scaffold found in diverse therapeutic agents, including the antidiabetic Tolazamide , the antihistamine Setastine , and the protein kinase inhibitor Balanol . However, the non-fluorinated azepane ring often suffers from high conformational flexibility (entropy penalty upon binding) and susceptibility to oxidative metabolism by CYP450 enzymes.

This guide analyzes the strategic incorporation of fluorine—specifically at the C3 and C4 positions—to modulate these properties. We compare the physicochemical profiles of the parent azepane against its fluorinated analogs, providing experimental protocols for their synthesis and data on their metabolic stability.

Physicochemical & Conformational Analysis[1][2]

The "Fluorine Effect" on Conformation

The most critical SAR distinction between azepane and its fluorinated derivatives is conformational rigidity.

  • Non-Fluorinated Azepane: Exists in a flux of twist-chair and twist-boat conformations. This disorder results in a high entropic penalty during protein binding.

  • Fluorinated Azepane (3-F or 4-F): The introduction of fluorine creates a "gauche effect" (hyperconjugation between

    
     and 
    
    
    
    ) and favorable electrostatic interactions (
    
    
    ).
    • Impact: This locks the ring into a specific puckered conformation, pre-organizing the molecule for receptor binding and often improving potency by reducing the entropic cost.

Basicity (pKa) Modulation

The azepane nitrogen is highly basic (


), which can lead to poor membrane permeability (low LogD at physiological pH) and high P-gp efflux liability.
  • Mechanism: Fluorine is highly electronegative (

    
    ). Through the inductive effect (
    
    
    
    ), it withdraws electron density from the amine nitrogen.[1]
  • Result: The

    
     of the ammonium center typically drops by 1.0–2.0 units depending on the distance (C3 vs. C4 substitution). This lowers the fraction of ionized drug at pH 7.4, improving blood-brain barrier (BBB) penetration.
    
Comparative Data Profile

The following table summarizes the representative physicochemical shifts observed when modifying a standard N-benzyl-azepane scaffold.

ParameterParent Azepane4-Fluoroazepane3-FluoroazepaneImpact Analysis
Ring Conformation High Disorder (Flux)Rigid (Twist-Chair dominant)Rigid (Defined Pucker)High: Pre-organization improves

.
Basicity (

)
~11.0~9.6~8.9High: Lower

improves CNS penetration.
Lipophilicity (LogP) Baseline-0.2 to +0.1

-0.3 to +0.1

Neutral: Dipole increase offsets lipophilicity of F.
Metabolic Clearance (

)
High (Rapid Oxidation)Low (Blocked Site)Medium (Regioselective Block)Critical: Fluorine blocks CYP-mediated hydroxylation.

Metabolic Stability & Mechanism

The primary failure mode for azepane-containing drugs is rapid oxidative clearance. Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) readily hydroxylate the electron-rich C3, C4, and C5 positions.

Mechanism of Metabolic Blockade

Replacing a C-H bond with a C-F bond blocks metabolism due to two factors:

  • Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), making hydrogen atom abstraction (HAT) kinetically unfavorable.

  • Electronic Deactivation: The fluorine atom deactivates the geminal proton and neighboring positions toward oxidation.

Pathway Visualization

The following diagram illustrates the metabolic fate of the parent azepane versus the fluorinated analog.

MetabolicFate Azepane Parent Azepane (Susceptible Scaffold) CYP CYP450 (Oxidation) Azepane->CYP  C4-H Abstraction   Metabolite Hydroxylated Metabolite (Inactive/Cleared) CYP->Metabolite  -OH Insertion   FluoroAzepane 4-Fluoroazepane (Optimized Scaffold) Blocked Metabolic Blockade (C-F Bond Strength) FluoroAzepane->Blocked  C4-F Substitution   StableDrug Stable Drug (Extended Half-life) Blocked->StableDrug  Resists Oxidation  

Figure 1: Comparative metabolic fate. The parent azepane undergoes rapid hydroxylation, while the fluorinated analog resists CYP450 attack due to the strength of the C-F bond.

Experimental Protocol: Synthesis of 3-Fluoroazepanes

While simple azepanes are available via the Schmidt reaction of cyclohexanones, fluorinated azepanes are best synthesized via the Ring Expansion of Prolinol Derivatives . This method is stereoselective and avoids the use of hazardous fluorine gas.

Principle

The reaction exploits the rearrangement of a pyrrolidine ring. Treating an N-protected 2-(hydroxymethyl)pyrrolidine with a fluorinating agent (DAST or Deoxo-Fluor) generates a reactive azetidinium ion intermediate. The fluoride ion then attacks the ring in a regioselective manner to open the azetidinium into a 3-fluoroazepane.

Detailed Methodology

Reagents:

  • Starting Material: (S)-N-Benzyl-2-(hydroxymethyl)pyrrolidine

  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor

  • Solvent: Anhydrous Dichloromethane (DCM)[2]

  • Quench: Saturated aqueous

    
    
    

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (

    
     or Ar), dissolve (S)-N-Benzyl-2-(hydroxymethyl)pyrrolidine (1.0 equiv) in anhydrous DCM (0.1 M concentration).
    
  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. (Critical: Control temperature to prevent elimination side-products).

  • Addition: Add DAST (1.2 equiv) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above -65°C.

  • Reaction: Stir at -78°C for 1 hour, then allow the reaction to slowly warm to room temperature (23°C) over 4 hours.

    • Mechanistic Note: As the reaction warms, the hydroxyl group is activated, forming the azetidinium intermediate.

  • Quenching: Cool the mixture back to 0°C. Carefully quench by dropwise addition of saturated

    
    . (Caution: Vigorous gas evolution).
    
  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers and dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Expected Product: (S)-N-Benzyl-3-fluoroazepane.

    • Validation:

      
       NMR will typically show a multiplet around -170 to -180 ppm.
      

References

  • BenchChem. (2025). A Comparative Analysis of 2-(5-Fluoro-2-methoxyphenyl)azepane and its Non-fluorinated Analog in Drug Discovery. Link

  • Beilstein Journals. (2021). Stereoselectively fluorinated N-heterocycles: a brief survey. Link

  • ResearchGate. (2022). Fluorination can rigidify a substituted azepane, but only if it acts in synergy with the other substituents. Link

  • National Institutes of Health (NIH). (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Link

  • MDPI. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Link

  • Wikipedia. (2025). Azepane: Properties and Drug Applications. Link

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Drug Candidates

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of lead optimization.[1][2] More than half of all newly approved small-molecule drugs now contain at least one...

Author: BenchChem Technical Support Team. Date: February 2026

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of lead optimization.[1][2] More than half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its profound ability to modulate a molecule's physicochemical and pharmacokinetic properties.[2] Among the most sought-after of these improvements is the enhancement of metabolic stability—a drug's resistance to being broken down by the body's enzymatic machinery.[3][4][5]

This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated compounds. Moving beyond simplistic explanations, we will explore the underlying physical organic principles, detail the gold-standard experimental workflows for assessment, and present comparative data to ground these concepts in practical application.

The Mechanistic Rationale: Why Fluorination Enhances Metabolic Stability

The common refrain that fluorination improves metabolic stability simply because the carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond is an oversimplification.[6][7][8] While the high bond dissociation energy of the C-F bond is a factor, the more significant contributions arise from fluorine's unique electronic properties and its influence on enzyme-substrate interactions.[9]

  • Blocking Metabolic "Soft Spots" : The primary strategy involves replacing a hydrogen atom at a known site of metabolic oxidation—a "soft spot"—with a fluorine atom.[1][10] These positions are often susceptible to attack by oxidative enzymes. The robust C-F bond is far less prone to the hydrogen atom abstraction or electrophilic attack that initiates metabolic breakdown, effectively shielding the molecule at its most vulnerable point.[6][11]

  • Electronic Perturbation : As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[3] When placed on an aromatic ring or adjacent to a potential site of metabolism, fluorine can lower the energy of the molecule's highest occupied molecular orbital (HOMO).[6] This electronic deactivation makes the site less nucleophilic and therefore less susceptible to electrophilic attack by the primary oxidative enzymes, the Cytochrome P450s.[6][12]

  • Altering Enzyme Affinity : Fluorination can also change a drug's conformation or its affinity for the active site of a metabolizing enzyme.[6][12] This can either prevent the molecule from binding effectively or orient it in a way that shields the metabolic soft spot from the enzyme's catalytic machinery, thereby reducing the rate of metabolism.[6][12]

Cytochrome P450 Enzymes: The Engine Room of Oxidative Metabolism

To understand metabolic stability, one must understand the Cytochrome P450 (CYP) superfamily of enzymes. These heme-containing monooxygenases, located primarily in the liver, are responsible for 90-95% of the oxidative metabolism of foreign compounds (xenobiotics), including drugs.[6] The FDA requires that all investigational new drugs be profiled against the most clinically significant CYP enzymes (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) as they metabolize over 75% of all approved therapeutics.[6]

The general catalytic cycle involves the activation of molecular oxygen to create a highly reactive iron-oxo species that performs the oxidation of the drug substrate.

CYP_Catalytic_Cycle Fe3_Rest CYP-Fe(III) (Resting State) ES_Complex Substrate Binding [CYP-Fe(III)-RH] Fe3_Rest->ES_Complex + Substrate (RH) Reduction1 First Reduction [CYP-Fe(II)-RH] ES_Complex->Reduction1 + e− (from NADPH) O2_Binding O2 Binding [CYP-Fe(III)-O2(•−)-RH] Reduction1->O2_Binding + O2 Reduction2 Second Reduction [CYP-Fe(III)-O2(2−)-RH] O2_Binding->Reduction2 + e− (from NADPH) Protonation1 Protonation [CYP-Fe(III)-OOH-RH] Reduction2->Protonation1 + H+ Protonation2 Protonation & H2O Loss [CYP-Fe(IV)=O(•+)-RH] Protonation1->Protonation2 + H+ Oxidation Substrate Oxidation [CYP-Fe(IV)=O-ROH] Protonation2->Oxidation - H2O Release Product Release Oxidation->Release + Product (ROH) Release->Fe3_Rest

Caption: Simplified Cytochrome P450 catalytic cycle.

Experimental Framework: The Liver Microsomal Stability Assay

The gold-standard in vitro method for assessing metabolic stability in early drug discovery is the liver microsomal stability assay.[13][14][15] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs.[13][14] The assay measures the rate at which a parent compound is eliminated when incubated with these microsomes.[16]

Microsomal_Stability_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis & Data Prep_Compound Prepare Test Compound (e.g., 1 µM in buffer) Mix Combine Compound & Microsomes Prep_Compound->Mix Prep_Microsomes Prepare Liver Microsomes (e.g., 0.5 mg/mL in buffer) Prep_Microsomes->Mix Prep_NADPH Prepare NADPH Cofactor Solution Start Initiate Reaction (Add NADPH, start timer) Incubate at 37°C Prep_NADPH->Start Mix->Start Timepoints Collect Aliquots at Time Points (e.g., 0, 5, 15, 30, 60 min) Start->Timepoints Quench Quench Reaction (Add ice-cold acetonitrile to precipitate protein) Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Quantify Quantify Remaining Parent Compound Analyze->Quantify Calculate Calculate t½ and CLint Quantify->Calculate

Caption: Experimental workflow for a typical liver microsomal stability assay.

Detailed Experimental Protocol: Liver Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of a test compound.

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.

    • Microsomal Slurry: Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration of 1 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[13][17] Keep on ice.

    • NADPH Cofactor Solution: Prepare a fresh solution of NADPH in phosphate buffer. The final concentration in the incubation should be 1 mM.[14]

    • Quenching Solution: Prepare ice-cold acetonitrile containing an appropriate internal standard for LC-MS/MS analysis.

  • Incubation Procedure: [18]

    • Add the required volume of phosphate buffer to microcentrifuge tubes.

    • Add the test compound from the stock solution to achieve a final concentration of 1 µM.

    • Add the microsomal slurry to achieve a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath.

    • Initiate the metabolic reaction by adding the NADPH cofactor solution. This is your T=0 time point. Immediately remove an aliquot and add it to a tube containing the quenching solution.

    • Continue incubating at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove identical aliquots and quench them in the same manner.

    • A negative control (minus NADPH) should be run to ensure the observed compound loss is enzyme-dependent.[13]

  • Sample Processing and Analysis:

    • Vortex the quenched samples vigorously.

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[18]

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining parent compound relative to the internal standard.[19][20][21]

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL protein concentration) .

Comparative Data: A Case Study

Let's consider a hypothetical drug candidate, "Compound X," and its fluorinated analog, "Compound X-F," where a metabolically labile para-position on a phenyl ring has been fluorinated.

Time (min)% Compound X Remaining% Compound X-F Remaining
0100.0100.0
578.195.2
1545.586.1
3020.774.1
604.355.0

Calculated Metabolic Stability Parameters:

ParameterCompound X (Non-Fluorinated)Compound X-F (Fluorinated)
In Vitro Half-Life (t½, min) 19.186.6
Intrinsic Clearance (CLint, µL/min/mg) 72.516.0

The data clearly demonstrates the powerful effect of site-specific fluorination. The half-life of Compound X-F is over four times longer than its non-fluorinated parent, and its intrinsic clearance is significantly lower.[22] This indicates that Compound X-F is metabolized much more slowly, a direct result of blocking the site of oxidative attack. Such an improvement would be expected to lead to higher systemic exposure and a longer duration of action in vivo.

The Nuances of Fluorination: A Word of Caution

While a potent strategy, fluorination is not a panacea and must be applied judiciously. In some cases, the C-F bond itself can be a target of metabolism. Oxidative defluorination, though less common, can occur and may lead to the formation of reactive or toxic metabolites, such as quinones.[11][23] Furthermore, the introduction of multiple fluorine atoms (e.g., a CF₃ group) can substantially increase a compound's lipophilicity, which may negatively affect solubility, increase off-target binding, or lead to excessive tissue accumulation.[1]

Conclusion

The strategic fluorination of drug candidates is a field-proven and highly effective method for enhancing metabolic stability. This improvement is driven not merely by the strength of the C-F bond but more critically by the electronic deactivation of metabolic "soft spots" and the potential alteration of enzyme-substrate binding. By effectively blocking sites of attack by key metabolic enzymes like the Cytochrome P450s, medicinal chemists can significantly extend a compound's half-life and reduce its intrinsic clearance.

The objective validation of these improvements relies on robust in vitro methodologies, with the liver microsomal stability assay serving as a critical tool in the drug discovery workflow. By providing quantitative data on half-life and clearance, this assay allows for the direct comparison of fluorinated and non-fluorinated analogs, enabling data-driven decisions to advance the most promising candidates toward the clinic.

References

  • Bhattarai, P., Trombley, T., & Altman, R. (2024). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, P. et al. (2022). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Available at: [Link]

  • Ni, K., & Turlik, A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Gill, H., Tuteja, S., & Gill, T. (2010). The role of fluorine in medicinal chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2024). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Available at: [Link]

  • Patsnap. (2025). What is the importance of metabolic stability in drug design? Patsnap Synapse. Available at: [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Charnwood Discovery. Available at: [Link]

  • Murphy, C. D., & Sandford, G. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2009). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Available at: [Link]

  • de Visser, S. P. (2018). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. Research Explorer - The University of Manchester. Available at: [Link]

  • Park, B. K., & Kitteringham, N. R. (1990). Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implications. Drug Metabolism Reviews. Available at: [Link]

  • Murphy, C. D., & Sandford, G. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. PubMed. Available at: [Link]

  • Altman, R. et al. (2024). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2024). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Available at: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Available at: [Link]

  • Boyd, D. A. et al. (2015). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. ACS Combinatorial Science. Available at: [Link]

  • Creative Diagnostics. (n.d.). Metabolic Stability and Metabolite Analysis of Drugs. Creative Diagnostics. Available at: [Link]

  • Wang, Y. et al. (2021). Discovery of a P450-Catalyzed Oxidative Defluorination Mechanism toward Chiral Organofluorines: Uncovering a Hidden Pathway. ACS Catalysis. Available at: [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]

  • Begum, J., & Shroti, S. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Mercell. Available at: [Link]

  • Khan, M. F., & Murphy, C. D. (2024). Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. International Journal of Molecular Sciences. Available at: [Link]

  • Guengerich, F. P. et al. (2013). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Ghananeem, A. M. et al. (2024). An Ultrafast UPLC–MS/MS Method for Characterizing the In Vitro Metabolic Stability of Acalabrutinib. Molecules. Available at: [Link]

  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTT Lab. Available at: [Link]

  • Allied Academies. (n.d.). Advancements in lc-ms/ms bioanalytical method validation. Allied Academies. Available at: [Link]

  • Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. Biotrial. Available at: [Link]

Sources

Comparative

Cross-referencing 4,4-Difluoroazepane hydrochloride in chemical databases (PubChem, CAS)

Executive Summary 4,4-Difluoroazepane hydrochloride (CAS: 1160721-05-0) has emerged as a critical bioisostere in medicinal chemistry, offering a strategic modification to the flexible azepane scaffold.[1] The introductio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,4-Difluoroazepane hydrochloride (CAS: 1160721-05-0) has emerged as a critical bioisostere in medicinal chemistry, offering a strategic modification to the flexible azepane scaffold.[1] The introduction of a gem-difluoro group at the C4 position provides three distinct advantages: metabolic blocking of the C4 oxidation site, modulation of basicity (pKa) via inductive effects, and conformational restriction.[1]

However, inconsistent indexing across major chemical databases (PubChem, CAS, Vendor Catalogs) frequently leads to procurement errors—specifically, the confusion between the hydrochloride salt and the free base forms.[1] This guide provides a definitive cross-referencing framework, comparative performance analysis against non-fluorinated alternatives, and a self-validating experimental protocol for identity verification.

Part 1: Database Cross-Referencing & Integrity[1]

The primary challenge in sourcing 4,4-Difluoroazepane hydrochloride is the ambiguity in CAS registry numbers and the frequent "salt stripping" in cheminformatics algorithms, which often map the salt to the free base record.[1]

The "Salt Trap" in Indexing

Researchers must distinguish between the stable hydrochloride salt (supplied form) and the free base (active species).[1]

FeatureHydrochloride Salt (Target)Free Base (Precursor/Active)Critical Note
CAS Registry No. 1160721-05-0 1094073-72-9Always order by CAS 1160721-05-0 to ensure stability.[1]
PubChem CID CID 56924311 contains the HCl component explicitly.[1]
Molecular Formula C₆H₁₂ClF₂NC₆H₁₁F₂NMass difference of 36.46 Da is critical for stoichiometry.[1]
Molecular Weight 171.62 g/mol 135.15 g/mol Use 171.62 for all molarity calculations.[1]
InChI Key INIMNLBMYHJDGE-UHFFFAOYSA-NJGHLRHACKQVDPU-UHFFFAOYSA-NDifferent keys confirm distinct chemical entities.[1]
Vendor Discrepancies[1]
  • High-Risk Vendors: Aggregator sites often list the Free Base CAS (1094073-72-9) but ship the Hydrochloride salt without updating the MW, leading to 27% errors in stoichiometry during reaction setup.[1]

  • Verification Step: Always check the Certificate of Analysis (CoA) for "Chloride Content" (~20.6% theoretical) before use.[1]

Part 2: Comparative Performance Analysis

The "performance" of 4,4-Difluoroazepane hydrochloride is best evaluated by comparing its physicochemical properties against its non-fluorinated parent (Azepane) and its ring-contracted analog (4,4-Difluoropiperidine).[1]

Physicochemical Profile

The gem-difluoro substitution at C4 exerts a through-bond inductive effect (


), lowering the pKa of the secondary amine.[1] This is advantageous for improving membrane permeability (LogD) and reducing hERG liability often associated with highly basic amines.[1]
Property4,4-Difluoroazepane HCl Azepane HCl (Parent)4,4-Difluoropiperidine HCl Impact on Drug Design
Ring Size 7-membered7-membered6-memberedAzepanes offer unique vector exploration compared to common piperidines.[1]
pKa (Base) ~9.5 (Predicted)~11.1 (Exp)~9.0 (Exp)Reduced basicity improves bioavailability and blood-brain barrier penetration.[1]
LogP (Base) 1.3 (Predicted)1.8 (Exp)1.1 (Exp)Fluorine lowers lipophilicity relative to hydrocarbon bulk, improving solubility.[1]
Metabolic Stability High LowHighC4 is a "soft spot" for CYP450 oxidation in Azepane; Fluorine blocks this.[1]
Conformation Twisted/RigidFlexibleChairGem-difluoro induces a "twist-chair" bias, potentially locking bioactive conformations.[1]
The "Fluorine Effect" Mechanism[1]
  • Metabolic Blocking: In the parent Azepane, the C4/C5 positions are remote from the amine and prone to oxidative metabolism.[1] Substituting hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively shuts down this clearance pathway.[1]

  • Basicity Modulation: The fluorine atoms are at the

    
    -position relative to the nitrogen.[1] While the inductive effect drops off with distance, the electronegativity of two fluorines is sufficient to lower the pKa by ~1.5 units compared to Azepane.[1] This shifts the equilibrium at physiological pH (7.[1]4) slightly towards the neutral species, enhancing passive diffusion.[1]
    

Part 3: Experimental Validation Protocol

Trusting database data is insufficient for critical path chemistry.[1] The following protocol provides a self-validating workflow to confirm Identity (Is it the 4,4-isomer?) and Form (Is it the HCl salt?).

Validation Workflow

ValidationProtocol Start Received Material (Labeled CAS: 1160721-05-0) Solubility Solubility Test (D2O vs CDCl3) Start->Solubility Decision1 Soluble in D2O? Solubility->Decision1 HNMR 1H NMR Analysis (Check Integration) FNMR 19F NMR Analysis (Critical Step) HNMR->FNMR Decision2 19F Signal? FNMR->Decision2 Titration AgNO3 Titration (Chloride Content) Decision3 Cl- ~20.6%? Titration->Decision3 Decision1->HNMR Yes (Salt) Fail_Base Identity Mismatch: Likely Free Base Decision1->Fail_Base No (Likely Base) Decision2->Titration Single Signal (-90 to -100 ppm) Fail_Iso Isomer Mismatch: Likely 3,3-Difluoro Decision2->Fail_Iso Complex/Wrong Shift Pass VALIDATED 4,4-Difluoroazepane HCl Decision3->Pass Yes Decision3->Fail_Base No (<18%)

Figure 1: Decision tree for validating 4,4-Difluoroazepane hydrochloride upon receipt.

Detailed Methodology
A. 19F NMR Spectroscopy (Identity)

The most definitive test for the 4,4-substitution pattern is Fluorine NMR.[1]

  • Protocol: Dissolve ~10 mg in D₂O.

  • Expected Result: A distinct signal in the range of -90 to -100 ppm (relative to CFCl₃).[1]

  • Differentiation:

    • 4,4-Difluoro:[1][2][3][4][5][6][7][8] Typically appears as a broad quintet or multiplet due to coupling with adjacent CH₂ protons at C3 and C5.[1] Symmetry makes the two fluorines equivalent (or nearly so) in a time-averaged conformation.[1]

    • 3,3-Difluoro:[1][9] Would show a different splitting pattern due to proximity to the nitrogen (N-CH₂-CF₂-...).[1]

B. Chloride Content Titration (Stoichiometry)

To confirm the HCl salt form and rule out partial salts or free bases.[1]

  • Method: Potentiometric titration with Silver Nitrate (AgNO₃).[1]

  • Calculation:

    
    [1]
    
  • Acceptance Criteria: 19.5% – 21.5% Cl.[1] Values <18% indicate presence of free base or excess moisture.[1]

References

  • PubChem Compound Summary . (2025). 4,4-Difluoroazepane hydrochloride (CID 56924311).[1][7] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • Chemical Abstracts Service (CAS) . (2025).[1] CAS Registry Number 1160721-05-0.[1] American Chemical Society.[1] Retrieved from [Link] (Search via CAS No.)[1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [Link][1]

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1] [Link]

Sources

Validation

Assessing the Lipophilicity (LogP/LogD) of 4,4-Difluoroazepane Derivatives

Executive Summary The 4,4-Difluoroazepane Paradox: Lower Basicity, Higher Permeability In medicinal chemistry, the 4,4-difluoroazepane scaffold is not merely a fluorinated analog of azepane; it is a strategic bioisostere...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4,4-Difluoroazepane Paradox: Lower Basicity, Higher Permeability

In medicinal chemistry, the 4,4-difluoroazepane scaffold is not merely a fluorinated analog of azepane; it is a strategic bioisostere designed to modulate the pKₐ/LogD relationship . While standard azepanes exhibit high basicity (pKₐ ~10–11), often leading to lysosomal trapping and poor passive permeability, the introduction of the gem-difluoro motif at the C4 position leverages the sigma-inductive effect to lower the amine pKₐ (typically by 1–2 units).

This guide provides a comparative technical framework for assessing the lipophilicity of these derivatives. Unlike simple lipophiles, 4,4-difluoroazepanes exhibit "polar hydrophobicity"—where the C-F bonds increase lipophilicity while the dipole moment modulates solubility. Accurate assessment requires distinguishing between intrinsic lipophilicity (LogP ) and pH-dependent distribution (LogD₇.₄ ).[1]

Part 1: The Physicochemical Landscape

Comparative Analysis: Azepane vs. 4,4-Difluoroazepane

The following table contrasts the core scaffold with its non-fluorinated parent and a common alternative (4,4-difluoropiperidine), highlighting the expected physicochemical shifts.

FeatureAzepane (Parent) 4,4-Difluoroazepane 4,4-Difluoropiperidine Impact on Drug Design
Structure 7-membered, saturated amine7-membered, gem-difluoro subst.6-membered, gem-difluoro subst.[1]Ring size affects conformational entropy and binding pocket fit.[1]
Basicity (pKₐ) High (~10.5–11.[1]0)Moderate (~8.5–9.5) Moderate (~8.0–9.[1]0)Critical: Lower pKₐ increases the fraction of neutral species at physiological pH (7.4).
Intrinsic LogP Low (Hydrophilic)Moderate Increase Moderate IncreaseFluorine adds lipophilicity via size/surface area but adds polarity via dipoles.[1]
LogD₇.₄ Low (Mostly Ionized)Significantly Higher HighThe "Fluorine Effect": The lower pKₐ drives LogD₇.₄ up, improving membrane permeability.
Metabolic Stability Susceptible to oxidationHigh HighC-F bonds block metabolic soft spots (C4 oxidation).[1]
The Mechanistic "Why"
  • The pKₐ Shift: The electronegative fluorine atoms at C4 pull electron density through the sigma framework, reducing the electron density on the nitrogen lone pair. This makes the amine less available to accept a proton.

  • LogD Dominance: At pH 7.4, a standard azepane is >99.9% ionized (cationic).[1] The 4,4-difluoro analog, with a lower pKₐ, has a significantly higher population of neutral species.[1] Since only the neutral species passively permeates membranes, the effective lipophilicity (LogD) is vastly improved, often more than the intrinsic LogP change suggests.

Part 2: Strategic Assessment Methodologies

Decision Matrix: Choosing the Right Assay

Not all LogP methods are suitable for fluorinated amines due to their specific ionization profiles.

MethodSelection Start Start: Assess 4,4-Difluoroazepane Derivative Throughput Throughput Requirement? Start->Throughput HighThroughput Screening (>50 cmpds) Throughput->HighThroughput High Volume LeadOpt Lead Optimization (<10 cmpds) Throughput->LeadOpt Precision Needed Accuracy Accuracy Requirement? MethodCHI Method A: Chromatographic Hydrophobicity Index (CHI) (Fast, Low Consumption) Accuracy->MethodCHI Ranking Sufficient MethodShake Method B: Potentiometric / Shake-Flask (Gold Standard, Slow) Accuracy->MethodShake Absolute LogD Required HighThroughput->MethodCHI LeadOpt->Accuracy

Figure 1: Decision tree for selecting the appropriate lipophilicity assessment method based on development stage.

Comparison of Methodologies
MethodologySuitability for Fluorinated AzepanesProsCons
HPLC (CHI) High Fast; handles impure samples; excellent for ranking series; mimics phospholipid affinity (IAM columns).[1]Indirect measurement; requires calibration with known standards.[1]
Shake-Flask Medium Direct measurement of partition; no column interactions.[1]Labor-intensive; difficult for emulsions; requires high purity; high compound consumption.[1]
Potentiometric High (Gold Standard) Determines pKₐ and LogP simultaneously; highly accurate for ionizable amines.[1]Requires ~5-10 mg of compound; slow throughput; requires solubility in water.[1]
Computational Low Instant; zero cost.[1]Warning: Often fails to accurately predict the "fluorine effect" on pKₐ/conformational dipoles in 7-membered rings.

Part 3: Experimental Protocol (Self-Validating)

Recommended Method: HPLC-Based LogD Determination (CHI)

For 4,4-difluoroazepane derivatives, the Chromatographic Hydrophobicity Index (CHI) is the most robust method for routine assessment.[1] It avoids the phase-separation issues of shake-flask methods caused by the surfactant-like properties of some amphiphilic amines.

1. Principle

Retention time on a C18 column using a fast organic gradient is linearly correlated with lipophilicity.[1] By calibrating with standards of known CHI/LogP, the LogD of the analyte is derived.

2. Reagents & Setup
  • Column: C18 Reverse Phase (e.g., Acquity BEH C18), 50 x 2.1 mm, 1.7 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 7.4 (Critical for LogD₇.₄).

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Standards: Mixture of Theophylline, Phenylbutazone, and Progesterone (spanning Low to High LogP).[1]

3. Step-by-Step Workflow

HPLC_Protocol Step1 1. Preparation Dissolve cmpd to 10 mM in DMSO. Step2 2. Calibration Inject std mixture. Plot RT vs. Known CHI. Step1->Step2 Step3 3. Analysis Inject 4,4-difluoroazepane derivative (Gradient 0-100% B). Step2->Step3 Step4 4. Calculation Convert RT to CHI using calibration eq. Step3->Step4 Step5 5. Transformation CHI -> LogD7.4 (LogD = 0.054*CHI - 1.467) Step4->Step5

Figure 2: Workflow for HPLC-based LogD determination.

4. Critical Validation Steps (Trustworthiness)
  • The "Dead Time" Check: Always inject Uracil to determine ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     (unretained time). Fluorinated amines can sometimes interact with residual silanols; if peak tailing occurs, add 0.1% triethylamine to the mobile phase (though this alters pH, so pH re-adjustment is mandatory).[1]
    
  • Internal Standard: Co-inject a known fluorinated standard (e.g., 4,4-difluoropiperidine HCl) to verify the system's sensitivity to fluorine-induced polarity shifts.[1]

  • pH Stability: Ensure the ammonium acetate buffer is freshly prepared. A drift of 0.2 pH units can significantly alter the LogD of these amines due to their pKₐ proximity to 7.4.

Part 4: Data Interpretation & Causality

When analyzing your data, you will likely observe the following trends:

  • The "Dipole Penalty": If the 4,4-difluoroazepane has a polar substituent (e.g., an amide) on the nitrogen, the LogD might be lower than expected. The C-F dipoles can sum with the amide dipole, increasing water solubility.

  • Conformational Locking: The gem-difluoro group creates a "Gauche effect," potentially locking the 7-membered ring into a specific conformation.[1] This reduces the entropic penalty of binding but can expose the fluorine atoms to the solvent more than in a flexible azepane, altering the experimental LogP vs. calculated LogP.

Conclusion: For 4,4-difluoroazepane derivatives, do not rely on calculated LogP (cLogP) . The interplay between the pKₐ drop and the fluorine dipole requires experimental validation. Use the HPLC-CHI method for rapid ranking, ensuring the buffer pH is strictly controlled at 7.4 to capture the bio-relevant distribution.

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link

    • Supports the fundamental "fluorine effect" on pKa and lipophilicity.
  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

    • Authoritative source on gem-difluoro substitution effects on amine basicity.
  • Valko, K., et al. (1997).[1] Chromatographic Hydrophobicity Index (CHI). Journal of Chromatography A. Link[1]

    • Establishes the CHI protocol for high-throughput lipophilicity assessment.
  • Müller, K., et al. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link[1]

    • Discusses the "polar hydrophobicity" concept relevant to difluoro-cycloalkanes.
  • PubChem. (2024).[1][3] Compound Summary: 4,4-Difluoroazepane.[1][3][4][5] National Library of Medicine.[1] Link[1]

    • Source for structural verific

Sources

Comparative

Head-to-head comparison of different synthetic routes to fluorinated azepanes

Executive Summary The azepane (hexamethyleneimine) scaffold is increasingly pivotal in medicinal chemistry, serving as a core pharmacophore in targets ranging from aspartic protease inhibitors to CGRP receptor antagonist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azepane (hexamethyleneimine) scaffold is increasingly pivotal in medicinal chemistry, serving as a core pharmacophore in targets ranging from aspartic protease inhibitors to CGRP receptor antagonists. However, the introduction of fluorine into this 7-membered ring is chemically non-trivial due to entropic penalties in cyclization and transannular strain.

Fluorination of azepanes is primarily employed to:

  • Modulate pKa: Lowering the basicity of the secondary amine to improve oral bioavailability.

  • Control Conformation: Exploiting the gauche effect to lock the flexible 7-membered ring into a defined bioactive conformer.

  • Block Metabolism: Preventing oxidative clearance at labile C-H sites.

This guide provides a technical, head-to-head comparison of the three most robust synthetic routes: Ring-Closing Metathesis (RCM) , Ring Expansion (Schmidt/Beckmann) , and Late-Stage Deoxyfluorination .

Strategic Overview: Route Selection Matrix

FeatureRoute 1: Ring-Closing Metathesis Route 2: Ring Expansion Route 3: Deoxyfluorination
Primary Target Chiral

-fluoro azepanes
5-fluoroazepan-2-ones (Lactams)4,4-difluoroazepanes
Key Mechanism Ru-catalyzed olefin metathesis1,2-Migration (Anti-periplanar)Nucleophilic substitution (

)
Stereocontrol High (Catalyst/Substrate controlled)Moderate (Substrate controlled)High (Inversion) or None (gem-difluoro)
Scalability Low to Medium (Catalyst cost)High (Industrial compatible)Medium (Reagent safety)
Best For Early-stage Discovery / Complex ScaffoldsProcess Chemistry / Simple LactamsAnalog Generation / SAR Exploration

Route 1: De Novo Cyclization via Ring-Closing Metathesis (RCM)

This route is the "gold standard" for constructing highly functionalized, chiral fluorinated azepanes. It relies on building a linear precursor containing the fluorine atom and then cyclizing it.

The Protocol: Aza-Henry / RCM Sequence

A powerful application of this route involves the synthesis of chiral


-fluoro azepanes. The workflow integrates an enantioselective aza-Henry reaction followed by Ru-catalyzed ring closure.

Step-by-Step Methodology:

  • Aza-Henry Addition: React an

    
    -Boc-imine with a fluoronitroalkane using a chiral organocatalyst (e.g., thiourea derivative) to establish the C-F stereocenter.
    
  • Chain Extension: Functionalize the resulting adduct with an acrylate or allylic group to install the terminal olefins required for metathesis.

  • Cyclization (RCM):

    • Reagent: Grubbs II or Hoveyda-Grubbs II catalyst (2-5 mol%).

    • Solvent: DCM or Toluene (0.01 M dilution to favor cyclization over oligomerization).

    • Conditions: Reflux under inert atmosphere (Ar/N2) for 2-12 hours.

    • Additives: Benzoquinone or Ti(OiPr)4 may be added to prevent chelation of the catalyst by the nitrogen lone pair.

  • Hydrogenation: Pd/C catalyzed reduction of the internal alkene to yield the saturated azepane.

Mechanism & Workflow

RCM_Route cluster_logic Critical Success Factor Start Linear Precursor (Diene + Fluorine) Ru_Complex Ru-Carbene Complex Formation Start->Ru_Complex Grubbs II Metallacycle Metallacyclobutane Intermediate Ru_Complex->Metallacycle Initiation Product_Alkene Unsaturated Fluorinated Azepane Metallacycle->Product_Alkene - Ethylene (Driving Force) Final Saturated Fluorinated Azepane Product_Alkene->Final H2, Pd/C Dilution High Dilution (0.01 M) Prevents Oligomerization

Caption: The RCM pathway relies on the thermodynamic release of ethylene gas to drive the formation of the entropically disfavored 7-membered ring.

Expert Insight: The nitrogen atom in azepanes can coordinate to the Ruthenium catalyst, killing reactivity. Always protect the amine as a carbamate (Boc/Cbz) or sulfonamide (Ts) prior to RCM. If the reaction stalls, add a Lewis acid like Ti(OiPr)4 to sequester the nitrogen lone pair.

Route 2: Ring Expansion (Schmidt/Beckmann)

For generating fluorinated azepan-2-ones (lactams), ring expansion of fluorinated cyclohexanones is the most scalable approach. This method leverages the migration of a carbon atom to an electron-deficient nitrogen.

The Protocol: Beckmann Rearrangement

This route is ideal for accessing 5-fluoroazepan-2-one from commercially available 4-fluorocyclohexanone.

Step-by-Step Methodology:

  • Oxime Formation: Treat 4-fluorocyclohexanone with hydroxylamine hydrochloride (

    
    ) and sodium acetate in EtOH/H2O to form the oxime.
    
  • Rearrangement:

    • Reagent: Cyanuric chloride (TCT) or Thionyl chloride (

      
      ).
      
    • Solvent: DMF or Acetonitrile.

    • Temperature: 0°C to Room Temperature.

    • Mechanism: Activation of the oxime -OH converts it into a leaving group.[1] The anti-periplanar carbon migrates, expanding the ring.

  • Workup: Quench with ice water; the lactam often precipitates or can be extracted with EtOAc.

Regioselectivity Analysis

The success of this route depends on the symmetry of the starting ketone.

  • 4-Fluorocyclohexanone: Symmetric. Migration of either C2 or C6 yields the same product (5-fluoroazepan-2-one). High Yield.

  • 3-Fluorocyclohexanone: Asymmetric.[2][3][4] Migration of C2 vs. C6 yields a mixture of 4-fluoro- and 6-fluoroazepan-2-ones. Low Selectivity.

Beckmann Ketone 4-Fluorocyclohexanone (Symmetric) Oxime Oxime Intermediate Ketone->Oxime NH2OH·HCl Transition Anti-Periplanar Migration Oxime->Transition TCT / DMF Activation Lactam 5-Fluoroazepan-2-one Transition->Lactam Ring Expansion

Caption: Because 4-fluorocyclohexanone is symmetric, the Beckmann rearrangement yields a single regioisomer, making this a highly efficient route.

Route 3: Late-Stage Deoxyfluorination

This route is preferred when an oxygenated azepane precursor (ketone or alcohol) is already available. It uses nucleophilic fluorinating reagents to replace oxygen with fluorine.[5]

The Protocol: DAST / Deoxo-Fluor

Used to convert azepan-4-one to 4,4-difluoroazepane or azepan-4-ol to 4-fluoroazepane .

Step-by-Step Methodology:

  • Precursor Prep: Ensure the amine is protected with an electron-withdrawing group (Cbz, Boc, or Tosyl) to reduce basicity and prevent side reactions with the fluorinating agent.

  • Fluorination:

    • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).[5][6][7]

    • Solvent: Anhydrous DCM.

    • Conditions: -78°C to RT (for alcohols) or 0°C to 40°C (for ketones).

    • Stoichiometry: 1.5 equiv (alcohol) or 2.5 equiv (ketone).

  • Quench: Critical Safety Step. Quench slowly into saturated aqueous

    
    . Do not  add water to the reaction mixture, as DAST reacts violently with water.
    

Trustworthiness Check:

  • Elimination vs. Substitution: In secondary alcohols (azepan-4-ol), elimination to the alkene is a major side reaction. Use Deoxo-Fluor instead of DAST and keep temperatures low (-78°C) to favor substitution (

    
    ).
    
  • Gem-difluorination: Ketones (azepan-4-one) generally fluorinate cleanly to the gem-difluoro product, provided the alpha-protons are not too acidic (which would favor enolization).

Head-to-Head Data Comparison

The following table contrasts the three routes based on experimental outcomes for a standard target (e.g., a functionalized fluoro-azepane).

MetricRoute 1: RCMRoute 2: Ring ExpansionRoute 3: Deoxyfluorination
Overall Yield 40 - 65%70 - 90%50 - 75%
Step Count High (4-6 steps)Low (2 steps)Low (1-2 steps from scaffold)
Regiocontrol Excellent (Designed in)Variable (Substrate dependent)Excellent (Site specific)
Stereoselectivity High (Enantioselective)N/A (Usually racemic/achiral)Inversion (Walden)
Cost Driver Ru-Catalyst (

$)
Reagents ($)Fluorinating Agent (

)
Safety Profile HighModerate (Exotherms)Low (DAST explosion risk)

Expert Recommendations

  • Choose Route 1 (RCM) if you need enantiopure materials or are building a complex scaffold where the fluorine stereochemistry must be set before ring closure. This is the only viable route for

    
    -fluoro azepanes with high ee.
    
  • Choose Route 2 (Ring Expansion) for process chemistry or multigram synthesis of simple fluorinated lactams (e.g., 5-fluoroazepan-2-one). It is the most atom-economical path.

  • Choose Route 3 (Deoxyfluorination) for Lead Optimization . If you have a library of azepanones and need to quickly generate the difluoro-analogs to block metabolism or alter lipophilicity, this is the fastest workflow.

References

  • Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis. Source: Journal of Organic Chemistry / NIH URL:[Link]

  • Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. (Demonstrates DAST protocols applicable to heterocyclic alcohols) Source: Organic Letters URL:[Link]

  • Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids. Source: Green Chemistry URL:[Link]

  • Synthesis of Heterocyclic and Carbocyclic Fluoro-Olefins by Ring-Closing Metathesis. Source: Organic Letters URL:[Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Source: Nature Chemistry URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 4,4-Difluoroazepane Hydrochloride

Executive Safety Summary 4,4-Difluoroazepane hydrochloride is a fluorinated heterocycle salt used primarily as a building block in medicinal chemistry. While the hydrochloride salt form reduces the volatility compared to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

4,4-Difluoroazepane hydrochloride is a fluorinated heterocycle salt used primarily as a building block in medicinal chemistry. While the hydrochloride salt form reduces the volatility compared to its free amine counterpart, it presents distinct hazards due to its hygroscopic nature, potential for hydrogen chloride release upon hydrolysis, and skin/eye irritancy.

Critical Directive: Treat this compound as a high-contact hazard . Fluorine substitution at the 4-position alters the lipophilicity and pKa of the azepane ring, potentially enhancing skin absorption relative to non-fluorinated analogues.

Parameter Critical Specification
Primary Hazard Skin & Severe Eye Irritation (H315, H319), Respiratory Irritation (H335).
Glove Standard Solid: Double Nitrile (minimum 5 mil outer). Solution: Laminate (Silver Shield®) liner required if dissolved in DCM or DMF.
Engineering Control Mandatory: Chemical Fume Hood. Do not handle on open benchtops.
Storage Refrigerate (2–8°C); Hygroscopic – Store under inert gas (Argon/Nitrogen).
Chemical Risk Profile

Understanding the physicochemical properties is the first line of defense. The fluorine atoms induce an inductive effect that lowers the basicity of the amine but increases the compound's metabolic stability and lipophilicity.

  • Chemical Name: 4,4-Difluoroazepane hydrochloride[1][2][3][4][5]

  • CAS Number: 1160721-05-0[1][2][3][4][5]

  • Molecular Formula: C₆H₁₁F₂N[2] · HCl

  • Molecular Weight: 171.62 g/mol [3][4][5]

  • Physical State: White to off-white solid (powder or crystals)

  • Solubility: Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.

PPE Selection Matrix

This protocol moves beyond generic "safety glasses and gloves" to a task-specific protection matrix.

3.1 Hand Protection Logic

Why Nitrile is not always enough: While nitrile rubber provides excellent splash protection against the solid salt, it has poor resistance to many organic solvents used to dissolve this compound (e.g., Dichloromethane, THF). Furthermore, fluorinated amines can permeate nitrile faster than their non-fluorinated counterparts.

TaskPrimary Glove (Inner)Secondary Glove (Outer)Rationale
Weighing (Solid) Nitrile (4 mil)Nitrile (4-5 mil)Double-gloving allows removal of the outer glove immediately upon contamination without exposing skin.
Reaction Setup (Solution) Laminate (EVOH/PE) Nitrile (5-8 mil)Laminate liners (e.g., Silver Shield®) provide broad-spectrum resistance to the carrier solvents (DCM, DMF) which drive permeation.
Spill Cleanup Laminate (EVOH/PE)Heavy Duty Butyl/VitonMaximum chemical resistance required for unknown concentrations.
3.2 Eye & Respiratory Protection
  • Eye Protection: Chemical Safety Goggles (indirectly vented) are required. Safety glasses with side shields are insufficient due to the risk of fine dust generation which can cause severe ocular irritation.

  • Respiratory Protection:

    • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (Spill/No Hood): Full-face respirator with P100 (HEPA) and Multi-Gas (Acid Gas/Organic Vapor) cartridges. Note: The HCl salt can release acid vapors if exposed to moisture.

Operational Protocol: Safe Handling Workflow
Phase 1: Preparation & Weighing
  • Equilibrate: Remove the container from the refrigerator (2–8°C) and allow it to warm to room temperature inside a desiccator before opening. This prevents condensation which degrades the hygroscopic salt.

  • Static Control: Use an anti-static gun or ionizer bar inside the weigh station. Fluorinated powders are prone to static charge, causing "fly-away" powder that contaminates the user.

  • Weighing: Perform all weighing inside the fume hood. If using a balance enclosure, ensure the sash is at the safe working height.

Phase 2: Reaction Setup
  • Dissolution: Add the solvent slowly to the solid.

    • Caution: Dissolving amine hydrochlorides in water or methanol can be slightly exothermic.

  • Neutralization (Free-Basing): If your protocol requires the free amine (4,4-difluoroazepane), add base (e.g., NaOH, K₂CO₃) slowly at 0°C.

    • Critical Risk: The free amine is significantly more volatile and skin-permeable than the hydrochloride salt. Laminate gloves are mandatory during this step.

Phase 3: Decontamination & Waste
  • Acidification: Before disposal, treat waste solutions with dilute HCl to ensure the amine remains in its non-volatile salt form.

  • Wipe Down: Clean all surfaces with a surfactant-based cleaner (soap/water) followed by an alcohol wipe. Avoid using bleach (NaOCl) directly on amine residues to prevent potential chloramine formation.

Visualized Workflow (DOT Diagram)

The following diagram outlines the decision logic for safe handling from storage to disposal.

SafeHandling Storage Storage (2-8°C) Inert Atmosphere Equilibration Warm to RT in Desiccator (Prevent Condensation) Storage->Equilibration PPE_Check Task: Solid or Solution? Equilibration->PPE_Check Weighing Weighing in Fume Hood (Anti-static measures) Reaction Reaction / Dissolution (Exotherm Awareness) Weighing->Reaction Solid_PPE PPE: Double Nitrile Gloves + Goggles PPE_Check->Solid_PPE Solid Handling Solution_PPE PPE: Laminate Liner + Nitrile Outer PPE_Check->Solution_PPE Solvent Added Solid_PPE->Weighing Solution_PPE->Reaction FreeBase Generating Free Base? (High Volatility Risk) Reaction->FreeBase Precautions Maintain <0°C Keep Closed System FreeBase->Precautions Yes Disposal Acidify Waste (pH < 5) Dispose as Hazardous FreeBase->Disposal No Precautions->Disposal

Figure 1: Decision logic for PPE selection and operational workflow for 4,4-Difluoroazepane HCl.

Emergency Response Procedures
ScenarioImmediate Action
Skin Contact Brush then Flush: Gently brush off solid powder before wetting (to minimize rapid dissolution/absorption). Flush with water for 15 minutes. Do not use organic solvents (ethanol) to wash skin.
Eye Contact Irrigate: Hold eyelids open and flush with eyewash station for 15 minutes. Seek immediate ophthalmological evaluation.
Inhalation Evacuate: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.
Spill (Solid) Dampen with inert absorbent (vermiculite) to prevent dust. Scoop into a waste container. Do not dry sweep.
References
  • PubChem. (n.d.). 4,4-Difluoroazepane hydrochloride (Compound Summary). National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • University of California, Berkeley. (2023). Glove Selection Guide for Chemical Resistance. EH&S. Retrieved January 30, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Difluoroazepane hydrochloride
Reactant of Route 2
4,4-Difluoroazepane hydrochloride
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